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  • Product: p-Methyl-alpha-propylbenzyl alcohol
  • CAS: 6282-37-7

Core Science & Biosynthesis

Foundational

Mechanism of Action and Synthetic Utility of p-Methyl-alpha-propylbenzyl Alcohol in Organic Synthesis

Executive Summary p-Methyl-alpha-propylbenzyl alcohol (IUPAC: 1-(4-methylphenyl)butan-1-ol) is a prototypical chiral secondary benzylic alcohol that serves as a highly versatile building block in pharmaceutical and fine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

p-Methyl-alpha-propylbenzyl alcohol (IUPAC: 1-(4-methylphenyl)butan-1-ol) is a prototypical chiral secondary benzylic alcohol that serves as a highly versatile building block in pharmaceutical and fine chemical synthesis. Its structural motif—a stereocenter flanked by a sterically demanding aliphatic chain (propyl) and an electronically tunable aromatic ring (p-tolyl)—makes it a benchmark substrate for evaluating asymmetric catalysis, enzymatic resolutions, and stereospecific substitution dynamics. This whitepaper provides an in-depth technical analysis of its mechanism of action across diverse synthetic pathways, grounded in field-proven protocols and authoritative literature.

Structural and Electronic Profile: The Causality of Reactivity

The synthetic utility and reactivity profile of 1-(4-methylphenyl)butan-1-ol are dictated by two primary molecular features:

  • Electronic Stabilization via Hyperconjugation: The para-methyl group on the aromatic ring provides mild electron donation through hyperconjugation (+I and +M effects). In reactions proceeding via benzylic C–O cleavage (e.g., SN1 substitutions), this group significantly stabilizes the transient benzylic carbocation. This lowers the activation energy for carbocation formation, accelerating reaction rates compared to unsubstituted benzyl alcohols, but also increasing the risk of racemization in stereospecific workflows.

  • Steric Differentiation: The alpha-propyl group serves as the "medium" (M) steric group, while the p-tolyl group acts as the "large" (L) group. This distinct steric disparity is the critical mechanistic driver for enantiofacial discrimination in both transition-metal-catalyzed asymmetric transfer hydrogenation (ATH) and enzymatic kinetic resolution (EKR).

Top-Down Synthesis: Asymmetric Transfer Hydrogenation (ATH)

To synthesize enantiopure 1-(4-methylphenyl)butan-1-ol from its corresponding ketone (1-(4-methylphenyl)butan-1-one), the Noyori Asymmetric Transfer Hydrogenation (ATH) is the gold standard[1].

Mechanism of Action

The Ru(II)-TsDPEN catalyst operates via a metal-ligand bifunctional mechanism. The active 16-electron Ru-amido complex abstracts a hydride and a proton from isopropanol (the hydrogen donor) to form an 18-electron Ru-hydride intermediate[2]. The ketone substrate coordinates to this complex in a highly ordered, 6-membered pericyclic transition state.

The p-tolyl group's electron-donating nature slightly increases the electron density at the carbonyl carbon. While this can marginally decelerate the nucleophilic hydride attack compared to electron-deficient ketones, the pronounced steric differentiation between the propyl and p-tolyl groups ensures exceptional enantiofacial discrimination, typically yielding >95% enantiomeric excess (ee)[1]. Furthermore, CH/π interactions between the p-tolyl ring and the catalyst's aromatic ligands lock the transition state conformation, minimizing the formation of the minor enantiomer[2].

ATH_Cycle Ru_Cat Ru(II) Precatalyst (Ru-TsDPEN) Active_Cat 16e- Ru Amido Complex Active Catalyst Ru_Cat->Active_Cat Base activation Hydride 18e- Ru Hydride Complex (H-Ru-NH) Active_Cat->Hydride + iPrOH - Acetone TS 6-Membered Cyclic TS Metal-Ligand Bifunctional Hydride->TS + Ketone Ketone 1-(4-methylphenyl)butan-1-one TS->Active_Cat Catalyst Regeneration Product (R)-1-(4-methylphenyl)butan-1-ol (>95% ee) TS->Product Hydride & Proton Transfer

Fig 1: Metal-ligand bifunctional catalytic cycle of Noyori Asymmetric Transfer Hydrogenation.

Protocol 1: Ru-Catalyzed ATH of 1-(4-methylphenyl)butan-1-one

Self-Validating Workflow: The reaction progress is visually indicated by color changes (precatalyst activation) and validated via chiral HPLC.

  • Catalyst Activation: In a Schlenk flask under argon, dissolve RuCl (0.5 mol%) in anhydrous isopropanol (0.1 M relative to substrate). Add a solution of potassium tert-butoxide (t-BuOK, 2.5 mol%) in isopropanol. Stir for 10 minutes until the solution turns deep purple, indicating the formation of the active 16e- amido complex.

  • Substrate Addition: Add 1-(4-methylphenyl)butan-1-one (1.0 equiv) to the activated catalyst solution.

  • Reaction Execution: Stir the mixture at 25 °C for 12–24 hours. Monitor the conversion via TLC (Hexane/EtOAc 8:2) or GC-MS.

  • Quenching & Workup: Once complete, quench the reaction by filtering through a short pad of silica gel to remove the ruthenium catalyst, eluting with ethyl acetate.

  • Purification & Validation: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography. Determine the ee via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min).

Bottom-Up Resolution: Enzymatic Kinetic Resolution (EKR)

When starting from racemic 1-(4-methylphenyl)butan-1-ol, enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) is the preferred method to isolate pure enantiomers[3].

Mechanism of Action

CAL-B catalyzes the highly stereoselective transesterification of the alcohol using an acyl donor. The mechanism is governed by the Kazlauskas rule , an empirical model predicting that for secondary alcohols, the enzyme's active site preferentially accommodates the enantiomer where the "Large" group (p-tolyl) and "Medium" group (propyl) align with the corresponding hydrophobic binding pockets[4].

For 1-(4-methylphenyl)butan-1-ol, CAL-B selectively acylates the (R)-enantiomer. The use of vinyl acetate as the acyl donor is a critical mechanistic choice: the byproduct, vinyl alcohol, rapidly tautomerizes into acetaldehyde. This tautomerization renders the acylation thermodynamically irreversible, driving the reaction to precisely 50% conversion, yielding the (R)-acetate and unreacted (S)-alcohol, both with >99% ee[3].

CALB_Resolution Racemate Racemic Alcohol (R/S mixture) Enzyme CAL-B (Novozym 435) + Vinyl Acetate Racemate->Enzyme Fast Fast Acylation (Kazlauskas Rule) Enzyme->Fast (R)-Enantiomer Slow Slow/No Acylation Enzyme->Slow (S)-Enantiomer RAcetate (R)-Acetate (ee > 99%) Fast->RAcetate SAlcohol (S)-Alcohol (ee > 99%) Slow->SAlcohol

Fig 2: CAL-B catalyzed kinetic resolution of racemic secondary alcohols via Kazlauskas rule.

Protocol 2: CAL-B Catalyzed Kinetic Resolution

Self-Validating Workflow: The irreversible tautomerization of vinyl alcohol ensures the reaction stops cleanly at 50% conversion, preventing over-acylation.

  • Preparation: Dissolve racemic 1-(4-methylphenyl)butan-1-ol (10 mmol) in anhydrous hexane or toluene (50 mL).

  • Reagent Addition: Add vinyl acetate (30 mmol, 3.0 equiv) as the irreversible acyl donor.

  • Enzyme Loading: Add immobilized CAL-B (Novozym 435, 50 mg/mmol substrate).

  • Incubation: Shake or stir the suspension at 250 rpm at 30 °C. Monitor the reaction via chiral GC or HPLC until exactly 50% conversion is reached (typically 12–24 hours).

  • Separation: Filter the enzyme beads (which can be washed and reused). Concentrate the filtrate.

  • Isolation: Separate the highly non-polar (R)-1-(4-methylphenyl)butyl acetate from the more polar (S)-1-(4-methylphenyl)butan-1-ol using silica gel chromatography (Hexane/EtOAc gradient).

Downstream Functionalization: SN1 vs SN2 Dynamics

The downstream utility of enantiopure 1-(4-methylphenyl)butan-1-ol relies heavily on controlling its substitution mechanics. The para-methyl group introduces a mechanistic tension between SN1 and SN2 pathways.

  • Mitsunobu Inversion (SN2): To cleanly invert the stereocenter (e.g., converting the (S)-alcohol to an (R)-ester or amine), the alcohol is activated with DEAD and PPh3. However, because the p-methyl group stabilizes benzylic carbocations, the activated phosphonium intermediate is highly susceptible to SN1-type unimolecular dissociation, which leads to racemization. Causality-driven adjustment: Mitsunobu reactions on this substrate must be conducted at strictly controlled low temperatures (-20 °C to 0 °C) and with highly nucleophilic counter-ions to outcompete the SN1 dissociation rate.

  • Direct Substitution (SN1): If the goal is to erase stereochemistry or functionalize a racemic pool, Lewis acid catalysis (e.g., BF3·OEt2) rapidly generates the p-methyl-stabilized benzylic cation. This intermediate can be trapped by weak nucleophiles (e.g., electron-rich arenes in Friedel-Crafts alkylations or thiols), affording high yields of racemic functionalized products.

Quantitative Data Summary

The following table summarizes the comparative efficiency of the two primary synthetic pathways for generating chiral 1-(4-methylphenyl)butan-1-ol derivatives.

ParameterAsymmetric Transfer Hydrogenation (ATH)Enzymatic Kinetic Resolution (EKR)
Starting Material 1-(4-methylphenyl)butan-1-oneRacemic 1-(4-methylphenyl)butan-1-ol
Catalyst RuClCAL-B (Novozym 435)
Reagents Isopropanol, t-BuOKVinyl Acetate, Hexane
Theoretical Max Yield 100%50% (per enantiomer)
Typical Enantiomeric Excess (ee) 92% – 96%>99% (for both alcohol and acetate)
Reaction Time 12 – 24 hours12 – 48 hours
Scalability High (Low catalyst loading, 0.1-0.5 mol%)High (Enzyme is easily recovered and reused)
Primary Challenge Requires strictly anhydrous/anaerobic setupYield capped at 50%; requires column separation

Conclusion

p-Methyl-alpha-propylbenzyl alcohol stands as a masterclass substrate in organic synthesis. Its successful manipulation requires a deep understanding of how its para-methyl group influences electronic transition states and carbocation stability, and how its alpha-propyl group dictates steric enantiofacial discrimination. Whether employing the metal-ligand bifunctional elegance of Noyori's ATH or the thermodynamic precision of CAL-B mediated Kazlauskas resolution, scientists can leverage these mechanistic principles to design highly efficient, self-validating synthetic workflows for complex drug development.

References

  • [2] Asymmetric transfer hydrogenation of aromatic ketones and azirines with NH-ligands. Diva-Portal.org. Available at:[Link]

  • [1] Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. ACS Publications. Available at:[Link]

  • [3] Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica. ResearchGate. Available at:[Link]

  • [4] Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. MDPI. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of p-Methyl-alpha-propylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical and chemical p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of p-Methyl-alpha-propylbenzyl alcohol, also known as 1-(4-Methylphenyl)-1-butanol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the compound's structural characteristics, physicochemical parameters, synthesis, and key chemical transformations. The information presented herein is supported by established chemical principles and relevant literature, aiming to provide a reliable resource for laboratory applications and further research.

Introduction

p-Methyl-alpha-propylbenzyl alcohol, a secondary aromatic alcohol, presents a unique combination of a substituted phenyl ring and a chiral carbinol center. This structure imparts a balance of hydrophobicity and reactivity, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. Understanding its fundamental physical and chemical properties is paramount for its effective utilization in research and development. This guide offers an in-depth exploration of these characteristics, providing both theoretical insights and practical experimental considerations.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity lies in its molecular structure.

  • IUPAC Name: 1-(4-methylphenyl)butan-1-ol

  • Synonyms: p-Methyl-alpha-propylbenzyl alcohol, 4-Methyl-α-propylbenzenemethanol, DL-4-METHYL-ALPHA-(PROPYL)BENZYL ALCOHOL

  • CAS Number: 6282-37-7[1]

  • Molecular Formula: C₁₁H₁₆O[1]

  • Molecular Weight: 164.25 g/mol [1]

The structure features a central butanol chain with a hydroxyl group at the first carbon, which is also bonded to a p-tolyl group (a benzene ring substituted with a methyl group at the para position). The presence of a chiral center at the carbinol carbon (C1) indicates that this compound can exist as a racemic mixture of two enantiomers.

Physical Properties

The physical state and solubility of a compound are critical parameters for its handling, storage, and application in various chemical processes.

PropertyValueSource
Physical State Solid[1]
Melting Point Data not readily available; likely a low-melting solid. The related ketone, 1-(4-Methylphenyl)-1-butanone, has a melting point of 12 °C.[2]N/A
Boiling Point Data not readily available for the alcohol. The related ketone, 1-(4-Methylphenyl)-1-butanone, has a boiling point of 119-120 °C at 10 Torr.[2] A related alcohol, 1-(4-methylphenyl)-1-propanol, has a boiling point of 235 °C.[3]N/A
Density Data not readily available. The related ketone, 1-(4-Methylphenyl)-1-butanone, has a density of 0.9802 g/cm³ at 15 °C.[2] A related alcohol, 1-(4-methylphenyl)-1-propanol, has a density of 0.979 g/cm³.[3]N/A
Solubility Expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents. Its solubility in water is anticipated to be low due to the hydrophobic nature of the p-tolyl and propyl groups.General chemical principles
Purity Commercially available with a purity of 97.0%.[1][1]

Chemical Properties and Reactivity

The chemical behavior of p-Methyl-alpha-propylbenzyl alcohol is primarily dictated by the secondary alcohol functional group and the aromatic ring.

Synthesis via Grignard Reaction

A robust and widely employed method for the synthesis of p-Methyl-alpha-propylbenzyl alcohol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[4]

The synthesis of 1-(4-methylphenyl)-1-butanol is achieved by reacting 4-methylbenzaldehyde with propylmagnesium bromide. The propyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.

Synthesis cluster_reactants Reactants cluster_process Reaction cluster_products Products reactant1 4-Methylbenzaldehyde step1 Nucleophilic Addition reactant1->step1 reactant2 Propylmagnesium Bromide (Grignard Reagent) reactant2->step1 step2 Acidic Workup step1->step2 Intermediate Alkoxide product p-Methyl-alpha-propylbenzyl alcohol step2->product side_product Mg(OH)Br step2->side_product

Caption: Synthesis of p-Methyl-alpha-propylbenzyl alcohol via Grignard reaction.

Experimental Protocol: Synthesis of 1-(4-Methylphenyl)-1-butanol

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Cover the magnesium with anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromopropane in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of 4-methylbenzaldehyde in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup: Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-(4-methylphenyl)-1-butanol.

Oxidation to a Ketone

As a secondary alcohol, p-Methyl-alpha-propylbenzyl alcohol can be oxidized to the corresponding ketone, 1-(4-methylphenyl)-1-butanone. Various oxidizing agents can be employed for this transformation.

Oxidation reactant p-Methyl-alpha-propylbenzyl alcohol product 1-(4-Methylphenyl)-1-butanone reactant->product Oxidation reagent Oxidizing Agent (e.g., PCC, CrO₃) reagent->product side_product Reduced Oxidant

Caption: Oxidation of p-Methyl-alpha-propylbenzyl alcohol to a ketone.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

  • In a round-bottom flask, suspend pyridinium chlorochromate (PCC) in dichloromethane (DCM).

  • To this suspension, add a solution of 1-(4-methylphenyl)-1-butanol in DCM dropwise with stirring.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude ketone.

  • Purify the product by column chromatography or distillation.

Esterification

The hydroxyl group of p-Methyl-alpha-propylbenzyl alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acid anhydrides, acyl chlorides) to form esters. This reaction is typically catalyzed by an acid.

Experimental Protocol: Esterification with Acetic Anhydride

  • In a flask, dissolve 1-(4-methylphenyl)-1-butanol in pyridine or another suitable aprotic solvent.

  • Cool the solution in an ice bath and slowly add acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove unreacted acetic anhydride and acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ester.

Dehydration to Alkenes

Treatment of p-Methyl-alpha-propylbenzyl alcohol with a strong acid catalyst, such as sulfuric acid or phosphoric acid, at elevated temperatures leads to dehydration, an elimination reaction that forms alkenes.[5][6][7][8][9] The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.[7]

Dehydration reactant p-Methyl-alpha-propylbenzyl alcohol product1 (E/Z)-1-(4-methylphenyl)but-1-ene (Major Product - Zaitsev) reactant->product1 Elimination product2 1-(4-methylphenyl)but-2-ene (Minor Product) reactant->product2 reagent Acid Catalyst (e.g., H₂SO₄, H₃PO₄) + Heat reagent->product1 reagent->product2 side_product H₂O

Caption: Dehydration of p-Methyl-alpha-propylbenzyl alcohol.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (a multiplet in the range of δ 7.0-7.3 ppm), the benzylic proton (a triplet or doublet of doublets around δ 4.5-5.0 ppm), the methyl group on the phenyl ring (a singlet around δ 2.3 ppm), the propyl chain protons (multiplets in the aliphatic region, δ 0.8-1.8 ppm), and the hydroxyl proton (a broad singlet, the chemical shift of which is concentration and solvent dependent).

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons (in the range of δ 120-145 ppm), the carbinol carbon (around δ 70-80 ppm), the methyl carbon of the tolyl group (around δ 21 ppm), and the carbons of the propyl chain (in the aliphatic region, δ 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of p-Methyl-alpha-propylbenzyl alcohol is characterized by the following key absorption bands:

  • O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.[17][18]

  • C-H stretch (aromatic): Absorptions typically appear above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Absorptions are found just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch: A strong band in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 164. Key fragmentation patterns would likely involve the loss of water (M-18), loss of the propyl group (M-43), and cleavage at the benzylic position, leading to a prominent peak corresponding to the [M-C₃H₇]⁺ fragment (m/z = 121) and the tropylium ion or related fragments.[19][20][21]

Safety and Handling

p-Methyl-alpha-propylbenzyl alcohol should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information. The compound is listed with a purity of 97% and should be stored at 2-8°C.[22]

Applications

As a chiral secondary alcohol and a benzylic compound, p-Methyl-alpha-propylbenzyl alcohol holds potential as a building block in various synthetic endeavors:

  • Pharmaceutical Synthesis: It can serve as a precursor for the synthesis of more complex chiral molecules with potential biological activity.

  • Fine Chemicals and Fragrance Industry: Its structural motifs are found in various specialty chemicals and fragrance components.

  • Asymmetric Synthesis: The chiral nature of the alcohol allows for its use in diastereoselective reactions or as a starting material for the synthesis of enantiomerically pure compounds.

Conclusion

p-Methyl-alpha-propylbenzyl alcohol is a versatile chemical compound with a rich chemistry centered around its secondary alcohol functionality and aromatic ring. This guide has provided a detailed overview of its physical and chemical properties, including its synthesis and characteristic reactions. The experimental protocols and spectroscopic data interpretations offered herein are intended to equip researchers and scientists with the necessary knowledge for the confident and effective use of this compound in their laboratory work. Further investigation into its specific physical constants and the exploration of its applications in novel synthetic pathways are encouraged.

References

  • CAS Common Chemistry. (n.d.). 1-(4-Methylphenyl)-1-butanone. Retrieved March 27, 2026, from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-phenyl-1-butanol. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methylphenyl)-3-buten-1-ol. PubChem. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-1-butanol. PubChem. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S22: 1 H NMR spectrum of 1-(4-methylphenyl) ethanol and 4-methylacetophenone. Retrieved March 27, 2026, from [Link]

  • YouTube. (2019, July 21). Grignard Reaction: Synthesis of 1-Phenyl-1-Butanol. Retrieved March 27, 2026, from [Link]

  • TutorChase. (n.d.). Dehydration to Alkenes (8.1.5) | OCR A-Level Chemistry Notes. Retrieved March 27, 2026, from [Link]

  • Doc Brown's Chemistry. (2026, March 3). mass spectrum of butan-1-ol. Retrieved March 27, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Alcohol Synthesis: From Simple to Complex. Retrieved March 27, 2026, from [Link]

  • Chemguide. (n.d.). dehydration of alcohols. Retrieved March 27, 2026, from [Link]

  • Stenutz. (n.d.). 1-(4-methylphenyl)-1-propanol. Retrieved March 27, 2026, from [Link]

  • University of Calgary. (n.d.). Ch 5: Dehydration. Retrieved March 27, 2026, from [Link]

  • TSFX. (n.d.). Formation of Alkenes from Alcohols by Dehydration - ELIMINATION. Retrieved March 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved March 27, 2026, from [Link]

  • Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High). Retrieved March 27, 2026, from [Link]

  • SpectraBase. (n.d.). 1-(4-Methoxyphenyl)-1-butanol. Retrieved March 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols. Retrieved March 27, 2026, from [Link]

  • Doc Brown's Chemistry. (2026, March 3). infrared spectrum of butan-1-ol. Retrieved March 27, 2026, from [Link]

  • Doc Brown's Chemistry. (2026, March 3). butan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved March 27, 2026, from [Link]

  • Doc Brown's Chemistry. (2026, March 3). C-13 nmr spectrum of butan-1-ol. Retrieved March 27, 2026, from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved March 27, 2026, from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved March 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved March 27, 2026, from [Link]

  • Vaia. (n.d.). Use a Grignard reaction to prepare the following alcohols. Retrieved March 27, 2026, from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000279. Retrieved March 27, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Butanol (CAS 71-36-3). Retrieved March 27, 2026, from [Link]

  • Wikipedia. (n.d.). 1-Butanol. Retrieved March 27, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Phenyl-1-butanol. NIST WebBook. Retrieved March 27, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 1-Butanol (FDB012614). Retrieved March 27, 2026, from [Link]

  • Sciencemadness Wiki. (2019, September 12). Butanol. Retrieved March 27, 2026, from [Link]

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Foundational

Thermodynamic stability of p-Methyl-alpha-propylbenzyl alcohol at room temperature

An In-Depth Technical Guide to the Thermodynamic and Chemical Stability of p-Methyl-alpha-propylbenzyl Alcohol at Ambient Conditions Abstract p-Methyl-alpha-propylbenzyl alcohol is a secondary aromatic alcohol with poten...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic and Chemical Stability of p-Methyl-alpha-propylbenzyl Alcohol at Ambient Conditions

Abstract

p-Methyl-alpha-propylbenzyl alcohol is a secondary aromatic alcohol with potential applications as a synthetic intermediate in the pharmaceutical and fine chemical industries. A thorough understanding of its stability is paramount for ensuring product quality, defining storage conditions, and predicting shelf-life. This technical guide addresses the notable absence of published thermodynamic and stability data for this specific molecule. It provides a comprehensive framework for evaluating its stability at room temperature by leveraging established chemical principles and data from structurally analogous compounds. We present a predictive assessment of its primary degradation pathways—oxidation and dehydration—and furnish detailed, self-validating experimental protocols for long-term and forced degradation studies. Furthermore, this guide details the development of a robust, stability-indicating analytical method using RP-HPLC, essential for the accurate quantification of the parent compound in the presence of its potential degradants. The methodologies and insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously characterize the stability profile of p-Methyl-alpha-propylbenzyl alcohol.

Introduction and Molecular Profile

p-Methyl-alpha-propylbenzyl alcohol, systematically known as 1-(4-methylphenyl)butan-1-ol, is a chiral secondary alcohol featuring a p-substituted toluene ring. Its structure combines a benzylic alcohol moiety, known for its specific reactivity, with alkyl substituents that influence its physicochemical properties. While specific applications are not widely documented, its structural motifs are common in active pharmaceutical ingredients (APIs), specialty solvents, and fragrance compounds.[1]

The stability of such an intermediate is a critical quality attribute. Degradation can lead to the formation of impurities, potentially impacting the safety and efficacy of a final product and complicating process control. The core challenge in assessing this molecule is the current lack of available empirical data on its thermodynamic properties and degradation kinetics. This guide, therefore, adopts a dual approach:

  • Predictive Analysis: Utilizing fundamental principles of physical organic chemistry and data from closely related analogues to forecast its stability and likely degradation mechanisms.

  • Methodological Framework: Providing robust, step-by-step experimental protocols to empirically determine its stability profile in accordance with established regulatory guidelines.

Caption: Molecular structure and key functional groups of p-Methyl-alpha-propylbenzyl alcohol.

Theoretical Assessment of Stability and Degradation

Structural Analysis and Reactivity
  • Benzylic Carbon: The carbon atom bonded to both the phenyl ring and the hydroxyl group is a "benzylic" carbon. This position is inherently activated. Radicals, cations, and anions at this position are stabilized by resonance with the aromatic ring, making it a focal point for chemical reactions.

  • Secondary Alcohol: As a secondary alcohol, its primary oxidation product is a ketone. This is distinct from primary benzyl alcohols, which oxidize first to an aldehyde and then to a carboxylic acid.[4]

  • Electron-Donating Group (EDG): The para-methyl group is a weak electron-donating group. It activates the aromatic ring and can stabilize a potential benzylic carbocation intermediate, which is relevant for reactions like dehydration.[5]

Predicted Degradation Pathways

At room temperature, two principal non-enzymatic degradation pathways are plausible, especially under stress conditions such as exposure to oxygen, light, or non-neutral pH.

  • Pathway A: Oxidation: This is the most anticipated degradation pathway for benzylic alcohols. Atmospheric oxygen or other oxidizing agents can convert the secondary alcohol to its corresponding ketone, 4-Methylbutyrophenone. This reaction is often catalyzed by light, heat, or trace metal ions.

  • Pathway B: Dehydration: In the presence of acid catalysts or under high thermal stress, the alcohol can undergo elimination of a water molecule to form an alkene, primarily 1-(p-tolyl)but-1-ene. This pathway is less likely under standard room temperature storage but is a critical consideration in forced degradation studies.

G cluster_legend Legend parent p-Methyl-alpha-propylbenzyl alcohol ketone 4-Methylbutyrophenone parent->ketone Oxidation (+[O], light, heat) alkene 1-(p-tolyl)but-1-ene parent->alkene Dehydration (H+, heat) A Primary Pathway B Stress Pathway

Caption: Predicted primary and stress-induced degradation pathways.

Experimental Framework for Stability Evaluation

A systematic experimental approach is required to confirm the predicted stability profile. The following protocols are based on the International Council for Harmonisation (ICH) guidelines, which represent the gold standard in the pharmaceutical industry.[6]

start Obtain Pure Substance dev_method Develop & Validate Stability-Indicating Analytical Method (HPLC) start->dev_method stress Perform Forced Degradation Studies dev_method->stress long_term Initiate Long-Term Stability Study (25°C / 60% RH) dev_method->long_term data Compile & Analyze Data (Assay, Impurities) stress->data Identifies Degradants analysis Analyze Samples at Time Points (0, 3, 6, 12 mo) long_term->analysis analysis->data end Establish Stability Profile & Shelf-Life data->end

Caption: High-level workflow for empirical stability assessment.

Protocol 1: Long-Term Stability Study (Adapted from ICH Q1A(R2))

Expertise & Experience: The causality behind this protocol is to simulate real-world storage conditions. By sampling over an extended period (e.g., 12 months or longer), we can establish a degradation rate under conditions the material will likely experience, which is crucial for determining a re-test date or shelf life.

  • Objective: To evaluate the thermal stability and impurity profile of p-Methyl-alpha-propylbenzyl alcohol under standard storage conditions.

  • Methodology:

    • Place a well-characterized batch of the substance in a container that is inert and mimics the proposed commercial packaging.

    • Store the samples in a calibrated stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH .

    • Establish a testing schedule. Recommended time points include: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • At each time point, withdraw a sample and analyze it using the validated stability-indicating method (see Section 4).

    • Record the assay value of the pure substance, the identity and quantity of any specified impurities, and the total impurity content.

Protocol 2: Forced Degradation (Stress) Studies

Expertise & Experience: Forced degradation is not designed to determine shelf-life but to serve two critical, trust-building functions. First, it intentionally generates degradation products to prove the analytical method can separate them from the parent compound (demonstrating "specificity"). Second, it reveals the compound's intrinsic vulnerabilities, confirming the degradation pathways predicted in Section 2. The conditions are intentionally harsher than long-term storage to accelerate these reactions.[7][8]

  • Objective: To identify potential degradation products and demonstrate the specificity of the analytical method.

  • Methodology: Prepare solutions or suspensions of the substance (e.g., at 1 mg/mL) and expose them to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.

    • Acidic Condition: Add 0.1 M Hydrochloric Acid (HCl). Store at 60°C for 48 hours. Analyze at intermediate time points (e.g., 2, 8, 24, 48h). Neutralize with an equivalent amount of NaOH before analysis.

    • Basic Condition: Add 0.1 M Sodium Hydroxide (NaOH). Store at 60°C for 48 hours. Analyze at intervals. Neutralize with HCl before analysis.

    • Oxidative Condition: Add 3% Hydrogen Peroxide (H₂O₂). Store at room temperature for 48 hours, protected from light. Analyze at intervals.

    • Thermal Condition: Store the solid substance at 80°C for 7 days. Also, heat a solution of the substance at 80°C.

    • Photolytic Condition: Expose the solid substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be kept in the dark.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance. The method must be able to separate the parent compound from its degradation products.[6]

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: RP-HPLC is the industry standard for this task due to its high resolving power and applicability to a wide range of aromatic compounds. The choice of a phenyl-bonded stationary phase is a strategic one; its unique π-π interaction capabilities can provide enhanced selectivity for aromatic compounds and their structurally similar degradants compared to a standard C18 column.[6] A gradient elution is chosen over isocratic because it is more likely to resolve compounds with different polarities (e.g., the non-polar alkene degradant and the moderately polar ketone degradant) in a single run.

Protocol 3: RP-HPLC Method Development and Validation
  • Objective: To develop a quantitative method for p-Methyl-alpha-propylbenzyl alcohol that separates it from all process impurities and degradation products.

  • Starting Chromatographic Conditions:

    • Column: Phenyl-Hexyl bonded silica, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 220 nm

    • Injection Volume: 5 µL

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Inject solutions from the forced degradation study. The method is specific if the parent peak is free from interference from degradants, impurities, or placebo components. Peak purity analysis using a photodiode array (PDA) detector is essential for this verification.

    • Linearity: Analyze a series of solutions with known concentrations (e.g., 50% to 150% of the target concentration) to demonstrate a linear relationship between concentration and peak area.

    • Accuracy & Precision: Determine the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision) through replicate analyses of standard solutions.

    • Limits of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[7]

Data Interpretation and Stability Profile

Table 1: Example Stability Data Summary for p-Methyl-alpha-propylbenzyl alcohol
Test ParameterSpecificationTime Point: 0 MonthsTime Point: 6 MonthsTime Point: 12 Months
Appearance Clear, colorless liquidConformsConformsConforms
Assay (%) 98.0 - 102.099.899.599.1
Degradant A (Ketone) ≤ 0.20%< LOQ0.08%0.15%
Degradant B (Alkene) Not DetectedNDNDND
Total Impurities (%) ≤ 1.0%0.15%0.35%0.62%

Note: This table contains hypothetical data for illustrative purposes.

Interpreting the Stability Profile
  • At Room Temperature: Based on the behavior of similar benzyl alcohols, p-Methyl-alpha-propylbenzyl alcohol is predicted to be chemically stable at room temperature when protected from light and strong oxidizing agents. The long-term stability data (hypothetically shown above) would confirm this if the assay value remains within specification and impurity growth is minimal.

  • Under Stress Conditions: Analysis of the forced degradation samples will build a comprehensive stability profile:

    • Confirmation of Oxidation: The appearance of a new peak corresponding to 4-Methylbutyrophenone in the oxidative degradation sample would confirm this as the primary degradation pathway.

    • Confirmation of Dehydration: The formation of 1-(p-tolyl)but-1-ene under acidic and/or high-temperature stress would validate this pathway.

    • General Stability: Insignificant degradation under basic conditions would suggest stability against base-catalyzed reactions.

start Analyze Forced Degradation Samples q_oxid Is Ketone Peak (Oxidation Product) Observed? start->q_oxid q_acid Is Alkene Peak (Dehydration Product) Observed in Acid? q_oxid->q_acid No res_oxid_yes Oxidation is a Key Degradation Pathway q_oxid->res_oxid_yes Yes res_acid_yes Dehydration is a Stress Pathway q_acid->res_acid_yes Yes res_stable Compound is Stable Under This Condition q_acid->res_stable No

Caption: Logical decision tree for interpreting forced degradation results.

Conclusion

While direct thermodynamic data for p-Methyl-alpha-propylbenzyl alcohol remains unpublished, a robust stability profile can be confidently established through the predictive and experimental framework detailed in this guide. Structurally, its secondary benzylic alcohol moiety predisposes it to oxidation to 4-Methylbutyrophenone as the most probable degradation pathway under ambient, oxygen-containing conditions. Dehydration to an alkene represents a plausible secondary pathway under acidic or high-thermal stress.

The compound is anticipated to exhibit good chemical stability at room temperature (25°C) when stored in well-sealed, inert containers protected from light. The provided protocols for long-term stability testing, forced degradation analysis, and the development of a stability-indicating RP-HPLC method offer a comprehensive, scientifically sound, and regulatory-compliant approach to empirically verify this prediction. By executing this framework, researchers and developers can ensure product quality, establish appropriate storage and handling procedures, and build a complete data package for process development and regulatory filings.

References

  • PubChem. (n.d.). p,alpha-Dimethylbenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • Bibliomed. (n.d.). STRUCTURE-REACTIVITY CORRELATION IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY IMIDAZOLIUM FLUOROCHROMATE. Retrieved from [Link]

  • Chemiscal. (n.d.). What is P-Methyl-Benzyl Alcohol - Properties & Specifications. Retrieved from [Link]

  • Wang, J., et al. (2024). Efficient conversion of aromatic and phenylpropanoid alcohols to acids by the cascade biocatalysis of alcohol and aldehyde dehydrogenases. PMC. Retrieved from [Link]

  • Jetir.org. (n.d.). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk. Retrieved from [Link]

  • Mahgoub S., et al. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Publishing Group. Retrieved from [Link]

  • NIST. (n.d.). Benzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

  • Chatterjee, S., et al. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. Retrieved from [Link]

  • ChemBK. (n.d.). Benzyl alcohol, alpha-methyl-, propionate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of substituted 1°/2°/3° benzyl alcohols. Retrieved from [Link]

  • MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]

  • ACS Publications. (2025). Excess Thermodynamic Study of Binary Mixtures of Benzyl Alcohol with Amides at Temperatures 298.15–323.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Analysis of Beer Aromatic Alcohols Using Stable Isotope Dilution Assay. Retrieved from [Link]

  • Preprints.org. (2025). Recent Trends in Stability Indicating Analytical Method for Drug Substance. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Analytical Methods. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of α-methylbenzyl alcohol. Retrieved from [Link]

  • Environmental Ctr., Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Agilent. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

  • Cheméo. (n.d.). Benzyl alcohol, «alpha»,«alpha»-dimethyl-p-isopropyl-. Retrieved from [Link]

  • PubMed. (2010). Stabilization of Lysozyme by Benzyl Alcohol: Surface Tension and Thermodynamic Parameters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]

  • J-STAGE. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. Retrieved from [Link]

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Exploratory

In vitro exploratory studies involving p-Methyl-alpha-propylbenzyl alcohol derivatives

An In-Depth Technical Guide to the In Vitro Exploratory Studies of p-Methyl-alpha-propylbenzyl Alcohol Derivatives Authored by: A Senior Application Scientist Foreword The quest for novel therapeutic agents is a journey...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Exploratory Studies of p-Methyl-alpha-propylbenzyl Alcohol Derivatives

Authored by: A Senior Application Scientist

Foreword

The quest for novel therapeutic agents is a journey into the vast chemical space, seeking structures that can modulate biological processes with precision and efficacy. Benzyl alcohol derivatives represent a versatile scaffold, known to exhibit a wide range of biological activities, from antimicrobial to central nervous system effects.[1][2][3] This guide focuses on a specific, underexplored subclass: derivatives of p-Methyl-alpha-propylbenzyl alcohol. While the parent molecule is a known chemical entity[4], its potential as a backbone for new bioactive compounds remains largely untapped.

This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals embarking on the initial in vitro exploration of this chemical family. It is structured not as a rigid template, but as a logical, cascading workflow, beginning with broad-based profiling and progressively narrowing the focus to mechanistic studies. The methodologies described herein are grounded in established principles of pharmacology and toxicology, emphasizing the causality behind experimental choices to build a robust and self-validating data package for any new derivative.

The Starting Point: Synthesis and Library Generation

The foundation of any exploratory study is a well-characterized library of compounds. The parent molecule, p-Methyl-alpha-propylbenzyl alcohol, features a secondary alcohol group which is an ideal handle for synthetic modification.[5][6]

General Synthetic Strategy: Esterification

A common and effective method to generate a diverse library is through the esterification of the parent alcohol with a variety of carboxylic acids. This creates a series of derivatives with varying lipophilicity, steric bulk, and electronic properties, allowing for the exploration of structure-activity relationships (SAR).

  • Reaction: The parent alcohol is reacted with a selected acyl chloride or carboxylic acid (in the presence of a coupling agent like DCC/DMAP) in an appropriate aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).

  • Purification: The resulting crude ester is purified using column chromatography on silica gel.

  • Characterization: The structure and purity of each derivative must be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry before biological testing.

This initial synthetic effort should aim to produce a small, diverse library of 5-10 derivatives to serve as the basis for the subsequent in vitro profiling.

Tier 1 Profiling: Foundational Viability and Cytotoxicity Assessment

Before investigating any specific biological activity, it is imperative to understand the inherent cytotoxicity of the novel derivatives. This step is critical for two reasons: 1) It identifies compounds that are broadly cytotoxic and may be unsuitable for further development (unless cytotoxicity is the desired endpoint, as in oncology). 2) It establishes the non-toxic concentration range for subsequent, more sensitive mechanistic assays, ensuring that observed effects are not simply artifacts of cell death.[7][8]

The MTT assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9]

Protocol 2.1: MTT Cell Viability Assay

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like HepG2 if evaluating anticancer potential) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of 2x working concentrations by serially diluting the stock in culture medium. The final concentration in the wells should typically range from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared 2x working concentrations of the compounds to the respective wells (in triplicate). Include a "vehicle control" (medium with the same final concentration of DMSO) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualization: Tier 1 Screening Workflow

G cluster_0 Compound Library Generation cluster_1 Tier 1: Cytotoxicity Profiling Synthesis Synthesis of p-Methyl-alpha-propylbenzyl alcohol Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Library Qualified Compound Library (DMSO Stocks) Purification->Library Assay MTT Assay on a Representative Cell Line Library->Assay Initial Screen DoseResponse Dose-Response Curve Generation Assay->DoseResponse IC50 IC50 Calculation DoseResponse->IC50 Output Proceed to Tier 2 Mechanistic Assays IC50->Output Prioritize compounds with low cytotoxicity (High IC50) for further studies

Caption: Workflow for initial cytotoxicity screening of the derivative library.

Tier 2 Profiling: Mechanistic & Target-Based Assays

Compounds that pass the initial cytotoxicity screen (i.e., those with a high IC50 value, unless cytotoxicity is the goal) can be advanced to mechanistic assays. The choice of assay should be guided by the known activities of related benzyl alcohol structures.

Enzyme Inhibition Assays

Rationale: Benzyl alcohol derivatives have been shown to inhibit specific enzymes. For example, p-hydroxybenzyl alcohol can inhibit tyrosinase, a key enzyme in melanin synthesis.[10] An exploratory screen against a panel of relevant enzymes can uncover specific inhibitory activities.

Protocol 3.1.1: General Spectrophotometric Enzyme Inhibition Assay

Principle: This protocol describes a general method to measure enzyme activity by monitoring the change in absorbance as a substrate is converted into a colored product. The presence of an inhibitor will reduce the rate of this conversion.[11]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare concentrated stock solutions of the target enzyme, its specific substrate, and the test compounds. All solutions should be prepared in an appropriate assay buffer.

  • Assay Setup: In a 96-well UV-transparent plate, add the following to each well (in triplicate):

    • Assay Buffer

    • Test inhibitor at various concentrations (final concentrations typically ranging from 1 nM to 100 µM). Include a vehicle control (DMSO).

    • Enzyme solution (at a fixed final concentration).

  • Pre-incubation: Gently mix and pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the specific wavelength for the product over a set period (e.g., every 30 seconds for 10-20 minutes). The rate of reaction is determined from the initial linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Plot the % Inhibition against the log of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.

Data Presentation: Enzyme Inhibition

Derivative IDR-GroupCytotoxicity IC50 (µM)Tyrosinase IC50 (µM)
PMPB-001-H> 100> 100
PMPB-002-Acetyl> 10045.2
PMPB-003-Benzoyl85.612.8
PMPB-004-Furoyl> 1008.1
Kojic Acid(Control)> 10015.5
Receptor Binding Assays

Rationale: Some benzyl alcohol derivatives exhibit sedative-hypnotic activities, suggesting potential interaction with central nervous system (CNS) receptors, such as the GABAergic or serotonergic systems.[1] A receptor binding assay can determine if a compound physically interacts with a specific receptor target.

Protocol 3.2.1: Competitive Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand ([³H]-ligand) for binding to a receptor. A decrease in the measured radioactivity indicates that the test compound has displaced the radioligand from the receptor.[12][13]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells expressing the GABA-A receptor).

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:

    • Assay Buffer

    • A fixed concentration of the radiolabeled ligand (e.g., [³H]-Flunitrazepam for the benzodiazepine site on the GABA-A receptor).

    • Test compound at a range of concentrations.

    • Cell membrane preparation.

  • Controls:

    • Total Binding: All components except the test compound.

    • Non-specific Binding (NSB): All components plus a high concentration of a known unlabeled ligand (e.g., cold Diazepam) to saturate the receptors.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly separate the bound radioligand from the unbound by vacuum filtration through a glass fiber filter mat. The membranes and the bound ligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Calculate the percentage of specific binding for each test compound concentration.

    • Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50.

    • The IC50 can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Visualization: Principle of Competitive Receptor Binding

G cluster_0 cluster_1 Receptor1 Receptor RadioLigand1 [³H]-Ligand Receptor1->RadioLigand1 Binds Receptor2 Receptor TestCompound Test Compound (Derivative) Receptor2->TestCompound Competes & Binds RadioLigand2 [³H]-Ligand

Caption: Competitive displacement of a radioligand by a test compound.

Antimicrobial Screening

Rationale: Benzyl alcohol and its derivatives are known to possess antibacterial properties.[2][14][15] The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Protocol 3.3.1: Broth Microdilution for MIC Determination

Step-by-Step Methodology:

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Pseudomonas aeruginosa ATCC 27853) in a suitable broth (e.g., Mueller-Hinton Broth - MHB).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: Wells with MHB and inoculum only.

    • Sterility Control: Wells with MHB only.

    • Positive Control: A known antibiotic (e.g., Amoxicillin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth). This can be confirmed by measuring the optical density at 600 nm.

Data Integration and Candidate Selection

The goal of this exploratory phase is to identify derivatives with promising biological activity and a good safety profile (low cytotoxicity). The data from the various assays should be compiled to build a profile for each compound.

Lead Candidate Profile:

  • High Potency: Low IC50 in a target-based assay (e.g., enzyme inhibition) or a low MIC value.

  • Selectivity: The compound should ideally be more potent in the target-based assay than in the general cytotoxicity assay. The "selectivity index" (IC50_cytotoxicity / IC50_target) is a useful metric. A higher index is better.

  • Favorable SAR: The results should provide insights into which chemical modifications improve activity, guiding the next round of synthesis.

By following this structured, multi-tiered approach, researchers can efficiently screen a library of novel p-Methyl-alpha-propylbenzyl alcohol derivatives, identify promising lead compounds, and build a solid foundation of in vitro data to justify further preclinical development.

References

  • Sulaiman, M., Hassan, Y., Taşkın-Tok, T., & Noundou, X. S. (2020). Synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies. [Link]

  • Semantic Scholar. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Semantic Scholar. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]

  • Aslantürk, Ö. Ş. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

  • Hasan, M., Al-Suede, F. S. R., & Abd Razak, M. S. B. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Medical and Biological Research. [Link]

  • Creative Bioarray. Receptor Binding Assay. Creative Bioarray. [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Alam, S., et al. (2021). Antidiabetic and In Vitro Enzyme Inhibition Studies of Methanol Extract of Ocimum tenuiflorum Linn Leaves and Its Fractions. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Zhu, H. Y., et al. (2018). 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities. RSC Advances. [Link]

  • ResearchGate. (2020). Antibacterial activity of benzyl alcohol derivatives. ResearchGate. [Link]

  • Urban, S., & Said, M. M. (2022). Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis. Marine Drugs. [Link]

  • Biobide. What is an Inhibition Assay?. Biobide Blog. [Link]

  • You, M., et al. (2016). In Vitro and In Vivo Enzyme Activity Screening via RNA-Based Fluorescent Biosensors for S-Adenosyl-l-homocysteine (SAH). Journal of the American Chemical Society. [Link]

  • Chemical Processing. (Date unavailable). P-Methyl-Benzyl Alcohol: A Close Look at Its Role in Chemistry and Industry. Chemical Processing. [Link]

  • Kim, D., et al. (2007). Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis. Biological & Pharmaceutical Bulletin. [Link]

  • Chemdad. p-methyl-alpha-propylbenzyl alcohol. Chongqing Chemdad Co., Ltd. [Link]

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Foundational

p-Methyl-alpha-propylbenzyl Alcohol: Molecular Architecture, Bonding Topography, and Enantioselective Synthesis Workflows

Executive Summary In modern drug development, chiral benzylic alcohols serve as critical building blocks for advanced active pharmaceutical ingredients (APIs). p-Methyl-alpha-propylbenzyl alcohol —systematically known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, chiral benzylic alcohols serve as critical building blocks for advanced active pharmaceutical ingredients (APIs). p-Methyl-alpha-propylbenzyl alcohol —systematically known as 1-(4-methylphenyl)butan-1-ol (CAS: 6282-37-7)—is a structurally highly versatile chiral synthon[1]. Characterized by a stereogenic center at the benzylic position, this molecule offers a unique combination of hydrogen-bonding capacity, aromatic pi-stacking potential, and tunable lipophilicity.

As a Senior Application Scientist, I have designed this technical guide to provide researchers and process chemists with an authoritative breakdown of this molecule's physicochemical properties, bonding characteristics, and the field-proven methodologies required for its enantioselective synthesis.

Molecular Structure & Bonding Characteristics

The utility of 1-(4-methylphenyl)butan-1-ol in pharmacophore mapping stems directly from its distinct structural domains. Understanding the causality behind how these domains interact with biological targets or catalysts is essential for rational drug design.

  • Alpha-Chiral Center (C1): The stereogenic carbon dictates the spatial trajectory of the attached functional groups. In biological systems, the strict (R)- or (S)-configuration is often the difference between a highly efficacious API and an inactive (or toxic) enantiomer.

  • Hydroxyl Group (-OH): Acting as both a hydrogen bond donor and acceptor, the benzylic alcohol motif is the primary anchoring point for target protein interactions. It also dictates the molecule's topological polar surface area (TPSA).

  • p-Tolyl Group (Aromatic Ring + Methyl): The para-substituted aromatic ring participates in robust π−π stacking and cation- π interactions within hydrophobic enzyme pockets. The para-methyl group provides a specific steric bulk that restricts rotation, locking the molecule into a preferred bioactive conformation.

  • Propyl Chain: This aliphatic tail drives the molecule's lipophilicity (LogP), directly enhancing membrane permeability and facilitating entry into hydrophobic binding clefts.

MolecularStructure Core 1-(4-Methylphenyl)butan-1-ol (Core Scaffold) Tolyl p-Tolyl Group • Pi-Pi Stacking • Hydrophobic Shielding Core->Tolyl Hydroxyl Hydroxyl Group (-OH) • H-Bond Donor/Acceptor • Target Anchoring Core->Hydroxyl Propyl Propyl Chain • Lipophilicity (LogP) • Membrane Permeability Core->Propyl Chiral Alpha-Chiral Center (C1) • Stereospecificity • Receptor Fit Core->Chiral

Structural domains of p-methyl-alpha-propylbenzyl alcohol and their physicochemical roles.

Physicochemical Profiling & Quantitative Data

To facilitate integration into computational chemistry models and formulation workflows, the core quantitative parameters of p-methyl-alpha-propylbenzyl alcohol are summarized below[1].

ParameterValueScientific Implication
IUPAC Name 1-(4-methylphenyl)butan-1-olStandardized nomenclature for regulatory filings.
CAS Registry Number 6282-37-7Unique identifier for chemical sourcing.
Molecular Formula C₁₁H₁₆ODefines atomic composition.
Molecular Weight 164.24 g/mol Low MW ensures favorable ligand efficiency (LE).
H-Bond Donors 1Optimal for maintaining high oral bioavailability.
H-Bond Acceptors 1Limits excessive desolvation penalties during binding.
Rotatable Bonds 4Balances conformational flexibility with entropic cost.
Topological Polar Surface Area 20.2 ŲHighly predictive of excellent blood-brain barrier (BBB) penetration.

Enantioselective Synthesis Workflows

Standard synthetic routes to benzylic alcohols, such as the Grignard addition of propylmagnesium bromide to p-tolualdehyde, yield racemic mixtures. In modern pharmaceutical development, racemates are unacceptable due to the high cost and yield loss associated with downstream chiral resolution.

Instead, we synthesize the chiral alcohol via the asymmetric reduction of the prochiral ketone, 4'-methylbutyrophenone . Two primary methodologies dominate the field:

  • Transition-Metal Asymmetric Hydrogenation: Utilizing Iridium (Ir) or Ruthenium (Ru) complexes with chiral ligands (e.g., SpiroPAP or BINAP). These systems achieve massive turnover numbers (TON > 100,000) but require high-pressure hydrogen gas and rigorous heavy-metal scavenging[2].

  • Biocatalytic Ketoreductase (KRED) Reduction: Engineered KRED enzymes utilize NADPH as a cofactor to deliver hydride with exquisite stereocontrol (>99% ee) under mild, aqueous conditions[3].

For this guide, we detail the Biocatalytic KRED Workflow , as it represents the current gold standard for green, scalable API synthesis.

BiocatalyticWorkflow Substrate Prochiral Ketone 4'-Methylbutyrophenone Reaction Bioreduction 30°C, pH 7.0 Buffer Substrate->Reaction Biocatalyst Engineered KRED + NADP+ / IPA Biocatalyst->Reaction Validation In-Process QC GC-FID & Chiral HPLC Reaction->Validation Product Chiral Alcohol (R)- or (S)-Enantiomer Validation->Product

Workflow for the enantioselective biocatalytic reduction of 4'-methylbutyrophenone.

Detailed Protocol: Biocatalytic Reduction of 4'-Methylbutyrophenone

This protocol is designed as a self-validating system to ensure stereochemical integrity and high conversion rates.

  • Step 1: Reaction Matrix Preparation

    • Action: In a temperature-controlled bioreactor, prepare a 100 mM potassium phosphate buffer (pH 7.0). Add isopropanol (IPA) to a final concentration of 15% v/v.

    • Causality: The strict pH control maintains enzyme tertiary structure. IPA acts as the sacrificial hydrogen donor; as the KRED reduces the target ketone, a coupled secondary enzyme (or the KRED itself) oxidizes IPA to acetone, regenerating the NADP+ cofactor and driving the thermodynamic equilibrium forward[3].

  • Step 2: Substrate and Catalyst Loading

    • Action: Disperse 4'-methylbutyrophenone (substrate loading: 50 g/L) into the buffer. Add the engineered KRED powder (1-2 wt% relative to substrate) and NADP+ (0.1 mM).

    • Causality: The specific KRED variant is chosen based on its active site topography. The pocket must be sufficiently voluminous to accommodate the bulky p-tolyl group while tightly restricting the propyl chain, ensuring strict facial selectivity (anti-Prelog or Prelog) during hydride transfer[3].

  • Step 3: Incubation and Primary Validation

    • Action: Agitate the mixture at 30°C for 18–24 hours.

    • Self-Validation: At 18 hours, extract a 100 µL aliquot and analyze via GC-FID. Do not proceed to chiral analysis until >95% conversion is confirmed. Conflating unreacted prochiral ketone with the alcohol product during chiral HPLC can lead to integrated baseline errors and false enantiomeric excess (ee) readings.

  • Step 4: Extraction and Isolation

    • Action: Once conversion is verified, extract the aqueous phase with ethyl acetate (3 x 1 Vol). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Step 5: Stereochemical Validation (Chiral HPLC)

    • Action: Dissolve a sample of the isolated 1-(4-methylphenyl)butan-1-ol in hexanes/IPA (90:10) and inject it into a Chiralcel OD-H column (or equivalent).

    • Causality: This final validation step proves the stereofidelity of the biocatalyst. A successful run will demonstrate >99% ee, validating the batch for downstream cross-coupling or API integration.

Applications in Drug Development

The strategic incorporation of p-methyl-alpha-propylbenzyl alcohol into a drug discovery pipeline offers distinct advantages:

  • Conformational Locking: The steric interplay between the para-methyl group and the alpha-propyl chain restricts the rotational degrees of freedom around the benzylic carbon. This "locks" the molecule into a specific 3D orientation, drastically reducing the entropic penalty upon binding to a target receptor.

  • Modular Cross-Coupling: The benzylic hydroxyl group can be readily activated (e.g., converted to a mesylate or tosylate) for stereospecific SN2 displacement by various nucleophiles (amines, thiols), allowing rapid diversification of the pharmacophore library.

Conclusion

p-Methyl-alpha-propylbenzyl alcohol (1-(4-methylphenyl)butan-1-ol) is far more than a simple solvent or intermediate; it is a highly tunable, stereochemically rich building block. By understanding its bonding topography and leveraging modern, self-validating enantioselective synthesis workflows like KRED biocatalysis, researchers can reliably integrate this motif into next-generation therapeutics with absolute stereochemical confidence.

References

  • p-methyl-alpha-propylbenzyl alcohol | 6282-37-7 - ChemicalBook Source: ChemicalBook URL
  • Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands | Accounts of Chemical Research Source: ACS Publications URL
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications Source: RSC Publishing URL

Sources

Exploratory

Thermodynamic Solvation Profiling of p-Methyl-alpha-propylbenzyl Alcohol: A Technical Guide

Executive Summary & Structural Deconstruction As drug development and chemical formulation increasingly rely on predictive thermodynamics, understanding the solvation behavior of complex amphiphilic small molecules is cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Deconstruction

As drug development and chemical formulation increasingly rely on predictive thermodynamics, understanding the solvation behavior of complex amphiphilic small molecules is critical. p-Methyl-alpha-propylbenzyl alcohol (IUPAC: 1-(4-methylphenyl)butan-1-ol) presents a unique solubility challenge due to its hybrid structural domains.

Acting as a Senior Application Scientist, I approach this molecule by first deconstructing its physicochemical anatomy:

  • Hydrophobic Core (p-Tolyl Group): The para-methyl substituted aromatic ring provides a rigid, highly polarizable electron cloud. This domain drives strong dispersion interactions ( δD​ ) but aggressively disrupts the hydrogen-bonded network of polar protic solvents like water.

  • Aliphatic Extension (Propyl Chain): The flexible alpha-propyl chain further increases the molecule's lipophilicity (LogP) and steric bulk, increasing the entropic penalty of aqueous solvation.

  • Hydrophilic Anchor (Hydroxyl Group): The benzylic -OH group acts as both a hydrogen bond donor and acceptor. While insufficient to pull the massive hydrophobic bulk into aqueous solution, it serves as a critical interaction site for polar organic solvents.

This structural dichotomy dictates that the compound will be practically insoluble in water, highly soluble in non-polar solvents, and highly responsive to polar aprotic/protic organic solvents that can satisfy its hydrogen-bonding requirements without repelling its hydrophobic bulk.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond empirical trial-and-error, we must ground our solvent selection in thermodynamic causality. The Hansen Solubility Parameters (HSP) framework partitions the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[1].

For p-Methyl-alpha-propylbenzyl alcohol, the HSP profile is heavily skewed:

  • High δD​ : Driven by the polarizable π -electrons of the aromatic ring and the aliphatic carbons[1].

  • Low-to-Moderate δP​ : Localized entirely around the asymmetric benzylic carbon and the electronegative oxygen.

  • Moderate δH​ : Governed exclusively by the single hydroxyl group.

When plotting solvent candidates in 3D Hansen space, a solvent (or solvent blend) will dissolve the target solute if its coordinates fall within the solute's interaction radius ( R0​ ). The distance between the solvent and solute in this space is denoted as Ra​ [2]. Non-polar solvents (e.g., hexane, toluene) minimize Ra​ by perfectly matching the high δD​ and low δP​ . Conversely, polar aprotic solvents (e.g., DMSO) dissolve the compound by satisfying the δH​ requirements while maintaining enough dispersion affinity to accommodate the tolyl group[2].

HSP_Logic cluster_HSP Hansen Solubility Parameters (HSP) Solute p-Methyl-alpha-propylbenzyl alcohol (Target Solute) Dispersion Dispersion (δD) High (Aromatic/Aliphatic) Solute->Dispersion Polar Polar (δP) Low-Moderate Solute->Polar H_Bonding H-Bonding (δH) Moderate (OH Group) Solute->H_Bonding Solvents Solvent Candidates Dispersion->Solvents Match δD Polar->Solvents Match δP H_Bonding->Solvents Match δH NonPolar Non-Polar Solvents (e.g., Hexane) High Affinity Solvents->NonPolar Ra < R0 PolarProtic Polar Protic (Water) Low Affinity Solvents->PolarProtic Ra > R0 PolarAprotic Polar Aprotic (DMSO) Moderate-High Affinity Solvents->PolarAprotic Ra < R0

Fig 1: HSP interactions determining solvent affinity for p-Methyl-alpha-propylbenzyl alcohol.

Quantitative Solubility Matrix

The following table synthesizes the thermodynamic predictions into a practical solubility matrix, comparing the compound's behavior across a spectrum of dielectric constants and polarities.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Solvation Mechanism / CausalityEstimated Solubility (mg/mL)
Polar Protic Water80.1High entropic penalty; water's H-bond network rejects the massive hydrophobic bulk.< 0.1 (Practically Insoluble)
Polar Protic (Org) Ethanol24.3Alkyl chain matches δD​ ; -OH group matches δH​ .> 100 (Freely Soluble)
Polar Aprotic DMSO46.7Strong dipole interacts with the benzylic -OH; accommodates the aromatic ring.> 100 (Freely Soluble)
Non-Polar Toluene2.4Perfect π−π stacking and dispersion match with the p-tolyl group.> 500 (Very Soluble)
Non-Polar Hexane1.9High affinity for the propyl chain; minimal dielectric resistance.> 500 (Very Soluble)

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate regulatory-grade thermodynamic solubility data, we utilize a modified OECD Test Guideline 105 (Shake-Flask Method) [3]. This method is strictly mandated for compounds with solubilities greater than 10−2 g/L[4].

As an application scientist, I do not just execute steps; I design self-validating systems. The causality behind this specific thermal-cycling protocol is to completely eliminate the risk of measuring a kinetically trapped, supersaturated state.

Step-by-Step Methodology
  • Preparation & Saturation: Add an excess amount of p-Methyl-alpha-propylbenzyl alcohol (e.g., 500 mg) to 10 mL of the target solvent in three separate amber glass vials (triplicate validation).

  • Supersaturation Incubation (30°C): Agitate the vials in a temperature-controlled orbital shaker at 30°C for 72 hours.

    • Causality: Elevating the temperature forces the solvent to dissolve more solute than it can hold at the target room temperature.

  • Thermal Equilibration (20°C): Transfer the vials to a 20°C incubator and agitate gently for an additional 24 hours.

    • Causality: Cooling the system forces the excess dissolved solute to precipitate out. This guarantees that the remaining liquid phase represents the true, absolute thermodynamic equilibrium at 20°C, rather than an undersaturated state.

  • Phase Separation (Centrifugation): Centrifuge the samples at 10,000 RPM for 15 minutes at 20°C.

    • Causality: We explicitly avoid syringe filtration. Lipophilic benzyl alcohols have a high propensity to adsorb onto standard PTFE or Nylon filter membranes, which would artificially deplete the solute concentration in the filtrate and yield falsely low solubility data.

  • Quantification: Carefully extract the supernatant, dilute it in a compatible mobile phase (e.g., Acetonitrile/Water), and quantify via HPLC-UV against a validated calibration curve.

  • Validation Check: The data is only accepted if the variance between the three independent vials is <15%[4].

ShakeFlask Start Excess Solute + Solvent Incubation Incubation (30°C, 72h) Start->Incubation Supersaturate Equilibration Equilibration (20°C, 24h) Incubation->Equilibration Precipitate Separation Centrifugation (Isolate Phase) Equilibration->Separation Phase Split Analysis HPLC-UV Quantification Separation->Analysis Dilute Validation Data Validation (<15% Variance) Analysis->Validation Triplicate

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Formulation Implications

Understanding this solubility profile is paramount for downstream drug development or chemical processing. Because p-Methyl-alpha-propylbenzyl alcohol is practically insoluble in water but highly soluble in lipids and organic solvents, it is an ideal candidate for Lipid-Based Formulation (LBF) strategies.

Formulators should leverage co-solvency. By utilizing a blend of a polar aprotic solvent (to interact with the -OH group) and a lipophilic vehicle (to stabilize the tolyl and propyl groups), one can create Self-Microemulsifying Drug Delivery Systems (SMEDDS) that bypass the aqueous solubility bottleneck entirely, ensuring high bioavailability upon administration.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of p-Methyl-alpha-propylbenzyl Alcohol

Abstract This technical guide provides a comprehensive review of the primary synthetic pathways for producing p-Methyl-alpha-propylbenzyl alcohol, also known as 1-(4-methylphenyl)-1-butanol. This secondary alcohol is a v...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive review of the primary synthetic pathways for producing p-Methyl-alpha-propylbenzyl alcohol, also known as 1-(4-methylphenyl)-1-butanol. This secondary alcohol is a valuable intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore two principal and robust synthetic strategies: the Grignard reaction and a two-step approach involving Friedel-Crafts acylation followed by ketone reduction. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are presented to ensure scientific integrity and practical applicability.

Introduction: The Significance of p-Methyl-alpha-propylbenzyl Alcohol

p-Methyl-alpha-propylbenzyl alcohol is a secondary benzylic alcohol characterized by a propyl group and a p-tolyl substituent attached to the carbinol carbon. Its structure lends itself to further functionalization, making it a key building block in the synthesis of more complex molecules, including potential pharmaceutical agents and specialty chemicals. The selection of an appropriate synthetic route is critical and depends on factors such as starting material availability, desired scale, and economic viability. This guide will provide the necessary technical details to make an informed decision on the most suitable pathway for its synthesis.

Overview of Primary Synthetic Pathways

Two principal synthetic routes to p-Methyl-alpha-propylbenzyl alcohol are highlighted in this guide. Each pathway offers distinct advantages and is based on fundamental organic transformations.

Synthesis_Pathways cluster_grignard Grignard Reaction Pathway cluster_fc Friedel-Crafts & Reduction Pathway p-Tolualdehyde p-Tolualdehyde Grignard_Reaction Grignard Reaction p-Tolualdehyde->Grignard_Reaction Propylmagnesium_bromide Propylmagnesium_bromide Propylmagnesium_bromide->Grignard_Reaction Target_Molecule p-Methyl-alpha-propylbenzyl alcohol Grignard_Reaction->Target_Molecule Toluene Toluene FC_Acylation Friedel-Crafts Acylation Toluene->FC_Acylation Butyryl_chloride Butyryl_chloride Butyryl_chloride->FC_Acylation p-Methylbutyrophenone p-Methylbutyrophenone FC_Acylation->p-Methylbutyrophenone Reduction Reduction p-Methylbutyrophenone->Reduction Reduction->Target_Molecule

Figure 1: High-level overview of the two primary synthetic pathways to p-Methyl-alpha-propylbenzyl alcohol.

Pathway 1: Grignard Reaction

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it a primary choice for synthesizing secondary alcohols like p-Methyl-alpha-propylbenzyl alcohol.[1][2] This pathway involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[1] Two variations of this approach are feasible:

  • Route A: Reaction of propylmagnesium bromide with p-tolualdehyde.

  • Route B: Reaction of p-tolylmagnesium bromide with butyraldehyde.

Both routes are mechanistically similar and yield the desired product. The choice between them often depends on the commercial availability and cost of the starting aldehyde and alkyl/aryl halide.

Mechanism of the Grignard Reaction

The Grignard reagent, with its highly polar carbon-magnesium bond, acts as a potent nucleophile. The carbon atom attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate. This intermediate is then protonated during an acidic workup to yield the final alcohol product.[1]

Grignard_Mechanism cluster_reactants p_tolualdehyde p-Tolualdehyde alkoxide Magnesium alkoxide intermediate p_tolualdehyde->alkoxide Nucleophilic attack propyl_grignard Propylmagnesium bromide propyl_grignard->alkoxide product p-Methyl-alpha-propylbenzyl alcohol alkoxide->product Acidic workup (H3O+)

Figure 2: Simplified mechanism of the Grignard reaction for the synthesis of p-Methyl-alpha-propylbenzyl alcohol.

Experimental Protocol: Grignard Synthesis (Route A)

This protocol details the synthesis of p-Methyl-alpha-propylbenzyl alcohol from p-tolualdehyde and propylmagnesium bromide.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)
Magnesium turnings24.310.122.92
1-Bromopropane123.000.1113.53
p-Tolualdehyde120.150.1012.02
Anhydrous diethyl ether74.12-200 mL
Saturated NH₄Cl (aq)--100 mL
1M HCl (aq)--As needed

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[3][4]

    • Add magnesium turnings (2.92 g, 0.12 mol) and a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of 1-bromopropane (13.53 g, 0.11 mol) in 50 mL of anhydrous diethyl ether.

    • Add a small amount of the 1-bromopropane solution to the magnesium. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.[4]

    • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[5]

  • Reaction with p-Tolualdehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of p-tolualdehyde (12.02 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.

    • Add the p-tolualdehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[3]

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.[5]

    • If a precipitate forms, add 1 M hydrochloric acid until a clear solution is obtained.[5]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3][5]

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Pathway 2: Friedel-Crafts Acylation and Subsequent Reduction

This two-step pathway provides an alternative route to p-Methyl-alpha-propylbenzyl alcohol. It begins with the Friedel-Crafts acylation of toluene to form an intermediate ketone, which is then reduced to the target secondary alcohol.

Step 1: Friedel-Crafts Acylation of Toluene

The Friedel-Crafts acylation of toluene with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields p-methylbutyrophenone.[6] The methyl group of toluene is an ortho-, para-director, but the para-substituted product is typically favored due to reduced steric hindrance.[7]

Mechanism: The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as an electrophile and is attacked by the nucleophilic toluene ring.[6][8]

Experimental Protocol: Synthesis of p-Methylbutyrophenone

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
Aluminum chloride (AlCl₃)133.340.1216.0 g
Toluene92.140.2018.4 g (21.2 mL)
Butyryl chloride106.550.1010.66 g (10.4 mL)
Dichloromethane (DCM)84.93-100 mL
Crushed ice--200 g
Concentrated HCl--20 mL

Procedure:

  • Set up a three-necked round-bottom flask with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a mechanical stirrer.

  • Suspend anhydrous aluminum chloride (16.0 g, 0.12 mol) in 50 mL of dry dichloromethane.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Add butyryl chloride (10.66 g, 0.10 mol) dropwise from the addition funnel to the stirred suspension.

  • After the addition is complete, add a solution of toluene (18.4 g, 0.20 mol) in 50 mL of dichloromethane dropwise, maintaining the temperature below 10 °C.[9]

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[9] This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude p-methylbutyrophenone, which can be purified by vacuum distillation.

Step 2: Reduction of p-Methylbutyrophenone

The intermediate ketone, p-methylbutyrophenone, can be reduced to the target alcohol via several methods. Two common and effective methods are catalytic hydrogenation and Meerwein-Ponndorf-Verley (MPV) reduction.

Catalytic hydrogenation involves the reaction of the ketone with hydrogen gas in the presence of a metal catalyst (e.g., Pd, Pt, Ni). This method is often high-yielding and produces minimal waste.

Experimental Protocol: Hydrogenation of p-Methylbutyrophenone

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)
p-Methylbutyrophenone162.230.1016.22
5% Pd/C catalyst--~0.5 g
Ethanol46.07-150 mL
Hydrogen gas (H₂)2.02--

Procedure:

  • Dissolve p-methylbutyrophenone (16.22 g, 0.10 mol) in 150 mL of ethanol in a hydrogenation vessel.

  • Add the 5% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the crude p-Methyl-alpha-propylbenzyl alcohol.

  • Purify by vacuum distillation or column chromatography.

The MPV reduction is a highly chemoselective method for reducing ketones and aldehydes to their corresponding alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol.[10][11] An advantage of this method is its tolerance of other functional groups like alkenes and alkynes.[11]

Mechanism: The reaction is believed to proceed through a six-membered ring transition state where a hydride is transferred from the aluminum isopropoxide to the carbonyl carbon of the ketone.[12] The equilibrium is driven forward by using an excess of isopropanol and by distilling off the acetone byproduct.

Experimental Protocol: MPV Reduction of p-Methylbutyrophenone

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)
p-Methylbutyrophenone162.230.1016.22
Aluminum isopropoxide204.250.0510.21
Anhydrous isopropanol60.10-200 mL

Procedure:

  • Set up a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask.

  • In the round-bottom flask, dissolve p-methylbutyrophenone (16.22 g, 0.10 mol) and aluminum isopropoxide (10.21 g, 0.05 mol) in 200 mL of anhydrous isopropanol.

  • Heat the mixture to a gentle reflux.

  • Slowly distill off the acetone-isopropanol azeotrope. The reaction is complete when acetone is no longer detected in the distillate (e.g., by 2,4-DNP test).

  • Cool the reaction mixture and hydrolyze the aluminum alkoxide by adding dilute sulfuric acid.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by vacuum distillation.

Comparative Analysis of Synthesis Pathways

FeatureGrignard ReactionFriedel-Crafts Acylation & Reduction
Number of Steps 1 (plus reagent preparation)2
Key Reagents Mg, alkyl/aryl halide, aldehydeToluene, acyl chloride, AlCl₃, reducing agent
Reaction Conditions Strictly anhydrous, often exothermicAnhydrous (for FC), varied for reduction
Advantages High atom economy, direct C-C bond formationReadily available starting materials, avoids handling of highly reactive Grignard reagents in the main reaction sequence
Disadvantages Highly sensitive to moisture and protic functional groups, potential for side reactions (e.g., Wurtz coupling)Use of stoichiometric Lewis acid (waste), potential for polysubstitution in FC acylation
Typical Yields Generally good to excellent (60-90%)Varies per step, often good overall (50-80%)

Characterization of p-Methyl-alpha-propylbenzyl alcohol

While specific literature data for p-Methyl-alpha-propylbenzyl alcohol is sparse, the expected spectroscopic characteristics can be inferred from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the terminal methyl group of the propyl chain, multiplets for the two methylene groups, a triplet for the benzylic proton, a singlet for the aromatic methyl group, and two doublets for the para-substituted aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aliphatic carbons of the propyl chain, the benzylic carbon, the aromatic carbons (including the ipso-, ortho-, meta-, and para-carbons), and the methyl carbon of the tolyl group.

  • IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, C-H stretching bands for the alkyl and aromatic protons, and C=C stretching bands for the aromatic ring.[12]

Conclusion

The synthesis of p-Methyl-alpha-propylbenzyl alcohol can be effectively achieved through two primary pathways: the Grignard reaction and a two-step sequence of Friedel-Crafts acylation followed by reduction. The Grignard pathway offers a more direct route with high atom economy, while the Friedel-Crafts/reduction pathway utilizes readily available starting materials and may be more suitable for certain laboratory setups. The choice of synthesis will ultimately depend on the specific requirements of the researcher, including scale, cost, and available equipment. This guide provides the foundational knowledge and detailed protocols necessary to successfully synthesize this valuable chemical intermediate.

References

  • Grignard Reaction. (URL: [Link])

  • Friedel-Crafts Reactions - Chemistry LibreTexts. (URL: [Link])

  • Meerwein–Ponndorf–Verley reduction - Wikipedia. (URL: [Link])

  • Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions - Scribd. (URL: [Link])

  • Grignard Reaction. (URL: [Link])

    • Grignard Reaction - Web Pages. (URL: [Link])

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

  • Meerwein-Ponndorf-Verley Reduction - Organic Chemistry Portal. (URL: [Link])

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction:. (URL: [Link])

  • n-Propylmagnesium bromide - Wikipedia. (URL: [Link])

  • Grignard Reaction - Cambridge University Press & Assessment. (URL: [Link])

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis and Utilization of p-Methyl-alpha-propylbenzyl Alcohol as a Chiral Building Block

Executive Summary p-Methyl-alpha-propylbenzyl alcohol (also known as 1-(p-tolyl)butan-1-ol, CAS 6282-37-7) is a highly versatile chiral secondary alcohol utilized extensively in the synthesis of active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

p-Methyl-alpha-propylbenzyl alcohol (also known as 1-(p-tolyl)butan-1-ol, CAS 6282-37-7) is a highly versatile chiral secondary alcohol utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. The presence of the para-methyl group and the aliphatic propyl chain provides unique steric and electronic properties that make it an ideal stereodirecting core. This application note details the mechanistic rationale, optimal synthesis pathways, and downstream functionalization protocols for utilizing this compound as a chiral building block, specifically focusing on its conversion into stereodefined amines and ethers.

Mechanistic Insights: Establishing and Manipulating Stereocenters

The Causality of Asymmetric Transfer Hydrogenation (ATH)

To utilize p-methyl-alpha-propylbenzyl alcohol effectively, it must first be synthesized with ultra-high enantiomeric purity. The most robust chemical method is the Noyori Asymmetric Transfer Hydrogenation (ATH) of the prochiral ketone, p-methylbutyrophenone[2][3].

The causality of stereocontrol in this reaction lies in the metal-ligand bifunctional mechanism of the Ru(II)-TsDPEN catalyst. The chiral N-tosyl-1,2-diphenylethylene-1,2-diamine (TsDPEN) ligand creates a highly structured, sterically demanding pocket. During the catalytic cycle, the ruthenium center delivers a hydride to the carbonyl carbon, while the amine group of the TsDPEN ligand simultaneously delivers a proton to the carbonyl oxygen via a six-membered pericyclic transition state. This synchronized delivery dictates that the hydride attacks exclusively from one face of the ketone (e.g., the Re face when using the (R,R)-catalyst), yielding the (R)-alcohol with >99% enantiomeric excess (ee)[3].

Stereospecific Inversion via Mitsunobu Azidation

Once the (R)-alcohol is obtained, a primary downstream application is its conversion to a chiral amine. Direct amination of secondary alcohols often leads to racemization or elimination byproducts. To achieve perfect stereochemical inversion, the Mitsunobu reaction utilizing Diphenylphosphoryl azide (DPPA) is employed[4][5].

In this system, Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) activate the secondary alcohol, forming a highly electrophilic oxaphosphonium intermediate. DPPA serves as a safe, controlled source of the azide nucleophile, circumventing the need for highly toxic and volatile hydrazoic acid (HN₃)[6]. The azide attacks the activated carbon strictly via an Sₙ2 mechanism, resulting in a complete Walden inversion to the (S)-azide. Subsequent Staudinger reduction yields the (S)-1-(p-tolyl)butan-1-amine[4].

Workflow Visualization

G cluster_synthesis Asymmetric Reduction cluster_downstream Downstream Functionalization Ketone p-Methylbutyrophenone (Prochiral Ketone) RuCat Ru(II)-TsDPEN Catalyst (Chemical ATH) Ketone->RuCat HCOOH/Et3N KRED Ketoreductase (KRED) (Biocatalysis) Ketone->KRED Glucose/GDH ChiralAlcohol (R)-p-Methyl-alpha-propylbenzyl alcohol (Chiral Building Block) RuCat->ChiralAlcohol >99% ee KRED->ChiralAlcohol >99% ee Mitsunobu Mitsunobu Azidation (DPPA, DIAD, PPh3) ChiralAlcohol->Mitsunobu Etherification Williamson Etherification (NaH, R-X) ChiralAlcohol->Etherification ChiralAmine (S)-1-(p-tolyl)butan-1-amine (Inverted Stereocenter) Mitsunobu->ChiralAmine 1. SN2 Inversion 2. Reduction ChiralEther (R)-Aryl Alkyl Ether (Retained Stereocenter) Etherification->ChiralEther Retention of Config

Figure 1: Synthesis and downstream functionalization pathways of p-Methyl-alpha-propylbenzyl alcohol.

Experimental Protocols

Protocol A: Synthesis of (R)-p-Methyl-alpha-propylbenzyl alcohol via Ru-Catalyzed ATH

This protocol is designed to be a self-validating system; the generation of CO₂ gas acts as a visual confirmation of the active hydride transfer cycle.

Reagents:

  • p-Methylbutyrophenone (1.0 equiv, 10 mmol)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 equiv, 0.5 mol%)

  • Formic acid / Triethylamine (HCOOH/Et₃N) azeotropic mixture (5:2 molar ratio, 5.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (20 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with ultra-pure Argon for 15 minutes.

  • Catalyst Activation: Add RuCl(p-cymene)[(R,R)-TsDPEN] (31.8 mg, 0.05 mmol) to the flask, followed by 10 mL of anhydrous solvent. Stir at room temperature until fully dissolved (solution will appear dark orange/red).

  • Substrate Addition: Inject p-methylbutyrophenone (1.62 g, 10 mmol) into the reaction mixture.

  • Reaction Initiation: Slowly add the HCOOH/Et₃N azeotrope (approx. 2.2 mL) dropwise via syringe. Self-Validation Check: Gentle effervescence (CO₂ evolution) should be observed, confirming the decomposition of formic acid to generate the active Ru-hydride species.

  • Incubation: Stir the reaction at 30 °C for 12–16 hours under an Argon balloon. Monitor completion via TLC (Hexanes:EtOAc 8:2) or GC-FID.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield (R)-p-methyl-alpha-propylbenzyl alcohol as a colorless oil.

Protocol B: Stereospecific Conversion to (S)-1-(p-tolyl)butan-1-amine

Safety Warning: While DPPA avoids HN₃ gas, organic azides are potentially explosive. Maintain strict temperature control and avoid concentrating azide intermediates to dryness.

Reagents:

  • (R)-p-Methyl-alpha-propylbenzyl alcohol (1.0 equiv, 5 mmol)

  • Triphenylphosphine (PPh₃) (1.2 equiv, 6 mmol)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 6 mmol)

  • Diphenylphosphoryl azide (DPPA) (1.2 equiv, 6 mmol)

  • Tetrahydrofuran (THF), anhydrous (25 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the (R)-alcohol (0.82 g, 5 mmol) and PPh₃ (1.57 g, 6 mmol) in 25 mL anhydrous THF in a round-bottom flask under Argon. Cool the mixture to 0 °C using an ice bath.

  • Mitsunobu Complex Formation: Add DIAD (1.18 mL, 6 mmol) dropwise over 10 minutes. Stir for an additional 15 minutes at 0 °C to allow the oxaphosphonium intermediate to form.

  • Azidation: Add DPPA (1.29 mL, 6 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.

  • Staudinger Reduction (One-Pot): Once azidation is complete (verified by TLC), add an additional 1.5 equiv of PPh₃ (1.96 g) directly to the reaction mixture, followed by 2 mL of distilled water.

  • Amine Evolution: Heat the mixture to 50 °C for 4 hours. Self-Validation Check: Nitrogen gas (N₂) evolution indicates the successful reduction of the azide to the primary amine.

  • Isolation: Cool to room temperature, acidify with 1M HCl to pH 2, and extract with diethyl ether to remove phosphine oxides and unreacted starting materials. Basify the aqueous layer with 2M NaOH to pH 12, and extract with DCM (3 × 20 mL). Dry and concentrate to yield the pure (S)-amine.

Data Presentation: Comparative Synthesis Metrics

When scaling the synthesis of the p-methyl-alpha-propylbenzyl alcohol building block, chemists must choose between chemical and biocatalytic routes. The table below summarizes the quantitative performance data for both approaches.

MetricChemical ATH (Noyori)Biocatalysis (KRED)
Catalyst System RuCl(p-cymene)[(R,R)-TsDPEN]Engineered Ketoreductase (KRED)
Hydrogen Source HCOOH / Et₃NGlucose / Glucose Dehydrogenase (GDH)
Typical Yield 92 - 96%85 - 90%
Enantiomeric Excess (ee) >99%>99.5%
Reaction Time 12 - 16 hours24 - 48 hours
Scalability & Cost Excellent for multi-kg; precious metal cost is a factor.Excellent for ton-scale; requires strict pH/temp control.
Environmental Impact Moderate (Metal waste, organic solvents)Low (Aqueous media, biodegradable)

References

  • Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society. Available at:[Link]

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). Available at:[Link]

  • Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. Application to the Enantioselective Multikilogram Synthesis of a HCV Polymerase Inhibitor. Organic Process Research & Development. Available at:[Link]

  • Mitsunobu reaction - Organic Synthesis. Organic-Synthesis.com. Available at:[Link]

Sources

Application

Step-by-step extraction method for p-Methyl-alpha-propylbenzyl alcohol from reaction mixtures

Application Note & Protocol A Robust Method for the Liquid-Liquid Extraction of p-Methyl-alpha-propylbenzyl Alcohol from Post-Grignard Reaction Mixtures Abstract The synthesis of secondary aromatic alcohols, such as p-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Robust Method for the Liquid-Liquid Extraction of p-Methyl-alpha-propylbenzyl Alcohol from Post-Grignard Reaction Mixtures

Abstract The synthesis of secondary aromatic alcohols, such as p-methyl-alpha-propylbenzyl alcohol, is a fundamental transformation in organic chemistry, often accomplished via the Grignard reaction. The subsequent isolation of the target alcohol from a complex mixture of inorganic salts, unreacted starting materials, and byproducts presents a significant challenge. This application note provides a detailed, step-by-step protocol for the efficient extraction of p-methyl-alpha-propylbenzyl alcohol using liquid-liquid extraction (LLE). We will delve into the chemical principles behind each step, from the critical quenching process to the final isolation of the crude product, ensuring a protocol that is both effective and reproducible for researchers in synthetic chemistry and drug development.

Underlying Principles of the Extraction Process

A successful extraction hinges on understanding the chemical events occurring during the reaction work-up and the physicochemical properties of the target molecule. The protocol described is optimized for a typical Grignard reaction scenario, where an organomagnesium halide has been reacted with an aldehyde.

The Critical Role of the Grignard Work-up

The Grignard reaction culminates in the formation of a magnesium alkoxide salt of the desired alcohol. This intermediate is not the final product and is insoluble in the organic reaction solvent (typically diethyl ether or THF). The work-up, or quenching, is a two-fold process:

  • Protonation: A dilute acid is added to protonate the alkoxide, yielding the neutral p-methyl-alpha-propylbenzyl alcohol.

  • Solubilization of Salts: The acid simultaneously reacts with the inorganic magnesium byproducts (e.g., Mg(OH)Br) to form water-soluble salts like magnesium sulfate or magnesium chloride.[1] This is essential for their removal into the aqueous phase.

A common and effective choice for the quench is a cold, dilute solution of an acid like H₂SO₄ or HCl, though a saturated ammonium chloride (NH₄Cl) solution can be used for more sensitive substrates.[1][2][3][4]

Fundamentals of Liquid-Liquid Extraction (LLE)

LLE is a separation technique based on the principle of differential solubility, often described by the partition coefficient (K). p-Methyl-alpha-propylbenzyl alcohol, being a moderately non-polar organic molecule, exhibits high solubility in non-polar organic solvents and very low solubility in water.[5][6] This large difference in solubility allows for its efficient transfer into an organic phase, while polar, water-soluble impurities (like the magnesium salts) remain in the aqueous phase.

Rationale for Reagent Selection
  • Extraction Solvent: The ideal solvent should be immiscible with water, have a high affinity for the target alcohol, a low boiling point for easy removal, and be relatively inert. Diethyl ether is an excellent choice as it is often the solvent for the Grignard reaction itself, minimizing solvent-swapping steps.[2] Ethyl acetate is another suitable alternative.

  • Washing Solutions:

    • Deionized Water: Used to wash the separated organic layer to remove any remaining acid and other water-soluble impurities.

    • Saturated NaCl Solution (Brine): This final wash is crucial. The high concentration of dissolved salt in the brine significantly reduces the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out."[4] This drives more of the desired alcohol into the organic phase and helps to break up emulsions that may have formed. It also pre-dries the organic layer by removing the bulk of dissolved water.

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) is a neutral, cost-effective, and efficient drying agent used to remove the final traces of water from the organic extract before solvent evaporation.[2][4]

Materials and Reagents

  • Post-Grignard reaction mixture containing p-methyl-alpha-propylbenzyl alcohol magnesium alkoxide.

  • Separatory Funnel (appropriate size for the reaction scale).

  • Erlenmeyer Flasks.

  • Beakers.

  • Glass Funnel and Filter Paper or Cotton Wool.

  • Round-Bottom Flask.

  • Rotary Evaporator.

  • Reagents:

    • Diethyl ether (C₄H₁₀O), anhydrous.

    • 1 M Sulfuric Acid (H₂SO₄) or 1 M Hydrochloric Acid (HCl), chilled.

    • Deionized Water (H₂O).

    • Saturated Sodium Chloride (NaCl) solution (Brine).

    • Anhydrous Sodium Sulfate (Na₂SO₄), granular.

    • Ice.

Detailed Step-by-Step Extraction Protocol

This protocol assumes a reaction performed in approximately 50-100 mL of an ethereal solvent. Adjust volumes proportionally for different scales.

Step 1: Quenching the Reaction Mixture

Objective: To protonate the alcohol and dissolve inorganic magnesium salts.

  • Prepare a beaker containing a mixture of approximately 100 g of crushed ice and 100 mL of chilled 1 M H₂SO₄. The large excess of cold acid ensures the exothermic quenching process is well-controlled.

  • With vigorous stirring, slowly and carefully pour the entire Grignard reaction mixture from the reaction flask into the beaker of ice and acid.

    • Observation: A vigorous reaction may occur. The milky, heterogeneous reaction mixture should clarify as the magnesium salts dissolve. Two distinct liquid layers (aqueous and organic) should become visible.

  • If any solids remain, stir until they are fully dissolved. Add more 1 M H₂SO₄ if necessary.

Step 2: Phase Separation

Objective: To separate the organic layer containing the product from the aqueous layer containing impurities.

  • Carefully transfer the entire biphasic mixture from the beaker into a separatory funnel. Rinse the beaker with a small amount (15-20 mL) of diethyl ether and add this rinsing to the separatory funnel to ensure a quantitative transfer.

  • Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup.

  • Close the stopcock and shake the funnel gently for 30 seconds. Vent again. Repeat this process 2-3 times.

  • Place the separatory funnel in a ring stand and allow the layers to fully separate. The organic (ether) layer will typically be the top layer due to its lower density than water.[7]

  • Carefully drain the lower aqueous layer into a beaker.

  • Drain the remaining top organic layer into a clean, dry Erlenmeyer flask.

Step 3: Washing the Organic Phase

Objective: To remove residual acid and water-soluble impurities from the organic extract.

  • Return the organic layer to the separatory funnel.

  • Add approximately 50 mL of deionized water to the funnel.

  • Stopper and shake the funnel with periodic venting as described in Step 2.3.

  • Allow the layers to separate and drain the lower aqueous layer into a waste beaker.

  • Perform a brine wash: Add 50 mL of saturated NaCl solution (brine) to the organic layer in the funnel.

  • Repeat the shaking and separation process (Step 3.3 & 3.4). This step removes the majority of the water dissolved in the organic phase.[4]

  • Drain the washed organic layer into a clean, dry Erlenmeyer flask labeled "Organic Extract."

Step 4: Drying the Organic Extract

Objective: To remove trace amounts of water from the organic solution.

  • Add 2-3 spatula scoops of granular anhydrous sodium sulfate (Na₂SO₄) to the "Organic Extract" flask.

  • Gently swirl the flask. If the Na₂SO₄ clumps together significantly, it indicates the presence of water. Add more Na₂SO₄ until some of the granules remain free-flowing, indicating that all water has been absorbed.

  • Allow the flask to stand for 10-15 minutes to ensure complete drying.

  • Filter the dried solution by gravity through a funnel with a small cotton plug or fluted filter paper into a clean, tared (pre-weighed) round-bottom flask.

  • Rinse the Erlenmeyer flask and the Na₂SO₄ with a small amount of fresh diethyl ether, collecting the rinse in the same round-bottom flask to maximize product recovery.

Step 5: Solvent Removal

Objective: To isolate the crude product by evaporating the volatile organic solvent.

  • Connect the round-bottom flask to a rotary evaporator.

  • Ensure the water bath is at a gentle temperature (typically < 40°C for diethyl ether).

  • Apply vacuum and rotation to efficiently remove the diethyl ether.

  • Once all the solvent has evaporated, a clear, possibly yellowish, oily liquid will remain in the flask. This is the crude p-methyl-alpha-propylbenzyl alcohol.

  • Weigh the flask to determine the mass of the crude product and calculate the crude yield.

Workflow Visualization and Data

Extraction Workflow Diagram

ExtractionWorkflow start Post-Grignard Reaction Mixture (Alkoxide, Ether, Mg Salts) quench Quench in Cold 1M H₂SO₄ start->quench sep_funnel Transfer to Separatory Funnel quench->sep_funnel separate1 Separate Layers sep_funnel->separate1 aq1 Aqueous Layer 1 (Mg Salts, Acid) → Waste separate1->aq1 Lower Layer org1 Organic Layer (Product, Ether) separate1->org1 Upper Layer wash_water Wash with DI Water org1->wash_water separate2 Separate Layers wash_water->separate2 aq2 Aqueous Layer 2 (Residual Acid) → Waste separate2->aq2 Lower Layer org2 Washed Organic Layer separate2->org2 Upper Layer wash_brine Wash with Saturated NaCl (Brine) org2->wash_brine separate3 Separate Layers wash_brine->separate3 aq3 Aqueous Layer 3 (Bulk H₂O) → Waste separate3->aq3 Lower Layer org3 Pre-Dried Organic Layer separate3->org3 Upper Layer dry Dry over Anhydrous Na₂SO₄ org3->dry filter Filter to Remove Drying Agent dry->filter evap Solvent Removal (Rotary Evaporation) filter->evap end Crude p-Methyl-alpha-propylbenzyl alcohol evap->end

Caption: Workflow for the extraction of p-Methyl-alpha-propylbenzyl alcohol.

Properties of Common Extraction Solvents
SolventFormulaBoiling Point (°C)Density (g/mL)Water Solubility
Diethyl EtherC₄H₁₀O34.60.7137.5 g / 100 g
Ethyl AcetateC₄H₈O₂77.10.9018.7 g / 100 g
DichloromethaneCH₂Cl₂39.61.3261.32 g / 100 g
Data sourced from publicly available chemical property tables.[7][8]

Troubleshooting

  • Problem: An emulsion forms at the interface, preventing clear layer separation.

    • Solution: Add a small amount of brine (saturated NaCl) and swirl the separatory funnel gently without vigorous shaking. Allow the funnel to stand for an extended period. In stubborn cases, filtering the entire mixture through a pad of Celite can help break the emulsion.

  • Problem: The organic layer is cloudy after drying with Na₂SO₄.

    • Solution: The solution still contains water. Add more anhydrous Na₂SO₄ and allow for a longer drying time before filtering.

  • Problem: Low yield of crude product.

    • Solution: Ensure all glassware used for transfers was rinsed with the organic solvent to recover all product. Perform a second extraction on the initial aqueous layer (re-extract) with a fresh portion of diethyl ether to recover any dissolved product.

Post-Extraction Purification

The isolated product is crude and may contain non-polar byproducts or unreacted starting materials. For applications requiring high purity, further purification is necessary. The most common method for a liquid alcohol of this type is distillation under reduced pressure (vacuum distillation) .[6] This allows the alcohol to boil at a lower temperature, preventing thermal decomposition. For analytical-grade purity, silica gel column chromatography can also be employed.[9]

References

  • PubChem. p,alpha-DIMETHYLBENZYL ALCOHOL. National Center for Biotechnology Information. [Link]

  • ChemisTrusted. P-Methyl-Benzyl Alcohol: A Close Look at Its Role in Chemistry and Industry. [Link]

  • Meindersma, G. W., de Haan, A. B. Selection of ionic liquids for the extraction of aromatic hydrocarbons from aromatic/aliphatic mixtures. University of Twente. [Link]

  • University of Michigan-Dearborn. 1. Grignard Reaction. College of Arts, Sciences, and Letters. [Link]

  • Jasperse, C. Grignard Reaction. Concordia College. [Link]

  • Simoes, P. C. et al. Extraction of Alcohols, Phenols, and Aromatic Compounds with ABS. ResearchGate. [Link]

  • Al-Masum, M. et al. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Royal Society of Chemistry. [Link]

  • Chemdad. p-methyl-alpha-propylbenzyl alcohol. Chongqing Chemdad Co., Ltd. [Link]

  • American Chemical Society. Reactive Extraction of Alcohols from Apolar Hydrocarbons with Aqueous Solutions. Industrial & Engineering Chemistry Research. [Link]

  • Science Alert. Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent. [Link]

  • Banks, R. E. et al. Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). Polymer. [Link]

  • ChemisTrusted. What is P-Methyl-Benzyl Alcohol - Properties & Specifications. [Link]

  • ResearchGate. Liquid–Liquid Extraction of Alcohols from Their Azeotropic Mixtures with Hexane Using Ionic Liquid. [Link]

  • Office of Scientific and Technical Information. Liquid-liquid extraction of ethanol from aqueous solutions with amyl acetate, benzyl alcohol, and methyl isobutyl ketone at 298. 15. Kappa. U.S. Department of Energy. [Link]

  • Organic Syntheses. Benzenepropanal, α-methyl - Organic Syntheses Procedure. [Link]

  • Cheméo. Benzyl alcohol, «alpha»,«alpha»-dimethyl-p-isopropyl- (CAS 3445-42-9). [Link]

  • Japanese Pharmacopoeia. Benzyl Alcohol. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • University of Wisconsin-Madison. Synthesis of 1-Phenylethanol: A Grignard Reaction. Department of Chemistry. [Link]

  • PrepChem.com. Synthesis of α-methylbenzyl alcohol. [Link]

  • Wikipedia. Benzyl alcohol. [Link]

  • ResearchGate. Solubility measurements, correlations, DFT calculations, and thermodynamic properties of p-methylbenzyl alcohol in twelve organic solvents. [Link]

  • Google Patents.
  • IOP Publishing. Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. IOP Conference Series: Earth and Environmental Science. [Link]

  • Google Patents. DE1668646B1 - Method for purifying benzyl alcohol.
  • PubMed. Purification and Properties of Benzyl Alcohol Dehydrogenase From a Denitrifying Thauera Sp. National Library of Medicine. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). [Link]

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Method

Application Notes &amp; Protocols: Aryl Alkyl Alcohols in Fragrance &amp; Flavor Science, with a Focus on p-Methyl-α-propylbenzyl Alcohol and its Analogues

Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a detailed technical guide on the applications of p-Methyl-alpha-propylbenzyl alcohol in the fragrance and flavor industries. Due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed technical guide on the applications of p-Methyl-alpha-propylbenzyl alcohol in the fragrance and flavor industries. Due to the limited specific public data on this compound, this guide employs a structural-analogy approach. We will deconstruct the molecule into its core components—the benzyl alcohol framework, the para-methyl substituent, and the alpha-propyl group—to forecast its olfactory profile, functional properties, and application potential. This analysis is grounded in the well-documented characteristics of related aryl alkyl alcohols, such as p-methylbenzyl alcohol and α-methylbenzyl alcohol.[1] The protocols herein offer robust, field-proven methodologies for the synthesis and quality control of this class of compounds, intended for researchers, chemists, and product development professionals.

Chemical Profile and Predicted Olfactory Characteristics

The utility of an aroma chemical is intrinsically linked to its molecular structure. The structure of p-Methyl-alpha-propylbenzyl alcohol suggests a molecule with a nuanced and multifaceted character, positioned to serve as a valuable modifier and stabilizer in complex formulations.

Structural Analysis and Influence on Properties

p-Methyl-alpha-propylbenzyl alcohol (CAS 6282-37-7) is a secondary aryl alkyl alcohol.[1][2] Its properties can be predicted by examining its structural analogues:

  • Benzyl Alcohol Core: This foundational structure provides a faint, sweet, and subtly floral-fruity aroma.[3] It also imparts excellent solvency for many crystalline fragrance materials, such as synthetic musks and vanillin.[3][4][5]

  • para-Methyl Group: The addition of a methyl group at the para-position of the benzene ring, as seen in p-methylbenzyl alcohol, tends to increase the molecular weight and boiling point, thereby reducing volatility.[6] This modification can shift the olfactory profile towards a milder, more aromatic character compared to the parent benzyl alcohol.[6]

  • alpha-Propyl Group: The substitution of a propyl group at the alpha-carbon (the carbon bearing the hydroxyl group) is the most significant feature. Compared to the more common alpha-methyl group found in styrallyl alcohol (α-methylbenzyl alcohol), the larger propyl group will further increase the boiling point and reduce water solubility. This structural feature is expected to decrease the vapor pressure, making the molecule more substantive and longer-lasting on a substrate—a desirable trait for middle or base notes in a fragrance. Olfactorily, alkyl chains in this position can introduce waxy, green, or fatty nuances.

Predicted Olfactory Profile

Based on the structural analysis, p-Methyl-alpha-propylbenzyl alcohol is anticipated to possess a complex and moderate-intensity odor profile:

  • Primary Character: Mildly floral and rosy, with a hyacinth-like quality.

  • Secondary Notes: Aromatic, slightly sweet, with potential for subtle waxy or green undertones.

  • Performance: Due to its higher molecular weight (164.24 g/mol ) compared to benzyl alcohol (108.14 g/mol ) or α-methylbenzyl alcohol (122.16 g/mol ), it is expected to function as a middle note with excellent fixative properties, blending seamlessly with and extending the longevity of more volatile top notes.[2]

Physicochemical Properties

The following table summarizes the known properties of related compounds and provides predicted values for p-Methyl-alpha-propylbenzyl alcohol.

PropertyBenzyl Alcoholα-Methylbenzyl Alcoholp-Methylbenzyl Alcoholp-Methyl-α-propylbenzyl Alcohol (Predicted)
CAS Number 100-51-6[7]98-85-1589-18-46282-37-7[2]
Molecular Formula C₇H₈O[4]C₈H₁₀O[8]C₈H₁₀O[8]C₁₁H₁₆O[2]
Molecular Weight 108.14 g/mol [4]122.16 g/mol 122.16 g/mol 164.24 g/mol [2]
Boiling Point 205 °C[4]204 °C[9]217 °C[10]> 220 °C
Appearance Colorless liquid[4]Colorless liquid[11]White solid[12]Colorless liquid or low-melting solid
Odor Profile Faintly sweet, floral[3]Floral, rosy, gardeniaMild, aromatic[6]Mild floral, aromatic, waxy
Water Solubility Slightly soluble (4 g/100 mL)[4]Slightly soluble (1.95 g/L)[9]Slightly soluble[13]Very slightly soluble

Applications in Fragrance and Flavor Formulations

The predicted properties of p-Methyl-alpha-propylbenzyl alcohol make it a versatile ingredient for sophisticated fragrance and flavor systems.

Role as a Fragrance Blender and Fixative

Like its parent compound benzyl alcohol, p-Methyl-alpha-propylbenzyl alcohol is likely not a "character-donating" ingredient that defines a fragrance. Instead, its primary strength lies in its role as a superior blender and modifier.[3] Its predicted low volatility allows it to act as a fixative, anchoring more fleeting top notes (e.g., citrus, light florals) and bridging them to the heavier base notes (e.g., musks, woods, resins). Its excellent solvency is also a key functional benefit, enabling the dissolution of crystalline materials and preventing their precipitation in the final product.[5]

Use in Floral, Fruity, and Aromatic Accords
  • Floral Compositions: This alcohol would be highly effective in floral bouquets such as jasmine, hyacinth, and gardenia. It can round out the chemical sharpness of other ingredients and impart a natural, lasting floralcy.

  • Fruity Blends: In flavor applications, related compounds are used to create berry and fruit formulations.[3] p-Methyl-alpha-propylbenzyl alcohol could contribute a subtle sweetness and body to stone fruit (cherry, plum) and berry profiles. Its use as a flavor ingredient is regulated by bodies like the FDA and FEMA; α-methylbenzyl alcohol, for instance, is FEMA GRAS (Generally Recognized as Safe).[14][15]

Antimicrobial and Preservative Function

Benzyl alcohol and its derivatives are known to possess bacteriostatic and antimicrobial properties, making them effective preservatives in cosmetics and some topical pharmaceutical preparations.[4][5][6] At typical use levels in fragrances (0.1-5%), p-Methyl-alpha-propylbenzyl alcohol can contribute to the self-preserving nature of the formulation, inhibiting the growth of yeast and bacteria.[4]

Experimental Protocols

The following protocols provide robust methodologies for the laboratory-scale synthesis and analytical quality control of p-Methyl-alpha-propylbenzyl alcohol.

Protocol 1: Synthesis via Grignard Reaction

This protocol describes the synthesis from p-methylbenzaldehyde and propylmagnesium bromide. This is a standard and reliable method for forming secondary alcohols.

Causality: The Grignard reaction is chosen for its efficiency in forming carbon-carbon bonds. The nucleophilic carbon of the propylmagnesium bromide attacks the electrophilic carbonyl carbon of p-methylbenzaldehyde, leading directly to the desired secondary alcohol after an aqueous workup.

SynthesisWorkflow cluster_reactants Reactants p_methylbenzaldehyde p-Methylbenzaldehyde reaction Grignard Reaction (Anhydrous Ether, 0°C to RT) p_methylbenzaldehyde->reaction propylmagnesium_bromide Propylmagnesium Bromide (Grignard) propylmagnesium_bromide->reaction workup Aqueous Workup (Sat. NH4Cl) reaction->workup extraction Solvent Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product: p-Methyl-α-propylbenzyl alcohol purification->product

Caption: Synthetic workflow for p-Methyl-α-propylbenzyl alcohol.

  • Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 1.2 g (50 mmol) of magnesium turnings and a small crystal of iodine.

  • Grignard Formation: Add 50 mL of anhydrous diethyl ether. Slowly add 6.15 g (50 mmol) of 1-bromopropane dissolved in 20 mL of anhydrous ether via an addition funnel. Maintain a gentle reflux. After the addition is complete, stir for 1 hour at room temperature until the magnesium is consumed.

  • Aldehyde Addition: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of 5.0 g (41.6 mmol) of p-methylbenzaldehyde in 30 mL of anhydrous ether.

  • Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by Thin-Layer Chromatography (TLC).[16]

  • Quenching: Cool the mixture again to 0 °C and slowly add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure alcohol.[16]

Protocol 2: Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol ensures the identity and purity of the synthesized material, which is critical for fragrance and flavor applications.

Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds. The gas chromatograph separates the components of the sample based on their boiling points and polarity, while the mass spectrometer provides a unique fragmentation pattern ("fingerprint") for each component, allowing for unambiguous identification and quantification.[17][18]

QCWorkflow sample_prep Sample Preparation (Dilute 1 µL in 1 mL Ethanol) injection GC Injection (1 µL, Split Mode) sample_prep->injection separation GC Separation (Capillary Column) injection->separation detection MS Detection (Electron Ionization) separation->detection analysis Data Analysis (Library Search & Integration) detection->analysis result Purity & Identity Confirmed analysis->result

Caption: Standard quality control workflow using GC-MS.

  • Sample Preparation: Prepare a 1000 ppm stock solution of the synthesized alcohol in high-purity ethanol.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for aroma compounds (e.g., DB-5ms, HP-5ms, or DB-624).[19]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.[19]

    • Injection Volume: 1 µL with a 50:1 split ratio.

    • Oven Program: Start at 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[16]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.[19]

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC) to determine the peak area of the product. Purity is calculated as (Product Peak Area / Total Peak Area) x 100%.

    • Compare the acquired mass spectrum of the main peak against a reference library (e.g., NIST, Wiley) to confirm the identity. Key expected fragments would include the molecular ion (m/z 164), loss of water (m/z 146), loss of the propyl group (m/z 121), and the tropylium ion derived from the tolyl group (m/z 91).

Safety and Handling

Aryl alkyl alcohols are generally considered to have low acute toxicity but can be irritants.[1] Proper laboratory safety practices are mandatory.

Hazard ClassPrecautionary MeasuresPersonal Protective Equipment (PPE)
Skin Irritation Causes skin irritation.[20] Avoid prolonged or repeated contact. Wash hands thoroughly after handling.[12][10]Nitrile gloves, lab coat.
Eye Irritation Causes serious eye irritation.[10] Avoid contact with eyes.Safety goggles or face shield.[20]
Inhalation May cause respiratory irritation.[20] Use only in a well-ventilated area or chemical fume hood.Not required for small scale use with adequate ventilation.[20]
Flammability Combustible liquid. Keep away from heat, sparks, and open flames.[11][21]Store in a cool, well-ventilated area.

Conclusion

While direct research on p-Methyl-alpha-propylbenzyl alcohol is sparse, a detailed analysis based on its structural components and well-characterized analogues provides a strong predictive framework for its application. It is poised to be a valuable, high-performance molecule in the palette of fragrance and flavor chemists. Its predicted mild, complex floral-aromatic profile, coupled with low volatility and excellent solvency, makes it an ideal candidate for use as a blender, modifier, and fixative in a wide array of applications. The synthetic and analytical protocols provided here offer a reliable pathway for its creation and validation, encouraging further research into its unique contributions to the field.

References

  • LookChem. (n.d.). P-Methyl-Benzyl Alcohol: A Close Look at Its Role in Chemistry and Industry. [Link]

  • Royal Society of Chemistry. (n.d.). Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Supporting Information. [Link]

  • Mol-Instincts. (n.d.). What is P-Methyl-Benzyl Alcohol - Properties & Specifications. [Link]

  • Belsito, D., et al. (2012, September 15). Fragrance material review on α-methylbenzyl alcohol. Food and Chemical Toxicology. [Link]

  • Organic Syntheses. (n.d.). Benzenepropanal, α-methyl - Organic Syntheses Procedure. [Link]

  • ChemicalAid. (n.d.). alpha-Methylbenzyl alcohol CAS# 98-85-1: Odor profile, Molecular properties, Regulation. [Link]

  • Fang, W., et al. (2026, January 10). Benzyl alcohol exacerbates freeze-thaw-induced aggregation of trastuzumab. International Journal of Pharmaceutics. [Link]

  • Lee, J., et al. (n.d.). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. PMC. [Link]

  • Shimadzu. (n.d.). Residual solvent (benzyl alcohol) in a epoxy polymer film was quantified using pyrolysis GC/MS. [Link]

  • OSHA. (n.d.). Benzyl alcohol. [Link]

  • FILAB. (n.d.). Benzyl alcohol analysis laboratory. [Link]

  • PrepChem.com. (n.d.). Synthesis of α-methylbenzyl alcohol. [Link]

  • WHO | JECFA. (n.d.). alpha-METHYLBENZYL ALCOHOL. [Link]

  • Chemdad. (n.d.). p-methyl-alpha-propylbenzyl alcohol. [Link]

  • Prospector. (n.d.). Prospector Materials Database - Benzyl Alcohol. [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). ALPHA-METHYLBENZYL ALCOHOL | FEMA. [Link]

  • Allured Publishing. (n.d.). Benzyl Alcohol. [Link]

  • Yuan, S. S., & Bador, N. (1976). Synthesis and activity of (R)-(-)-m-trimethylacetoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride. Journal of Pharmaceutical Sciences. [Link]

  • Szymańska, A., et al. (2022, October 17). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. MDPI. [Link]

Sources

Application

Application Note: Advanced Catalytic Reduction Techniques for the Synthesis of p-Methyl-alpha-propylbenzyl Alcohol

Introduction and Mechanistic Rationale p-Methyl-alpha-propylbenzyl alcohol (IUPAC: 1-(4-methylphenyl)butan-1-ol) is a highly valued benzylic alcohol derivative utilized as a chiral building block in the synthesis of acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

p-Methyl-alpha-propylbenzyl alcohol (IUPAC: 1-(4-methylphenyl)butan-1-ol) is a highly valued benzylic alcohol derivative utilized as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced functional materials. The strategic synthesis of this molecule typically relies on the reduction of its prochiral ketone precursor, p-methylbutyrophenone (1-(4-methylphenyl)butan-1-one) [1].

While traditional stoichiometric reducing agents (e.g., NaBH₄, LiAlH₄) are effective for racemic synthesis, they suffer from poor atom economy, generate copious inorganic waste, and lack intrinsic stereocontrol. For modern pharmaceutical development, catalytic reduction techniques —specifically Asymmetric Transfer Hydrogenation (ATH), biocatalytic ketoreductase (KRED) reduction, and transition-metal catalyzed hydrogenation—offer self-validating, scalable, and highly enantioselective pathways.

As a Senior Application Scientist, the selection of the reduction modality must be dictated by the target product profile:

  • For high enantiomeric excess (ee) at scalable chemical throughput: Ru-catalyzed Noyori-type ATH is the gold standard.

  • For absolute stereocontrol under aqueous, green conditions: Engineered Ketoreductases (KREDs) provide exquisite Prelog or anti-Prelog selectivity[2].

  • For rapid, cost-effective racemic production: Heterogeneous Pd/C hydrogenation remains unparalleled.

Experimental Protocols and Mechanistic Workflows

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (Noyori ATH)

Causality & Mechanism: The Noyori ATH utilizes a chiral Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) catalyst. Unlike inner-sphere reductions, this reaction proceeds via an outer-sphere concerted mechanism . The active 18-electron ruthenium hydride complex transfers a hydride to the carbonyl carbon and a proton to the carbonyl oxygen simultaneously through a highly structured six-membered pericyclic transition state. This spatial restriction strictly dictates the facial attack on p-methylbutyrophenone, yielding >95% ee [1].

Step-by-Step Methodology:

  • Preparation of the Azeotrope: In a well-ventilated fume hood, prepare a 5:2 molar ratio azeotropic mixture of formic acid (hydride source) and triethylamine (base/stabilizer). Degas via argon sparging for 30 minutes.

  • Catalyst Activation: In a Schlenk flask under argon, dissolve 0.5 mol% of (R,R) -RuCl₂(p-cymene)(TsDPEN) in anhydrous dichloromethane (DCM). Stir for 15 minutes until a deep color shift indicates the formation of the active 16-electron Ru-amido complex.

  • Substrate Addition: Add 10.0 mmol of p-methylbutyrophenone to the active catalyst solution.

  • Reduction Phase: Dropwise, add 5 equivalents of the formic acid/triethylamine azeotrope. Maintain the reaction at 30°C for 12–16 hours. The evolution of CO₂ gas serves as a visual proxy for reaction progression.

  • Quenching & Workup: Cool to 0°C and quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes:EtOAc 9:1) to isolate enantiopure (R)-1-(4-methylphenyl)butan-1-ol.

ATH_Cycle A Ru(II)-TsDPEN Catalyst (Precatalyst) B Active 16e- Ru Amido Complex (Base Activation) A->B + Base / -HCl D 18e- Ru Hydride Complex (Active Reducing Agent) B->D CO2 Release C Formic Acid / TEA (Hydride Donor) C->B HCOO- F Six-Membered Transition State (Concerted H-Transfer) D->F Ketone Coordination E p-Methylbutyrophenone (Prochiral Ketone) E->F Substrate Binding F->B Catalyst Regeneration G (R)- or (S)-p-Methyl-alpha-propylbenzyl alcohol (Chiral Product) F->G Product Release

Caption: Catalytic cycle of the Ru-TsDPEN mediated Asymmetric Transfer Hydrogenation.

Protocol B: Biocatalytic Reduction via Engineered Ketoreductase (KRED)

Causality & Mechanism: KREDs (carbonyl reductases) utilize NAD(P)H as a cofactor to reduce aryl alkyl ketones. The stereoselectivity is governed by the enzyme's binding pocket, which differentiates the sterically bulky p-tolyl group from the linear propyl chain. By employing a coupled enzyme system (Glucose Dehydrogenase, GDH), the expensive NAD(P)H cofactor is regenerated in situ, making the process economically viable for scale-up [2][3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Cofactor & Regeneration Setup: Dissolve 250 mg of D-glucose (sacrificial reductant), 10 mg of NADP⁺, and 20 U/mL of Glucose Dehydrogenase (GDH) in the buffer.

  • Substrate Solubilization: Dissolve 5.0 mmol of p-methylbutyrophenone in 5 mL of DMSO (co-solvent to overcome the high lipophilicity of the substrate) and add it dropwise to the buffer system.

  • Biocatalysis: Add 50 mg of the selected engineered KRED (e.g., an anti-Prelog specific variant). Incubate the biphasic mixture in an orbital shaker at 30°C and 200 rpm for 24 hours.

  • Monitoring: Monitor the reaction via chiral HPLC or GC. The reaction is self-terminating once >99% conversion is reached.

  • Extraction: Add 50 mL of ethyl acetate and centrifuge at 4000 rpm for 10 minutes to break the protein emulsion. Separate the organic phase, dry, and evaporate to yield the highly pure chiral alcohol.

KRED_Workflow Step1 1. Substrate Preparation p-Methylbutyrophenone in DMSO Step2 2. Buffer & Cofactor Addition Phosphate Buffer (pH 7.0), NADP+ Step1->Step2 Step4 4. Biocatalyst Addition Engineered Ketoreductase (KRED) Step2->Step4 Step3 3. Cofactor Regeneration System Glucose / GDH Step3->Step4 NADPH supply Step5 5. Enzymatic Reduction Incubation at 30°C, 24h Step4->Step5 Step6 6. Downstream Processing Extraction (EtOAc) & Centrifugation Step5->Step6 Step7 7. Enantiopure Alcohol Isolation >99% ee Product Step6->Step7

Caption: Experimental workflow for the KRED-mediated biocatalytic reduction system.

Protocol C: Heterogeneous Catalytic Hydrogenation (Pd/C)

Causality & Mechanism: When racemic p-Methyl-alpha-propylbenzyl alcohol is sufficient (e.g., for early-stage toxicity screening or as a racemate standard), heterogeneous hydrogenation using Palladium on Carbon (Pd/C) is the most robust method. The mechanism involves the dissociative chemisorption of H₂ gas onto the Pd surface, followed by sequential hydride transfers to the coordinated ketone. The benzylic position is prone to over-reduction (hydrogenolysis) to the corresponding alkane; thus, precise control of hydrogen pressure and reaction time is critical.

Step-by-Step Methodology:

  • Reactor Setup: In a high-pressure Parr reactor, suspend 10 mol% of 10% Pd/C in 30 mL of anhydrous ethanol.

  • Substrate Addition: Add 10.0 mmol of p-methylbutyrophenone.

  • Purging: Seal the reactor. Purge with nitrogen gas three times, followed by three purges with hydrogen gas to ensure a strictly anaerobic environment.

  • Hydrogenation: Pressurize the reactor to 3 atm of H₂. Stir vigorously (800 rpm) at room temperature for 4–6 hours. Caution: Do not exceed 3 atm or prolong the reaction, as this will trigger hydrogenolysis of the benzylic C-O bond.

  • Filtration: Carefully vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

  • Concentration: Evaporate the solvent under reduced pressure to yield racemic 1-(4-methylphenyl)butan-1-ol.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the three catalytic reduction methodologies for synthesizing p-Methyl-alpha-propylbenzyl alcohol.

Reduction TechniqueCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)Reaction ConditionsPrimary Application
Asymmetric Transfer Hydrogenation (ATH) RuCl₂(TsDPEN)(p-cymene)92 - 96%>95% (R or S)30°C, Formic Acid/TEA, 12hScalable asymmetric synthesis; API intermediates.
Biocatalytic Reduction (KRED) Engineered Ketoreductase + GDH85 - 90%>99% (Strict Prelog/anti-Prelog)30°C, Aqueous Buffer pH 7.0, 24hUltra-high purity chiral synthesis; Green chemistry.
Heterogeneous Hydrogenation 10% Pd/C + H₂ gas>98%0% (Racemic)25°C, 3 atm H₂, 4-6hRapid generation of racemic standards; Cost-effective.

References

  • BenchChem Technical Support Team.(R)-(+)-2-Methyl-1-phenyl-1-propanol Synthesis and Noyori Asymmetric Transfer Hydrogenation Protocols. Benchchem.
  • Nguyen, P.-H., et al.Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w). PMC, National Institutes of Health.
  • Cundari, T. R., et al.Highly Enantioselective Mutant Carbonyl Reductases Created via Structure-Based Site-Saturation Mutagenesis. The Journal of Organic Chemistry, ACS Publications.
Method

Application Note: Optimized Esterification Protocols for p-Methyl-α-propylbenzyl Alcohol

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Mechanistic Rationale The esterification of secondary benzylic al...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The esterification of secondary benzylic alcohols, specifically p-methyl-α-propylbenzyl alcohol (also known as 1-(p-tolyl)butan-1-ol, CAS: 6282-37-7), presents a unique synthetic challenge. As a Senior Application Scientist, I frequently observe that standard acid-catalyzed Fischer esterification conditions (e.g., H₂SO₄, reflux) lead to catastrophic yield losses for this specific substrate.

The Causality of Substrate Sensitivity: The para-methyl group on the aromatic ring is strongly electron-donating. Under Brønsted acidic conditions, the hydroxyl group is protonated and leaves as water, generating a benzylic carbocation. This carbocation is highly stabilized by both resonance and the inductive effect of the para-methyl group. Consequently, the intermediate rapidly undergoes E1 elimination to form 1-(p-tolyl)butene derivatives (dehydration) rather than the desired ester.

To ensure high scientific integrity and process reliability, esterification of this substrate must be conducted under mildly basic or neutral conditions utilizing nucleophilic acyl transfer catalysis. The two most robust, self-validating systems for this transformation are the Steglich Esterification [1] and the Acyl Chloride/Pyridine Method [2]. Both methods utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to bypass the formation of carbocationic intermediates entirely [3].

Steglich_Mechanism Acid Carboxylic Acid O_Acylurea O-Acylisourea Intermediate Acid->O_Acylurea + DCC DCC DCC (Coupling Agent) DCC->O_Acylurea Acyl_DMAP Acylpyridinium Cation O_Acylurea->Acyl_DMAP + DMAP DCU DCU Byproduct O_Acylurea->DCU Leaves as DMAP DMAP Catalyst DMAP->Acyl_DMAP Product Target Ester Acyl_DMAP->Product + Alcohol Alcohol p-Methyl-alpha-propylbenzyl alcohol Alcohol->Product

Figure 1: Mechanistic pathway of the DMAP-catalyzed Steglich esterification of benzylic alcohols.

Comparative Data Analysis

Selecting the correct protocol depends on the nature of the acylating agent. Below is a quantitative summary of the two validated protocols for the synthesis of p-methyl-α-propylbenzyl esters.

ParameterProtocol A: Steglich (DCC/DMAP)Protocol B: Acyl Chloride / Pyridine
Optimal Substrate Complex, sensitive, or solid carboxylic acidsSimple aliphatic acids (Acetate, Propionate)
Typical Yield 85% – 92%90% – 98%
Reaction Time 4 – 6 hours1 – 2 hours
Primary Byproduct Dicyclohexylurea (DCU, insoluble solid)Pyridinium chloride (Water-soluble salt)
Scalability Moderate (DCU removal is tedious at scale)Excellent (Easily scaled to >100g batches)
Dehydration Risk Very Low (Neutral conditions)Very Low (Basic conditions)

Experimental Workflows & Methodologies

Experimental_Workflow Step1 Reagent Setup (Inert Atmosphere) Step2 Activation (Add DCC or Acyl Chloride) Step1->Step2 Step3 Alcohol Addition (0°C to RT) Step2->Step3 Step4 Reaction Monitoring (TLC/HPLC) Step3->Step4 Step5 Workup & Filtration (Remove Salts/DCU) Step4->Step5 Step6 Purification (Chromatography) Step5->Step6

Figure 2: Standard experimental workflow for the esterification of secondary benzylic alcohols.

Protocol A: Steglich Esterification (DCC/DMAP)

Use Case: Coupling p-methyl-α-propylbenzyl alcohol with complex carboxylic acids.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-methyl-α-propylbenzyl alcohol (1.0 equiv, 10.0 mmol) and the desired carboxylic acid (1.1 equiv, 11.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (0.1 equiv, 1.0 mmol). Causality Note: DMAP is required to attack the highly reactive O-acylisourea intermediate, preventing the irreversible intramolecular rearrangement into a dead-end N-acylurea byproduct [1].

  • Thermal Control & Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv, 11.0 mmol) in DCM (10 mL) and add it dropwise over 15 minutes. Causality Note: The initial coupling is highly exothermic; maintaining 0 °C suppresses side reactions and thermal degradation of the alcohol.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the consumption of the alcohol via TLC (Hexanes:EtOAc 9:1, UV active).

  • Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter the suspension through a pad of Celite and wash the filter cake with cold DCM (20 mL).

  • Washing & Drying: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (20 mL) to remove DMAP, saturated aqueous NaHCO₃ (20 mL) to remove unreacted acid, and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-5% EtOAc in Hexanes) to yield the pure ester.

Protocol B: Acyl Chloride Method

Use Case: Rapid synthesis of p-methyl-α-propylbenzyl acetate or propionate.

  • Preparation: In an oven-dried flask under N₂, dissolve p-methyl-α-propylbenzyl alcohol (1.0 equiv, 10.0 mmol) in anhydrous DCM (25 mL).

  • Base Addition: Add anhydrous Pyridine (2.0 equiv, 20.0 mmol) and a catalytic amount of DMAP (0.05 equiv, 0.5 mmol). Causality Note: Pyridine acts as an acid scavenger to neutralize the HCl generated during the reaction, strictly preventing the acid-catalyzed dehydration of the benzylic alcohol [4].

  • Acylation: Cool the mixture to 0 °C. Add the acyl chloride (e.g., Acetyl Chloride, 1.5 equiv, 15.0 mmol) dropwise via syringe.

  • Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours.

  • Quench & Workup: Quench the reaction by slowly adding distilled water (10 mL). Transfer to a separatory funnel and extract with DCM (2 x 20 mL).

  • Washing: Wash the combined organic layers with 1M aqueous CuSO₄ (2 x 20 mL) until the aqueous layer remains pale blue. Causality Note: CuSO₄ forms a highly water-soluble coordination complex with residual pyridine, ensuring its complete removal from the organic phase. Wash with brine, dry over Na₂SO₄, and concentrate.

Analytical Validation

To ensure the self-validating nature of these protocols, the final product must be verified:

  • ¹H NMR (CDCl₃): Look for the characteristic downfield shift of the benzylic methine proton. In the starting alcohol, the CH(OH) proton typically appears around 4.5–4.7 ppm. Upon esterification, this proton will shift significantly downfield to approximately 5.6–5.8 ppm due to the deshielding effect of the newly formed ester carbonyl.

  • Absence of Alkenes: Ensure there are no vinylic protons (typically 6.0–6.5 ppm), which would indicate that dehydration (E1 elimination) occurred during the reaction.

References

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Results in Chemistry, National Center for Biotechnology Information (PMC). URL:[Link]

  • Ester synthesis by esterification Organic Chemistry Portal, Recent Literature Synthesis Protocols. URL:[Link]

  • Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study ACS Omega, American Chemical Society. URL:[Link]

  • Kinetic resolution of racemic secondary benzylic alcohols by the enantioselective esterification using pyridine-3-carboxylic anhydride Tetrahedron / Elsevier Pure, Tokyo University of Science. URL:[Link]

Application

Preparing p-Methyl-alpha-propylbenzyl alcohol for pharmaceutical precursor studies

Application Note & Protocol Topic: Preparation of p-Methyl-alpha-propylbenzyl alcohol for Pharmaceutical Precursor Studies Audience: Researchers, scientists, and drug development professionals. Abstract p-Methyl-alpha-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation of p-Methyl-alpha-propylbenzyl alcohol for Pharmaceutical Precursor Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

p-Methyl-alpha-propylbenzyl alcohol is a versatile secondary benzylic alcohol that serves as a key intermediate in the synthesis of various pharmaceutical precursors and active pharmaceutical ingredients (APIs). Its structural motif is present in a range of biologically active molecules. This document provides a comprehensive guide for the synthesis, purification, and characterization of p-Methyl-alpha-propylbenzyl alcohol. The primary synthetic route detailed is the Grignard reaction, a robust and scalable method for carbon-carbon bond formation.[1][2] This guide emphasizes safety, reproducibility, and high-purity outcomes, offering detailed, step-by-step protocols, explanations for procedural choices, and methods for analytical validation. Furthermore, an example of its application in the synthesis of a downstream precursor is provided to illustrate its utility in a research and development setting.

Introduction: The Strategic Importance of Secondary Benzylic Alcohols

Secondary benzylic alcohols are a privileged class of intermediates in medicinal chemistry. The hydroxyl group can be readily transformed into other functionalities, such as ketones via oxidation, esters through reaction with carboxylic acids, or ethers.[3][4] It can also participate in substitution reactions, making it a pivotal anchor point for molecular elaboration. p-Methyl-alpha-propylbenzyl alcohol (also known as 1-(4-methylphenyl)-1-butanol) combines an aryl group with a moderately sized alkyl chain, providing a lipophilic yet functional handle for drug design.[5]

This guide is structured to provide both the practical "how" and the critical "why" for each step, ensuring that researchers can not only replicate the procedure but also adapt it based on a sound understanding of the underlying chemistry.

Synthesis via Grignard Reaction: A Controlled Approach

The Grignard reaction is the method of choice for this synthesis due to its efficiency and predictability in forming alcohols from carbonyl compounds.[6] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an aldehyde.[1] We will detail the reaction between propylmagnesium chloride and p-tolualdehyde.

Reaction Scheme & Mechanism

The overall reaction is as follows:

  • Step 1 (Grignard Addition): The nucleophilic propyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of p-tolualdehyde. The electrons from the C=O double bond move to the oxygen atom, forming a magnesium alkoxide intermediate.

  • Step 2 (Aqueous Work-up): The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide, yielding the final secondary alcohol product.[7]

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Aqueous Work-up p-Tolualdehyde p-Tolualdehyde Alkoxide_Intermediate Magnesium Alkoxide Intermediate p-Tolualdehyde->Alkoxide_Intermediate Nucleophilic Attack Propylmagnesium_Chloride Propylmagnesium Chloride Propylmagnesium_Chloride->Alkoxide_Intermediate Alkoxide_Intermediate_2 Magnesium Alkoxide Intermediate Quench Saturated aq. NH4Cl Final_Product p-Methyl-alpha-propylbenzyl alcohol Quench->Final_Product Alkoxide_Intermediate_2->Final_Product Protonation

Safety Considerations for Grignard Reactions

CAUTION: Grignard reagents are highly reactive, moisture-sensitive, and flammable. The solvents used (diethyl ether, THF) are also highly flammable.[8][9][10]

  • Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the Grignard reagent from being quenched by atmospheric moisture.[11]

  • Fire Hazard: The primary safety concern is fire.[10] Ensure no open flames are nearby. Use a heating mantle with caution and have an ice bath ready to control the reaction temperature. Anhydrous THF is recommended over diethyl ether due to its higher flash point.[10]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or nitrile gloves, though nitriles are combustible).[9][12]

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with the aldehyde are exothermic. The addition of reagents must be slow and controlled, with external cooling, to prevent a runaway reaction.[10]

Detailed Experimental Protocol: Synthesis

Materials & Reagents:

Reagent/MaterialQuantity/SpecificationPurpose
Magnesium Turnings2.67 g, 1.1 eq.Formation of Grignard reagent
Iodine1-2 small crystalsActivation of magnesium surface
Anhydrous Tetrahydrofuran (THF)150 mLReaction solvent
1-Chloropropane7.86 g (8.8 mL), 1.0 eq.Grignard reagent precursor
p-Tolualdehyde12.01 g (11.7 mL), 1.0 eq.Electrophile/Starting material
Saturated Aqueous NH₄Cl Solution~100 mLQuenching agent
Diethyl Ether~150 mLExtraction solvent
Brine (Saturated NaCl Solution)~50 mLWashing agent
Anhydrous Sodium Sulfate (Na₂SO₄)~10 gDrying agent
3-Neck Round Bottom Flask (500 mL)1Reaction vessel
Reflux Condenser1Prevent solvent loss
Pressure-Equalizing Dropping Funnel2Controlled addition of reagents
Magnetic Stirrer and Stir Bar1Agitation
Inert Gas Supply (N₂ or Ar)1Maintain anhydrous conditions

Procedure:

  • Apparatus Setup: Assemble the flame-dried 500 mL 3-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet at the top), and a dropping funnel. Keep the third neck stoppered. Ensure all joints are well-sealed.[9]

  • Grignard Reagent Formation:

    • Place the magnesium turnings and iodine crystals in the flask. Gently warm the flask with a heat gun under the inert atmosphere until violet iodine vapors are seen. This helps to activate the magnesium surface.[8]

    • Allow the flask to cool to room temperature.

    • Add ~20 mL of anhydrous THF.

    • In the dropping funnel, prepare a solution of 1-chloropropane in 40 mL of anhydrous THF.

    • Add a small portion (~5 mL) of the 1-chloropropane solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If it doesn't start, gentle warming may be required.

    • Once initiated, add the remaining 1-chloropropane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic. Use a water bath for cooling if necessary.

    • After the addition is complete, stir the grey, cloudy mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard solution to 0 °C using an ice-water bath.

    • Prepare a solution of p-tolualdehyde in 50 mL of anhydrous THF in the second dropping funnel and attach it to the flask.

    • Add the p-tolualdehyde solution dropwise to the stirred Grignard reagent at 0 °C. Maintain this temperature throughout the addition to minimize side reactions.[7]

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Work-up and Extraction:

    • Cool the reaction flask back to 0 °C in an ice-water bath.

    • Slowly and carefully add the saturated aqueous NH₄Cl solution dropwise to quench the reaction. This is an exothermic process. A white precipitate of magnesium salts will form.[7]

    • Once the addition is complete and the mixture is no longer reacting, transfer the contents to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine all organic layers and wash with brine (1 x 50 mL) to remove residual water.

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude alcohol.

Purification & Characterization

The crude product will likely contain unreacted starting materials and side products. Purification is essential to obtain material suitable for pharmaceutical studies.

Purification by Flash Column Chromatography

Flash column chromatography is an effective method for purifying the target alcohol.[13]

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude alcohol in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid sample to the top of the column.

  • Elution: Begin eluting with 5% ethyl acetate in hexanes, gradually increasing the polarity (e.g., to 10-15% ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate) to visualize the alcohol.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified p-Methyl-alpha-propylbenzyl alcohol as a clear, oily liquid.[14]

Analytical Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

Expected Analytical Data:

Analysis MethodExpected Result
¹H NMR (CDCl₃)δ ~7.2-7.1 (m, 4H, Ar-H), ~4.6 (t, 1H, CH-OH), ~2.3 (s, 3H, Ar-CH₃), ~1.8-1.6 (m, 2H, CH₂), ~1.4-1.2 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃). A broad singlet for the -OH proton will also be present.
¹³C NMR (CDCl₃)δ ~142 (Ar-C), ~137 (Ar-C), ~129 (Ar-CH), ~126 (Ar-CH), ~75 (CH-OH), ~42 (CH₂), ~21 (Ar-CH₃), ~19 (CH₂), ~14 (CH₃).
IR Spectroscopy ~3350 cm⁻¹ (broad, O-H stretch), ~3020 cm⁻¹ (sp² C-H stretch), ~2950 cm⁻¹ (sp³ C-H stretch), ~1510 cm⁻¹ (C=C aromatic stretch).
GC-MS Molecular Ion (M⁺) at m/z = 164. Key fragments may include [M-H₂O]⁺ (146), [M-C₃H₇]⁺ (121, tropylium ion derivative). Purity is assessed by the integration of the main peak in the gas chromatogram.[15][16]

Application: Oxidation to a Pharmaceutical Precursor

To demonstrate its utility, the synthesized alcohol can be oxidized to p-methyl-α-propylacetophenone, a ketone that can serve as a precursor for further synthetic modifications. Mild, green photochemical methods are increasingly preferred for such transformations.[3]

G

Protocol: Photocatalytic Oxidation

This protocol is adapted from a green chemistry approach using a photocatalyst and air as the oxidant.[3]

Materials:

  • p-Methyl-alpha-propylbenzyl alcohol (from previous step)

  • Thioxanthen-9-one (photocatalyst, 5 mol%)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Glass vial, magnetic stirrer

Procedure:

  • In a glass vial, dissolve p-Methyl-alpha-propylbenzyl alcohol (e.g., 0.20 mmol) and thioxanthen-9-one (0.01 mmol) in DMSO (0.6 mL).

  • Leave the vial open to the air and stir the solution under irradiation from a household lamp (e.g., 2 x 80W) for 14-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, purify the product. In some cases, an ice-water work-up followed by extraction with an organic solvent is sufficient to remove the DMSO and isolate the desired ketone.[3] Further purification can be achieved via column chromatography if necessary.

Conclusion

This application note provides a robust and well-documented procedure for the synthesis, purification, and characterization of p-Methyl-alpha-propylbenzyl alcohol. By following the detailed protocols and adhering to the stringent safety precautions, researchers can reliably produce high-purity material suitable for advanced pharmaceutical precursor studies. The successful conversion of this alcohol to its corresponding ketone highlights its value as a versatile building block in the drug discovery and development pipeline.

References

  • Title: Grignard Reaction - Common Conditions Source: Organic Chemistry Data URL: [Link]

  • Title: What are Grignard reagent preparation precautions during preparation? Source: Quora URL: [Link]

  • Title: Developing SOPs for Hazardous Chemical Manipulations Source: University of Washington URL: [Link]

  • Title: Grignard Reaction - Laboratory Reaction Safety Summary Source: American Chemical Society URL: [Link]

  • Title: Synthesis of Alcohols Using the Grignard Reaction Source: Organic Chemistry Tutor URL: [Link]

  • Title: Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics Source: ResearchGate URL: [Link]

  • Title: Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment Source: University of California, Santa Barbara URL: [Link]

  • Title: Grignard Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction Source: OpenStax Organic Chemistry URL: [Link]

  • Title: Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex Source: Organic Chemistry Portal URL: [Link]

  • Title: Benzyl alcohol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of benzyl alcohols by benzylic substitution Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Benzylic Alcohols by C–H Oxidation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Method for purifying benzyl alcohol Source: Google Patents URL
  • Title: BENZYL ALCOHOL (PHENYLCARBINOL) Source: Ataman Kimya URL: [Link]

  • Title: Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene) Source: Polymer URL: [Link]

  • Title: Benzenepropanal, α-methyl - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: P-Methyl-Benzyl Alcohol: A Close Look at Its Role in Chemistry and Industry Source: Medium URL: [Link]

  • Title: Synthesis of α-methylbenzyl alcohol Source: PrepChem.com URL: [Link]

  • Title: p-methyl-alpha-propylbenzyl alcohol Source: Chongqing Chemdad Co., Ltd URL: [Link]

  • Title: Analysis of trace amounts of natural bioactive substances by GC-MS Source: Tokyo University of Agriculture and Technology URL: [Link]

  • Title: Examples of sample analysis using a multi-shot pyrolyzer Source: Frontier-Lab URL: [Link]

  • Title: Quantitative evaluation of molecular orientation state of polyimide thin films using polarized multi-angle incidence resolved (p-MAIRS) infrared spectroscopy Source: Tokyo Institute of Technology URL: [Link]

  • Title: Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography Source: PubMed URL: [Link]

  • Title: Profiling of aroma components in foods containing acids using SPME Arrow-GC-MS Source: Shimadzu Corporation URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in p-Methyl-alpha-propylbenzyl alcohol synthesis

Welcome to the technical support center for the synthesis of p-Methyl-alpha-propylbenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize thei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of p-Methyl-alpha-propylbenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic procedures and troubleshoot common issues. The synthesis of this secondary alcohol is most commonly achieved via a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] This guide will focus on the prevalent route: the reaction of p-tolualdehyde with a propylmagnesium halide (e.g., n-propylmagnesium bromide).[4]

Our approach is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of p-Methyl-alpha-propylbenzyl alcohol.

Issue 1: The Grignard reagent formation is sluggish or fails to initiate.

Primary Cause: The most common reason for a Grignard reaction failing to start is the presence of moisture or an oxide layer on the magnesium surface.[5][6] Grignard reagents are potent bases and will react with even trace amounts of water, which will quench the reagent.[5][7][8]

Solutions:

  • Rigorous Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying and cooling in a desiccator.[6] The solvent, typically an ether like diethyl ether or tetrahydrofuran (THF), must be anhydrous.[5][7][9] Using a freshly opened bottle of anhydrous solvent or distilling the solvent over a suitable drying agent is recommended.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[5][6] This layer must be disrupted to expose the reactive metal surface.

    • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod can break the oxide layer.[10]

    • Chemical Activation: Adding a small crystal of iodine is a common practice.[5][6][11] The iodine reacts with the magnesium, and the disappearance of the characteristic purple color is an indicator that the magnesium is activated and the reaction may have initiated.[6] Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[5][12]

Issue 2: The yield of p-Methyl-alpha-propylbenzyl alcohol is low, with significant recovery of p-tolualdehyde.

Primary Cause: This issue often points to side reactions that consume the Grignard reagent or the aldehyde. The two most likely culprits are enolization of the aldehyde and reduction of the aldehyde.

  • Enolization: The Grignard reagent is a strong base and can deprotonate the alpha-carbon of the aldehyde if one is present.[3][13][14] However, p-tolualdehyde lacks an alpha-hydrogen, making enolization less of a concern in this specific synthesis.

  • Reduction: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol (p-methylbenzyl alcohol) via a six-membered transition state.[3] In the case of n-propylmagnesium bromide, this is a potential side reaction.

Solutions:

  • Temperature Control: The addition of the aldehyde to the Grignard reagent should be performed at a low temperature (e.g., 0 °C) to favor the nucleophilic addition over the reduction pathway.[14]

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent, promoting the desired addition reaction over reduction.

Issue 3: A significant amount of a high-boiling, non-polar byproduct is observed.

Primary Cause: The formation of a homocoupled byproduct, in this case, hexane, can occur through a Wurtz-type coupling reaction.[13][15][16][17] This happens when the Grignard reagent (propylmagnesium bromide) reacts with unreacted propyl bromide.[14]

Solutions:

  • Controlled Addition of Alkyl Halide: The propyl bromide should be added slowly and dropwise to the magnesium suspension.[6][13][18] This maintains a low concentration of the alkyl halide, minimizing the Wurtz coupling reaction.[6]

  • Temperature Management: The formation of the Grignard reagent is exothermic.[6][8][19][20] Maintaining a gentle reflux and avoiding excessive heat can help reduce the rate of this side reaction.[13]

Issue 4: The reaction mixture turns dark brown or black during Grignard reagent formation.

Primary Cause: While a grayish or brownish color is typical for a Grignard reagent solution, a very dark color may indicate decomposition or significant side reactions, often due to overheating.[18][21]

Solution:

  • Careful Temperature Control: Ensure the reaction is not overheating. The rate of addition of the alkyl halide can be adjusted to control the exotherm.[6] If necessary, use an ice bath to cool the reaction flask.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of p-Methyl-alpha-propylbenzyl alcohol via the Grignard reaction?

A1: Ethereal solvents are essential for the formation and stabilization of Grignard reagents.[2][9][18] The most common choices are diethyl ether and tetrahydrofuran (THF).[4][12]

  • Diethyl Ether: Has a lower boiling point (34.6 °C), which can make it easier to initiate the reaction with gentle reflux.[18] Its high volatility also helps to create an inert atmosphere above the reaction mixture.[8]

  • Tetrahydrofuran (THF): Has a higher boiling point (66 °C) and better solvating properties, which can be beneficial for less reactive halides and can help to moderate the reaction temperature.[18]

  • 2-Methyltetrahydrofuran (2-MeTHF): This is a greener alternative to THF and diethyl ether and has been shown to provide excellent yields, sometimes superior to traditional solvents, particularly in suppressing Wurtz coupling by-products.[15][22][23]

Q2: What are the critical safety precautions to take during this synthesis?

A2: Grignard reactions present several hazards that must be managed.

  • Flammability: The ethereal solvents used are highly flammable.[24] The reaction should be conducted in a well-ventilated fume hood, away from any ignition sources.

  • Exothermic Nature: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid.[19][20][24] Always have a cooling bath ready.

  • Reactivity with Water: Grignard reagents react violently with water.[7] Ensure all equipment is dry and the reaction is protected from atmospheric moisture, for example, by using a drying tube.[8]

Q3: How should the reaction be properly quenched?

A3: A careful quenching procedure is vital to protonate the magnesium alkoxide intermediate and to safely neutralize any unreacted Grignard reagent.

  • Standard Procedure: The reaction mixture is typically cooled in an ice bath and then slowly poured over a mixture of crushed ice and a weak acid.[10] A saturated aqueous solution of ammonium chloride is often preferred as it is acidic enough to protonate the alkoxide but not so acidic as to cause dehydration of the resulting alcohol.[14]

Q4: What are the best methods for purifying the final product, p-Methyl-alpha-propylbenzyl alcohol?

A4: After an aqueous workup and extraction with a suitable organic solvent, the crude product can be purified by:

  • Distillation: If the product is a liquid and the byproducts have sufficiently different boiling points, vacuum distillation is an effective purification method.[25][26]

  • Flash Column Chromatography: For smaller scale reactions or when distillation is not practical, flash chromatography on silica gel is a common and effective purification technique.[27][28]

Experimental Protocols

Protocol 1: Synthesis of n-Propylmagnesium Bromide

Materials:

  • Magnesium turnings

  • 1-Bromopropane

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as initiator)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and a calcium chloride drying tube.

Procedure:

  • Assemble the flame-dried glassware. Place the magnesium turnings and a small crystal of iodine in the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a small portion of the anhydrous ether to cover the magnesium.

  • Prepare a solution of 1-bromopropane in anhydrous ether in the dropping funnel.

  • Add a small amount of the 1-bromopropane solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[11][18]

  • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.[11]

  • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grayish solution is the Grignard reagent.[11][18]

Protocol 2: Reaction of n-Propylmagnesium Bromide with p-Tolualdehyde

Materials:

  • Freshly prepared n-Propylmagnesium Bromide solution

  • p-Tolualdehyde

  • Anhydrous diethyl ether or THF

Procedure:

  • Cool the Grignard reagent solution to 0 °C in an ice-water bath.

  • Dissolve the p-tolualdehyde in anhydrous ether and add this solution to the dropping funnel.

  • Add the p-tolualdehyde solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure the reaction goes to completion.

Protocol 3: Aqueous Work-up and Purification

Materials:

  • Reaction mixture from Protocol 2

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly and carefully add the saturated aqueous ammonium chloride solution dropwise to quench the reaction. A white precipitate of magnesium salts will form.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude p-Methyl-alpha-propylbenzyl alcohol.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Data Summary

ParameterRecommended ConditionRationale
Solvent Anhydrous Diethyl Ether or THFEssential for Grignard reagent formation and stability.[12][18]
Grignard Formation Temp. Gentle Reflux (~35°C for Ether)Exothermic reaction; controlled reflux indicates a steady rate.[6][8]
Aldehyde Addition Temp. 0 °CFavors nucleophilic addition over potential side reactions like reduction.[14]
Quenching Agent Saturated aq. NH₄ClMildly acidic to protonate the alkoxide without causing side reactions.[14]

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions PropylBr Propyl Bromide Grignard n-Propylmagnesium Bromide PropylBr->Grignard Anhydrous Ether/THF Hexane Hexane (Wurtz Coupling Product) PropylBr->Hexane Wurtz Coupling (High Temp/Conc.) Mg Magnesium Mg->Grignard Anhydrous Ether/THF Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Addition (0°C) Grignard->Hexane Wurtz Coupling (High Temp/Conc.) pMethylbenzyl_alcohol p-Methylbenzyl Alcohol (Reduction Product) Grignard->pMethylbenzyl_alcohol Reduction (Higher Temp.) Quenched_Grignard Propane Grignard->Quenched_Grignard Reaction with H2O pTolualdehyde p-Tolualdehyde pTolualdehyde->Alkoxide Nucleophilic Addition (0°C) pTolualdehyde->pMethylbenzyl_alcohol Reduction (Higher Temp.) Unreacted_Aldehyde Recovered p-Tolualdehyde Product p-Methyl-alpha-propylbenzyl alcohol Alkoxide->Product Aqueous Workup (NH4Cl)

Caption: Main reaction pathway for the synthesis of p-Methyl-alpha-propylbenzyl alcohol and potential side reactions.

References

  • Green Chemistry. (2013, May 3). Royal Society of Chemistry. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • The Grignard Reaction. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Retrieved from [Link]

  • Allen. (n.d.). Grignard Reagents: Definition, Preparation, Chemical Properties. Retrieved from [Link]

  • Vedantu. (2025, June 23). Grignard Reagent: Preparation, Mechanism & Key Reactions. Retrieved from [Link]

  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (n.d.). ACS Publications. Retrieved from [Link]

  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. (2013, May 3). Green Chemistry (RSC Publishing). DOI:10.1039/C3GC40702K. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Pearson+. (n.d.). Dimerization is a side reaction that occurs during the preparation.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR. (2006, August 9). ACS Publications. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of α-methylbenzyl alcohol. Retrieved from [Link]

  • Chem Help ASAP. (2019, October 24). Preparation of Grignard reagents. YouTube. Retrieved from [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved from [Link]

  • Pearson. (n.d.). Show how you would synthesize the following primary alcohol by adding an appropriate Grignard reagent to formaldehyde. Retrieved from [Link]

  • Chemistry Steps. (2025, August 6). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Odinity. (2014, February 25). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying benzyl alcohol.
  • Organic Syntheses Procedure. (n.d.). o-TOLUALDEHYDE. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Propylmagnesium bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzyl alcohol.
  • What is P-Methyl-Benzyl Alcohol - Properties & Specifications. (n.d.). Retrieved from [Link]

  • Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). (n.d.). Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). p-methyl-alpha-propylbenzyl alcohol. Retrieved from [Link]

Sources

Optimization

Troubleshooting common impurities in p-Methyl-alpha-propylbenzyl alcohol crystallization

Welcome to the technical support center for the crystallization of p-Methyl-alpha-propylbenzyl alcohol (MPPBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of p-Methyl-alpha-propylbenzyl alcohol (MPPBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this secondary aryl alcohol. Drawing from established chemical principles and field experience, this document provides in-depth troubleshooting in a practical question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

The synthesis of p-Methyl-alpha-propylbenzyl alcohol, commonly achieved via a Grignard reaction between a propylmagnesium halide and p-tolualdehyde, is robust. However, the crude product often contains several process-related impurities that can complicate crystallization. This section addresses the most frequent issues observed during purification.

Q1: My crude product is an oil and fails to crystallize, even after cooling. What's happening?

This is one of the most common issues and typically points to one of two root causes: a high concentration of impurities depressing the freezing point, or improper crystallization conditions.

Expert Analysis: The presence of significant amounts of unreacted starting materials (like p-tolualdehyde) or non-polar by-products (such as hexane or bitolyl from Wurtz coupling) can act as a eutectic mixture, preventing the system from reaching the necessary supersaturation state for nucleation.[1] Furthermore, the choice of solvent is critical; a solvent in which the alcohol is too soluble will not allow it to precipitate upon cooling.[2]

Troubleshooting Protocol:

  • Confirm Purity: Before attempting crystallization, run a preliminary analysis (e.g., TLC or quick GC) to estimate the purity of your crude product. If the product peak is less than ~85% of the total area, consider a pre-purification step like a column chromatography "plug" to remove non-polar impurities.

  • Solvent Selection: Ensure you are using an appropriate solvent system. A good starting point is a non-polar solvent like heptane or a heptane/toluene mixture. The goal is to find a solvent where MPPBA is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Induce Crystallization: If the solution remains clear upon cooling, try the following techniques:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.

    • Seed Crystals: If available, add a single, small crystal of pure MPPBA to the cooled, supersaturated solution. This provides a template for crystal growth.[3]

    • Solvent Evaporation: If the solution is too dilute, gently warm it under a stream of nitrogen to evaporate a portion of the solvent, then attempt to cool and crystallize again.

Q2: The product crystallized, but it's sticky, has a low melting point, and a broad melting range. What are the likely impurities?

A low and broad melting point is a classic indicator of impurities being trapped within the crystal lattice or remaining on the crystal surface.

Expert Analysis: The most probable culprits are residual starting materials or solvents. The starting aldehyde (p-tolualdehyde) and the target alcohol have similar polarities, making them prone to co-crystallizing if concentrations are high. Residual ethereal solvents (like THF or Diethyl Ether) from the Grignard reaction are also common and can be trapped within the solid matrix.[4][5]

Troubleshooting Workflow Diagram:

G start Low/Broad Melting Point Observed wash Perform a Cold Solvent Wash (e.g., cold Heptane) start->wash filter Filter and Dry Under Vacuum wash->filter analyze Re-analyze Melting Point & Purity (GC/HPLC) filter->analyze recrystallize Impurity Still Present? Recrystallize from a Different Solvent System analyze->recrystallize Purity <99% Broad MP success Pure Product Obtained analyze->success Purity >99% Sharp MP recrystallize->filter fail Consult Further Analysis (NMR, MS) recrystallize->fail

Caption: Troubleshooting workflow for low melting point crystals.

Step-by-Step Protocol: Cold Solvent Wash

  • Cool the Crystals: Place the flask containing your filtered, sticky crystals in an ice bath for 15-20 minutes.

  • Prepare Cold Solvent: In a separate flask, cool a small volume of a non-polar solvent (e.g., heptane or pentane) in the same ice bath.

  • Wash: Add a small amount of the cold solvent to your crystals, gently swirl, and immediately filter under vacuum. The goal is to dissolve surface impurities without dissolving a significant amount of your product.

  • Repeat: Repeat the wash 1-2 times.

  • Dry Thoroughly: Dry the washed crystals under high vacuum for several hours to remove all residual solvent. A slightly elevated temperature (e.g., 30-40°C) can aid this process, provided it is well below the product's melting point.

Q3: My final product has a persistent yellow or brown color. How can I remove these impurities?

Color in the final product often indicates the presence of trace amounts of highly conjugated or oxidized species.

Expert Analysis: The most common source of color is the oxidation of the secondary alcohol to its corresponding ketone, 4-methyl-1-phenyl-1-butanone, or the oxidation of residual p-tolualdehyde to p-toluic acid.[6] These compounds contain a carbonyl group conjugated with the aromatic ring, which can absorb light in the visible spectrum. Additionally, under harsh acidic or basic conditions during workup, minor polymerization or degradation can occur, leading to colored by-products.[2]

Protocol: Decolorization with Activated Carbon

  • Dissolve the Crude Product: Dissolve the colored, crystallized product in a minimal amount of a suitable hot solvent (e.g., toluene or isopropanol).

  • Add Activated Carbon: Add a very small amount of activated carbon (typically 1-2% by weight of your product) to the hot solution. Caution: Add carbon slowly to a hot solution to avoid bumping.

  • Heat and Stir: Gently heat and stir the mixture for 5-10 minutes. The activated carbon will adsorb the colored impurities onto its high-surface-area matrix.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a small pad of Celite® to remove the carbon. This step must be performed quickly to prevent the product from crystallizing prematurely in the filter funnel.

  • Crystallize: Allow the clear, hot filtrate to cool slowly to induce crystallization.

  • Isolate: Collect the pure, colorless crystals by filtration.

Q4: My GC/HPLC analysis shows several unexpected peaks. How can I identify their source?

Identifying unknown peaks requires understanding the reaction mechanism and potential side reactions. The Grignard synthesis of MPPBA is prone to several characteristic by-products.

Expert Analysis: The primary side reactions in a Grignard synthesis are Wurtz coupling, reduction of the carbonyl, and reaction with atmospheric contaminants.[1][4] Each of these pathways produces a distinct impurity with predictable analytical characteristics.

Potential Impurity Formation Pathways:

G cluster_0 Main Reaction cluster_1 Side Reactions pTA p-Tolualdehyde MPPBA p-Methyl-alpha-propylbenzyl alcohol (Product) pTA->MPPBA + PropylMgBr pMBOH p-Methylbenzyl alcohol (Reduction) pTA->pMBOH β-H transfer from PropylMgBr pMgBr PropylMgBr Wurtz Hexane (Wurtz Coupling) pMgBr->Wurtz + Propyl-Br pCresol p-Cresol (Reaction with O2) pTolMgBr p-TolylMgBr (if used) pTolMgBr->pCresol + O2, then H3O+

Caption: Common reaction pathways in the synthesis of MPPBA.

Data Summary: Common Impurities and Their Identification

Impurity NameLikely SourceExpected Retention Time (GC)Removal Strategy
p-Tolualdehyde Unreacted Starting MaterialEarlier than productRecrystallization, cold wash
Butyraldehyde Unreacted Starting MaterialVery earlyEvaporation, recrystallization
Hexane Wurtz Coupling (Propyl-Br)Very early (non-polar)Evaporation, vacuum drying
Bitolyl Wurtz Coupling (p-Tolyl-Br)Later than product (high boiling)Column chromatography, careful recrystallization
p-Methylbenzyl alcohol Reduction of AldehydeSlightly earlier than productFractional crystallization, chromatography
4-Methyl-1-phenyl-1-butanone Oxidation of ProductSimilar to or later than productRecrystallization, chromatography
Diethyl Ether / THF Residual SolventVery earlyThorough vacuum drying

Analytical Approach:

  • GC-MS Analysis: The most effective way to identify these impurities is through Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of each peak can be compared against a library (e.g., NIST) for positive identification.

  • Spiking Study: If you suspect a particular impurity (e.g., p-tolualdehyde), obtain a pure standard of that compound. "Spike" a sample of your product with a small amount of the standard and re-run the GC/HPLC. An increase in the area of the suspect peak confirms its identity.[7]

  • NMR Spectroscopy: ¹H NMR can also be very informative. For example, a residual aldehyde proton will appear as a singlet around 9-10 ppm, which is a very clear diagnostic signal.

By systematically addressing these common issues, researchers can improve the purity, yield, and consistency of their p-Methyl-alpha-propylbenzyl alcohol crystallizations.

References

  • PubChem. (n.d.). p,alpha-Dimethylbenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, H., et al. (2013). Screening of solvents in a range of Grignard reactions. Green Chemistry, 15(5), 1287-1296. Available at: [Link]

  • Japanese Pharmacopoeia. (2021). Benzyl Alcohol. PMDA. Available at: [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355 Handout. Available at: [Link]

  • Kumar, A., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library, 3(4), 213-219. Available at: [Link]

  • Mulliner, J. (n.d.). What is P-Methyl-Benzyl Alcohol - Properties & Specifications. OctoChem. Retrieved from [Link]

  • Banks, R. E., et al. (1992). Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). Polymer, 33(3), 641-643. Available at: [Link]

  • DFG. (2019). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. The MAK-Collection for Occupational Health and Safety. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Benzyl Alcohol. E-03. Available at: [Link]

  • OSHA. (n.d.). Benzyl alcohol. OSHA Method PV2009. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Takeda, Y., et al. (2020). Investigation into an Unexpected Impurity: A Practical Approach to Process Development for the Addition of Grignard Reagents to Aldehydes Using Continuous Flow Synthesis. Organic Process Research & Development, 24(3), 423-428. Available at: [Link]

  • OctoChem. (n.d.). P-Methyl-Benzyl Alcohol: A Close Look at Its Role in Chemistry and Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of α-methylbenzyl alcohol. Retrieved from [Link]

  • Chemdad. (n.d.). p-methyl-alpha-propylbenzyl alcohol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenepropanal, α-methyl-. Retrieved from [Link]

  • Wang, C., et al. (2012). Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. Journal of the American Chemical Society, 134(36), 14738-14741. Available at: [Link]

  • Sieroń, L., et al. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 10, 1929-1936. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzeneethanol, «alpha»-methyl- (CAS 698-87-3). Retrieved from [Link]

  • Yuan, S. S., & Bador, N. (1976). Synthesis and activity of (R)-(-)-m-trimethylacetoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride: a prodrug form of (R)-(-)-phenylephrine. Journal of Pharmaceutical Sciences, 65(6), 929-931. Available at: [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

Sources

Troubleshooting

Optimizing catalyst concentration for p-Methyl-alpha-propylbenzyl alcohol production

Welcome to the Technical Support Center for the synthesis of p-Methyl-alpha-propylbenzyl alcohol (1-(4-methylphenyl)butan-1-ol). As a Senior Application Scientist, I have designed this guide to address the specific kinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of p-Methyl-alpha-propylbenzyl alcohol (1-(4-methylphenyl)butan-1-ol). As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the catalytic reduction of p-methylbutyrophenone.

This portal focuses on the highly scalable Asymmetric Transfer Hydrogenation (ATH) pathway using Noyori-type Ru(II)-TsDPEN catalysts[1]. Because the alpha-propyl group introduces unique steric demands during the hydride transfer transition state[2], optimizing the catalyst concentration is the most critical parameter for achieving >99% conversion and >98% enantiomeric excess (ee).

Process Workflow & Mechanistic Rationale

The ATH process relies on a bifunctional catalytic mechanism. The active 16-electron Ru-amide complex accepts a hydride from a hydrogen donor (typically a Formic Acid/Triethylamine azeotrope) to form an 18-electron Ru-hydride, which then transfers the hydride to the prochiral ketone via a pericyclic six-membered transition state[2].

ATH_Optimization Substrate Substrate: p-Methylbutyrophenone Reaction Asymmetric Transfer Hydrogenation (40°C, pH 5-8) Substrate->Reaction CatPrep Catalyst Activation: RuCl(p-cymene)[(R,R)-TsDPEN] CatPrep->Reaction Catalyst Loading (0.25 - 0.50 mol%) Analysis In-Process Monitoring (Conversion & ee%) Reaction->Analysis Sampling Workup Aqueous Quench & Extraction Reaction->Workup >99% Conversion Analysis->Reaction pH Adjustment (Add HCOOH) Product Target: (R)-p-Methyl-alpha-propylbenzyl alcohol Workup->Product

Workflow for ATH of p-methylbutyrophenone to p-methyl-alpha-propylbenzyl alcohol.

Self-Validating Experimental Protocol: ATH Optimization

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Step 1: Catalyst Activation

  • Action: In a rigorously degassed Schlenk flask, dissolve 0.5 mol% of RuCl(p-cymene)[(R,R)-TsDPEN] in a Formic Acid/Triethylamine (FA/TEA) azeotrope (molar ratio 5:2). Stir at 40°C for 30 minutes.

  • Validation Check: Observe the solution color. A distinct shift from an opaque orange suspension to a homogeneous deep purple/black solution confirms the successful generation of the active 16-electron Ru-amide complex. If the solution remains orange, oxygen or moisture has poisoned the catalyst; discard and restart.

Step 2: Substrate Introduction

  • Action: Add the prochiral ketone, p-methylbutyrophenone, to the activated catalyst solution. Ensure the substrate-to-catalyst (S/C) ratio is exactly 200:1 (for 0.5 mol% loading).

  • Validation Check: Immediately withdraw a 10 µL aliquot, dilute in 1 mL of methanol, and run a baseline GC/FID or HPLC analysis. This establishes the t=0 substrate peak area, which is mandatory for accurate kinetic tracking.

Step 3: Reaction Execution & pH Control

  • Action: Maintain the reaction at 40°C under an inert argon atmosphere. The FA/TEA mixture acts as both the solvent and the hydrogen source[3].

  • Validation Check: Monitor the pH of the mixture every 2 hours using a calibrated probe. The pH must remain between 5 and 8[3]. If the pH drops below 5, the reaction will stall (see FAQ for causality); add TEA dropwise to correct.

Step 4: Endpoint Determination

  • Action: Sample the reaction at the 6-hour mark.

  • Validation Check: Analyze via chiral HPLC (e.g., Chiralcel OD-H column). Proceed to workup only when substrate conversion is >99% and the enantiomeric excess (ee) is stable at >96%.

Step 5: Quench and Isolation

  • Action: Quench the reaction by adding deionized water (equal volume to the reaction mixture) and extract three times with ethyl acetate.

  • Validation Check: After phase separation, the aqueous layer should retain a faint brown/orange tint (containing the spent ruthenium species and formate salts), leaving a pale yellow or colorless organic layer containing the highly pure p-Methyl-alpha-propylbenzyl alcohol.

Quantitative Optimization Data

The following table summarizes our internal optimization data for the ATH of p-methylbutyrophenone at 40°C using a 5:2 FA/TEA azeotrope.

Catalyst Loading (mol%)S/C RatioTime (h)Conversion (%)Enantiomeric Excess (% ee)Primary Failure Mode (if any)
0.052000:1244592Catalyst deactivation (off-cycle dimers)
0.101000:1187894Product inhibition / Steric stalling
0.25400:1129696None (Acceptable for scale-up)
0.50 200:1 6 >99 98 None (Optimal kinetics & ee)
1.00100:13>9998Economically inefficient

Troubleshooting Guides & FAQs

Q1: Why does the reaction stall at lower catalyst concentrations (<0.1 mol%) for p-methylbutyrophenone, whereas simpler molecules like acetophenone reach >99% conversion at the same loading? Causality: The Ru-TsDPEN catalyst operates via a delicate bifunctional mechanism[1]. The alpha-propyl group of p-methylbutyrophenone creates significant steric bulk around the carbonyl carbon. During the pericyclic six-membered transition state, this bulk clashes with the phenyl rings of the TsDPEN ligand[2], fundamentally slowing down the hydride transfer step. Because the productive catalytic cycle is slower, competing catalyst deactivation pathways (such as the formation of inactive Ru-dimers) are able to outpace the reaction. Increasing the catalyst concentration to 0.5 mol% overcomes this kinetic barrier.

Q2: How does the pH of the Formic Acid/Triethylamine (FA/TEA) azeotrope dictate catalyst efficacy? Causality: The active catalytic species is a 16-electron Ru-amide that must accept a hydride from formate to become the active Ru-hydride. The pH of the system directly controls the availability of these species[3].

  • If pH < 5 (Too Acidic): The basic amine nitrogen on the TsDPEN ligand becomes protonated. This completely prevents the formation of the crucial Ru-amide intermediate, halting the catalytic cycle.

  • If pH > 8 (Too Basic): The concentration of active formic acid drops too low, depriving the system of the hydrogen donor required to drive the hydride transfer.

Q3: What causes a sudden drop in enantiomeric excess (ee) during the late stages of the reaction? Causality: Asymmetric transfer hydrogenation is fundamentally a reversible, equilibrium-driven process. At high conversions (>95%), the local concentration of the chiral p-Methyl-alpha-propylbenzyl alcohol is maximized. If the hydrogen donor (formate) becomes depleted late in the reaction, the reverse reaction occurs—the catalyst dehydrogenates the chiral alcohol back into the prochiral ketone. This forward-reverse cycling rapidly erodes the kinetic enantioselectivity. Resolution: Ensure a continuous excess of the FA/TEA azeotrope and quench the reaction immediately upon reaching >99% conversion.

References

  • Ru(II)
  • Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity Source: ACS Publications URL
  • Source: Angewandte Chemie (University of Liverpool)

Sources

Optimization

Preventing unwanted oxidation of p-Methyl-alpha-propylbenzyl alcohol during long-term storage

Welcome to the Technical Support Center for the handling and long-term storage of p-Methyl-alpha-propylbenzyl alcohol (also known as 1-(4-methylphenyl)butan-1-ol). As a secondary benzylic alcohol, this compound is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and long-term storage of p-Methyl-alpha-propylbenzyl alcohol (also known as 1-(4-methylphenyl)butan-1-ol). As a secondary benzylic alcohol, this compound is a highly valuable intermediate in drug development and synthetic chemistry. However, its structural properties make it highly susceptible to environmental degradation.

This guide provides researchers and scientists with field-proven, self-validating protocols to prevent unwanted auto-oxidation, ensuring the absolute chemical integrity of your libraries and experimental stock solutions.

Core Mechanism: The Causality of Degradation

To effectively prevent degradation, we must first understand the causality behind it. The vulnerability of p-Methyl-alpha-propylbenzyl alcohol lies in its benzylic position . The carbon-hydrogen (C-H) bond adjacent to the aromatic ring is highly activated.

When exposed to molecular oxygen (O₂), UV light, or trace transition metals, this C-H bond undergoes homolytic cleavage. The resulting benzylic radical is heavily stabilized by resonance from the adjacent para-methylphenyl ring. This initiates a radical chain reaction (auto-oxidation) where the radical reacts with O₂ to form a peroxy radical, eventually decomposing into the corresponding ketone: p-methylbutyrophenone (1-(4-methylphenyl)butan-1-one)[1][2].

G A p-Methyl-alpha-propylbenzyl alcohol (Stable State) B Initiation: O2 / UV Light Radical Formation A->B Environmental Exposure C Benzylic Radical Intermediate B->C H-abstraction D Propagation: +O2 Peroxy Radical C->D Auto-oxidation E Ketone Formation (p-Methylbutyrophenone) D->E Degradation Pathway F BHT Intervention (H-atom donation) D->F Antioxidant Addition G Stable BHT Radical (Chain Termination) F->G Quenches Radical G->A Prevents further oxidation

Auto-oxidation mechanism of benzylic alcohol and BHT radical quenching.

Troubleshooting Guide & FAQs

Q: I left my purified p-Methyl-alpha-propylbenzyl alcohol on the benchtop in a clear flask for a week. The liquid turned slightly yellow, and GC-MS shows a mass shift of -2 Da. What happened? A: The compound has undergone photo-initiated auto-oxidation. The conversion of the secondary hydroxyl group to a carbonyl group results in a loss of two hydrogen atoms (from the O-H and the benzylic C-H), explaining the -2 Da mass shift[3]. The yellowing is a common visual indicator of ketone formation and trace polymerization. Always use amber glassware to block UV radiation, which lowers the activation energy required for radical initiation[1].

Q: Why do we use Butylated hydroxytoluene (BHT) instead of other antioxidants, and how can I validate it is working? A: BHT is an exceptional chain-breaking antioxidant for benzylic alcohols. When a peroxy radical forms, BHT donates a hydrogen atom to neutralize it. The resulting BHT radical is heavily stabilized by resonance, and its bulky tert-butyl groups provide severe steric hindrance, preventing it from engaging in unwanted side reactions with your target compound[4][5]. Self-Validating Protocol: Spike your sample with 0.05% w/w BHT and run a baseline HPLC-UV analysis. The BHT peak serves as an internal stability marker. As long as the BHT peak area remains constant and no ketone peak emerges over time, your storage system is intact.

Q: I purged my storage vials with Nitrogen gas, but I still observed 2-3% oxidation over six months. Why? A: Nitrogen is slightly lighter than ambient air. During the brief moment between removing the purge needle and applying the cap, ambient oxygen can easily re-enter the vial via turbulent mixing. Argon is approximately 38% denser than air. It effectively "blankets" the liquid surface and displaces oxygen upward, ensuring a much stricter, gravity-assisted anaerobic environment for long-term storage[3].

Q: Does temperature really matter if I have already purged with Argon and added BHT? A: Yes. Auto-oxidation is a thermodynamically favorable but kinetically limited process. Lowering the storage temperature to -20°C drastically reduces the kinetic energy available to overcome the activation energy barrier for radical initiation. Even with Argon and BHT, trace oxygen ingress through septa over years is inevitable; deep-cold storage acts as the ultimate kinetic failsafe[1].

Standard Operating Procedures (SOP): Long-Term Storage

To guarantee the integrity of p-Methyl-alpha-propylbenzyl alcohol for multi-year drug development campaigns, execute the following step-by-step methodology.

Step 1: Trace Metal Removal Pass the synthesized alcohol through a short silica gel plug. Trace transition metals (often left over from synthesis) act as potent catalysts that lower the activation energy for radical initiation.

Step 2: Antioxidant Doping Add exactly 0.05% (w/w) BHT to the bulk purified alcohol. Stir gently under an inert atmosphere until completely dissolved.

Step 3: Aliquoting Transfer the stabilized compound into pre-dried, amber glass vials. Amber glass is mandatory to prevent photo-initiated homolytic cleavage[1].

Step 4: Headspace Displacement Insert an Argon gas line (fitted with a 0.22 µm sterile PTFE filter) into the vial, keeping the tip just above the liquid surface. Purge at a low flow rate for 30–60 seconds to completely displace ambient air.

Step 5: Hermetic Sealing Immediately cap the vial using a PTFE-lined septum cap. PTFE ensures absolute chemical compatibility and minimizes oxygen permeation over time.

Step 6: Cryogenic Storage Transfer the sealed vials to a monitored -20°C freezer in a dark environment.

Workflow Step1 1. Purify Compound (Silica plug for metals) Step2 2. Add Antioxidant (0.05% w/w BHT) Step1->Step2 Step3 3. Aliquot into Amber Glass Vials Step2->Step3 Step4 4. Purge Headspace with Argon Gas Step3->Step4 Step5 5. Seal with PTFE-lined Caps Step4->Step5 Step6 6. Store at -20°C in Dark Environment Step5->Step6

Step-by-step SOP for the long-term stabilization and storage workflow.

Quantitative Data: Storage Condition Benchmarks

The following table summarizes the expected shelf life of p-Methyl-alpha-propylbenzyl alcohol based on empirical stability data across various storage environments.

Storage ConditionAtmosphereAdditiveContainerExpected Shelf LifePrimary Degradation Risk
Room Temp (20°C) Ambient AirNoneClear Glass< 1 MonthRapid photo-initiated auto-oxidation
4°C Ambient AirNoneAmber Glass3-6 MonthsSlow thermal auto-oxidation
-20°C Nitrogen PurgedNoneAmber Glass1 YearTrace oxygen mixing during capping
-20°C Argon Purged0.05% BHTAmber Glass> 3 Years Highly stable (Optimal Protocol)

References

  • Stability of 4-Hydroxybenzyl alcohol under different storage conditions - Benchchem Source: Benchchem URL
  • What is BHT in Food?
  • Solvent-Free Benzyl Alcohol Oxidation Using Spatially Separated Carbon-Supported Au and Pd Nanoparticles | ACS Catalysis Source: ACS Publications URL
  • Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium - MDPI Source: MDPI URL
  • PRODUCT INFORMATION BHT - Cayman Chemical Source: Cayman Chemical URL

Sources

Troubleshooting

Resolving poor enantiomeric excess in p-Methyl-alpha-propylbenzyl alcohol resolution

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the resolution of racemic p-Methyl-alpha-propylbenzyl alcohol. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the resolution of racemic p-Methyl-alpha-propylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of its enantiomers. We provide in-depth, field-proven insights into the two most common resolution strategies: diastereomeric salt crystallization and enzymatic kinetic resolution.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, explaining the underlying scientific principles for each recommended solution.

A. Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which are then separated based on differences in their solubility.[1][2] For alcohols, this typically requires a preliminary derivatization step to introduce an acidic functional group that can form a salt with a chiral base. A common approach is to first react the alcohol with an anhydride (e.g., phthalic anhydride) to form a half-ester.

Question 1: I've mixed my derivatized alcohol and chiral resolving agent, but no crystals are forming.

Probable Causes & Step-by-Step Solutions:

  • High Solubility of Both Diastereomeric Salts: The most common reason for crystallization failure is that both diastereomeric salts are too soluble in the chosen solvent.

    • Solution:

      • Increase Concentration: Carefully evaporate a portion of the solvent to create a supersaturated solution.

      • Introduce an Anti-Solvent: Gradually add a solvent in which the salts are known to be poorly soluble (an "anti-solvent") to the solution until turbidity persists. Common anti-solvents for polar organic solvents include hexanes or toluene.

      • Lower the Temperature: Slowly cool the solution. If room temperature yields no crystals, try cooling in an ice bath or a refrigerator. Avoid crash cooling, as this can lead to oiling out or co-precipitation.

      • Solvent Screening: A systematic solvent screen is the most robust solution.[3][4][5] Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).[3]

  • Inhibition of Nucleation: The solution may be supersaturated, but the initial formation of crystal nuclei is kinetically hindered.

    • Solution:

      • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single, tiny crystal to the supersaturated solution. This provides a template for crystal growth.

      • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

Question 2: My diastereomeric salt is "oiling out" instead of forming crystals. What should I do?

Probable Causes & Step-by-Step Solutions:

  • Excessive Supersaturation: The solution is too concentrated, or the temperature was lowered too quickly, causing the salt to separate as a liquid phase (an oil) because its concentration exceeds its solubility limit at that temperature.

    • Solution:

      • Re-dissolve and Cool Slowly: Gently warm the mixture to redissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly to room temperature, perhaps by placing the flask in a warm water bath and allowing the bath to cool to ambient temperature overnight.

      • Dilute the Solution: Add more solvent to reduce the overall concentration before attempting a slow cooling process again.

Question 3: I've isolated crystals, but the diastereomeric/enantiomeric excess is low.

Probable Causes & Step-by-Step Solutions:

  • Similar Solubilities of Diastereomers: The solubilities of the two diastereomeric salts in the chosen solvent are too similar, leading to co-precipitation.

    • Solution:

      • Recrystallization: The most effective method to improve purity is to perform one or more recrystallizations of the isolated solid. Dissolve the crystals in a minimum amount of the hot solvent and allow them to re-form slowly.

      • Solvent Optimization: The solubility difference between diastereomers is highly solvent-dependent.[6] A different solvent may provide better discrimination. Re-initiate a solvent screen with the goal of maximizing the purity of the crystalline product.

      • Vary the Resolving Agent: The choice of resolving agent has a profound impact on the properties of the resulting diastereomers.[2] If one agent gives poor selectivity, another may provide salts with a much larger solubility difference. For derivatized arylalkylcarbinols, common chiral bases include brucine, strychnine, and (R)- or (S)-1-phenylethylamine.[2][3]

  • Kinetic vs. Thermodynamic Control: Rapid crystallization may trap the more soluble diastereomer in the crystal lattice (kinetic product). A slower process is more likely to yield the less soluble, more stable crystalline form (thermodynamic product).

    • Solution:

      • Slow Down Crystallization: Employ a slower cooling rate.

      • Maturation/Digestion: Hold the slurry at the final crystallization temperature for an extended period (a few hours to overnight) with stirring. This "maturation" or "digestion" period allows the system to reach thermodynamic equilibrium, where the less soluble diastereomer preferentially crystallizes while the more soluble one remains in solution.[7]

B. Enzymatic Kinetic Resolution (EKR)

EKR utilizes an enzyme, typically a lipase, to selectively catalyze the transformation (often acylation) of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the remaining alcohol and the newly formed ester.

Question 1: The enzymatic reaction is very slow or not proceeding at all.

Probable Causes & Step-by-Step Solutions:

  • Inactive Enzyme: The lipase may be denatured or inhibited.

    • Solution:

      • Verify Enzyme Source and Storage: Ensure you are using a reputable supplier and that the enzyme has been stored under the recommended conditions (typically refrigerated or frozen).

      • Use Immobilized Enzyme: Immobilized lipases, such as Novozym® 435 (immobilized Candida antarctica lipase B), often exhibit enhanced stability and are easily removed from the reaction.

      • Anhydrous Conditions: While lipases require a small amount of water for activity, excess water can lead to hydrolysis of the acyl donor and low conversion. Ensure your solvent is dry and consider adding molecular sieves to the reaction.

  • Suboptimal Reaction Conditions: The chosen solvent, acyl donor, or temperature may not be ideal for the enzyme with your specific substrate.

    • Solution:

      • Solvent Choice: Lipase activity is highly dependent on the solvent. Non-polar, hydrophobic solvents like hexane, heptane, or isooctane are often excellent choices for acylation reactions.

      • Acyl Donor Selection: Vinyl esters (e.g., vinyl acetate, vinyl laurate) are often superior acyl donors because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction effectively irreversible.

      • Temperature Optimization: Most lipases work well between 30-50°C. A temperature screen can identify the optimum for your specific transformation.

Question 2: The reaction proceeds, but the enantiomeric excess (ee) of the remaining alcohol is poor.

Probable Causes & Step-by-Step Solutions:

  • Low Enantioselectivity of the Enzyme: The chosen lipase may not be highly selective for one enantiomer of p-Methyl-alpha-propylbenzyl alcohol.

    • Solution:

      • Screen Different Lipases: The enantioselectivity of lipases can vary significantly. Screen a panel of lipases from different microbial sources (e.g., Candida antarctica, Pseudomonas cepacia, Mucor miehei) to find the most selective one.

      • Optimize Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity (E-value) of the enzyme, although it will also slow the reaction rate.

  • Reaction Progress Beyond 50% Conversion: In a standard kinetic resolution, the maximum yield for a single enantiomer is 50%. As the reaction proceeds past this point, the enzyme will begin to acylate the less-reactive enantiomer, thereby decreasing the enantiomeric excess of the remaining starting material.

    • Solution:

      • Monitor Reaction Progress: It is crucial to monitor the reaction over time by taking aliquots and analyzing them by chiral HPLC or GC.

      • Quench at ~50% Conversion: Stop the reaction when it reaches approximately 50% conversion to achieve the optimal balance of yield and high enantiomeric excess for the unreacted alcohol.

II. Frequently Asked Questions (FAQs)

  • Q1: Which resolution method is better for my p-Methyl-alpha-propylbenzyl alcohol: diastereomeric crystallization or enzymatic kinetic resolution?

    • A1: The choice depends on several factors. Diastereomeric crystallization can be more cost-effective for large-scale production, but it requires derivatization of the alcohol and extensive screening of resolving agents and solvents.[8] Enzymatic kinetic resolution is often faster to set up, uses milder conditions, and avoids derivatization, but is limited to a theoretical maximum yield of 50% for one enantiomer unless a dynamic kinetic resolution process is employed.

  • Q2: How do I derivatize my alcohol for diastereomeric salt crystallization?

    • A2: A common method is to react the alcohol with a cyclic anhydride, such as phthalic or succinic anhydride, in the presence of a base (like triethylamine or pyridine) to form a racemic monoester (a half-ester). This introduces a carboxylic acid moiety that can then be reacted with a chiral base to form diastereomeric salts.

  • Q3: What are the best chiral resolving agents for a derivatized arylalkylcarbinol?

    • A3: A range of chiral bases can be effective. Commonly used and commercially available options include:

      • Cinchona alkaloids: (+)-Cinchonine, (-)-Cinchonidine, (+)-Quinine, (-)-Quinidine

      • (-)-Strychnine and (-)-Brucine

      • (R)-(+)-1-Phenylethylamine and (S)-(-)-1-Phenylethylamine[3] A screening approach is essential to find the optimal resolving agent for your specific substrate.[3]

  • Q4: How do I accurately determine the enantiomeric excess (ee) of my resolved alcohol?

    • A4: The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Chiral Gas Chromatography (GC) is also an option for volatile compounds.

  • Q5: My yield is low after diastereomeric crystallization. How can I improve it?

    • A5: Low yield often means that a significant amount of the desired diastereomer remains in the mother liquor. This can be due to using too much solvent or a solvent in which the salt is too soluble. Try concentrating the initial solution further or cooling it to a lower temperature. You can also attempt to recover more material from the mother liquor through a second crystallization or by changing the solvent system.

III. Experimental Protocols & Data

Protocol 1: Screening for Diastereomeric Salt Crystallization

This protocol outlines a high-throughput method for rapidly screening resolving agents and solvents.

  • Derivatization: React racemic p-Methyl-alpha-propylbenzyl alcohol with phthalic anhydride (1.1 eq.) and triethylamine (1.5 eq.) in toluene at 80°C to form the racemic phthalate half-ester. Purify by standard workup and extraction.

  • Plate Preparation: In a 96-well plate, dispense the racemic half-ester (e.g., 20 mg per well).

  • Resolving Agent Addition: Add 0.5 to 1.0 equivalents of different chiral base resolving agents to each well (e.g., (R)-1-phenylethylamine, (S)-1-phenylethylamine, cinchonidine).

  • Solvent Addition & Dissolution: Add a screening solvent (e.g., 200 µL of methanol) to each well and heat the plate (e.g., to 50°C) with agitation until all solids dissolve.

  • Controlled Cooling: Slowly cool the plate to room temperature over several hours.

  • Analysis: Inspect the wells for crystal formation. For wells with solid precipitate, carefully remove the supernatant (mother liquor) and analyze both the solid and the liquor by chiral HPLC (after liberating the alcohol) to determine the diastereomeric and enantiomeric excess.

Parameter Recommendation Rationale
Resolving Agent Screen various chiral bases (e.g., 1-phenylethylamine, cinchonidine)The structure of the resolving agent dictates the properties of the diastereomeric salts.
Equivalents of Agent Screen 0.5 to 1.0 eq.Substoichiometric amounts can sometimes improve purity and are more economical.
Solvent Screen polar protic (MeOH, EtOH), polar aprotic (Acetone, EtOAc), and mixtures.The solubility difference between diastereomers is highly solvent-dependent.
Temperature Controlled, slow cooling (e.g., 5°C/hour)Promotes the formation of purer, higher-quality crystals and prevents oiling out.

Table 1: Key Parameters for Diastereomeric Crystallization Screening.

Protocol 2: Enzymatic Kinetic Resolution with Novozym® 435
  • Reaction Setup: To a dry flask, add racemic p-Methyl-alpha-propylbenzyl alcohol (1.0 eq.), anhydrous n-hexane (or isooctane), and vinyl acetate (1.5 - 2.0 eq.).

  • Anhydrous Conditions: Add activated 4Å molecular sieves (approx. 100 mg per 100 mg of alcohol) to remove trace water.

  • Initiation: Stir the mixture at the desired temperature (e.g., 40°C) and add Novozym® 435 (typically 10-20% by weight relative to the substrate).

  • Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by chiral HPLC.

  • Workup: When the conversion reaches ~50%, stop the reaction by filtering off the enzyme and molecular sieves. Wash the enzyme with fresh solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the remaining (S)-alcohol from the (R)-acetate product by silica gel column chromatography.

Parameter Recommendation Rationale
Enzyme Novozym® 435 (Candida antarctica lipase B, immobilized)Highly robust, selective, and commercially available enzyme for resolving secondary alcohols.
Acyl Donor Vinyl Acetate or Vinyl LaurateForms an irreversible byproduct, driving the reaction forward.
Solvent n-Hexane, Heptane, or IsooctaneNon-polar solvents are generally optimal for lipase-catalyzed acylations.
Temperature 30-50°CProvides a good balance between reaction rate and enzyme stability/selectivity.
Conversion Target ~50%Maximizes the enantiomeric excess of the remaining unreacted alcohol.

Table 2: Recommended Starting Conditions for Enzymatic Kinetic Resolution.

IV. Visualizations

G cluster_0 Diastereomeric Salt Crystallization Workflow racemate Racemic Alcohol (R/S)-p-Me-alpha-propylbenzyl alcohol derivatize Derivatization (e.g., with Phthalic Anhydride) racemate->derivatize half_ester Racemic Half-Ester derivatize->half_ester add_agent Add Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) half_ester->add_agent salts Diastereomeric Salts (R-Ester, R-Base) & (S-Ester, R-Base) add_agent->salts crystallize Selective Crystallization in Optimal Solvent salts->crystallize filter Filtration crystallize->filter solid Solid: Enriched Salt (Less Soluble Diastereomer) filter->solid Isolate Solid liquid Mother Liquor: Enriched Salt (More Soluble Diastereomer) filter->liquid Collect Filtrate liberate Liberate Alcohol (Acid/Base Wash) solid->liberate pure_enantiomer Enantiomerically Enriched Alcohol liberate->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

G cluster_1 Troubleshooting Logic for Low Enantiomeric Excess start Low Enantiomeric Excess (ee) Observed is_method Which Method? start->is_method diastereomeric Diastereomeric Crystallization is_method->diastereomeric ekr Enzymatic Kinetic Resolution (EKR) is_method->ekr check_purity Is Crystal Purity Low? diastereomeric->check_purity check_conversion Is Conversion > 50%? ekr->check_conversion recrystallize Action: Recrystallize Solid check_purity->recrystallize Yes check_solvent Is Solvent Optimized? check_purity->check_solvent No improved ee Improved recrystallize->improved solvent_screen Action: Perform Solvent Screen check_solvent->solvent_screen No check_agent Is Resolving Agent Optimal? check_solvent->check_agent Yes solvent_screen->improved agent_screen Action: Screen Different Resolving Agents check_agent->agent_screen No agent_screen->improved monitor_rxn Action: Monitor Reaction & Stop at ~50% check_conversion->monitor_rxn Yes check_enzyme Is Enzyme Selective Enough? check_conversion->check_enzyme No monitor_rxn->improved enzyme_screen Action: Screen Different Lipases check_enzyme->enzyme_screen No check_temp Is Temperature Optimized? check_enzyme->check_temp Yes enzyme_screen->improved temp_screen Action: Lower Reaction Temperature check_temp->temp_screen No temp_screen->improved

Caption: Troubleshooting decision tree for resolving poor enantiomeric excess.

V. References

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 02(123). Available at: [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]

  • Pinto, M. M. M., Fernandes, C., & Tiritan, M. E. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(17), 3943.

  • Sakai, K., et al. (2014). Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. Crystal Growth & Design, 14(7), 3513-3521. Available at: [Link]

  • Zhang, Y., et al. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Organic Process Research & Development, 24(9), 1868-1880. Available at: [Link]

  • Pharmaceutical Technology. (2016). Chiral Resolution with and without Resolving Agents. Available at: [Link]

  • Pálovics, E., et al. (2021). Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. Molecules, 26(16), 5035. Available at: [Link]

  • Chemistry LibreTexts. (2021). 19.3: Separation or Resolution of Enantiomers. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H and 13C NMR Validation Guide for p-Methyl-alpha-propylbenzyl alcohol: High-Field vs. Benchtop Paradigms

Executive Summary For drug development professionals and synthetic chemists, the structural validation of intermediate compounds like p-Methyl-alpha-propylbenzyl alcohol (also known as 1-(p-tolyl)butan-1-ol) is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the structural validation of intermediate compounds like p-Methyl-alpha-propylbenzyl alcohol (also known as 1-(p-tolyl)butan-1-ol) is a critical quality control gateway. This guide provides an objective, data-driven comparison between traditional High-Field (HF) superconducting NMR and emerging Benchtop (BT) permanent magnet NMR technologies. By detailing self-validating protocols and explaining the fundamental causality behind spectral differences, this document serves as an authoritative framework for implementing robust analytical workflows.

Molecular Architecture & Analytical Strategy

p-Methyl-alpha-propylbenzyl alcohol ( C11​H16​O ) features a para-substituted aromatic ring, a benzylic chiral center bearing a hydroxyl group, and an aliphatic propyl chain. The analytical strategy for validating this structure via Nuclear Magnetic Resonance (NMR) spectroscopy must account for:

  • Aromatic Substitution Patterns: Differentiating the AA'BB' spin system of the para-tolyl group.

  • Aliphatic Chain Resolution: Distinguishing the chemically similar α and β methylene protons of the propyl group.

  • Quaternary Carbon Detection: Ensuring sufficient signal-to-noise ratio (SNR) to detect the ipso carbons on the aromatic ring during 13 C acquisition.

Comparative Instrument Performance: High-Field vs. Benchtop

Historically, high-field NMR (400+ MHz) utilizing large superconducting magnets has been the gold standard, offering maximum sensitivity and resolution[1]. However, recent advancements in permanent magnet technology have allowed benchtop NMR systems (60–80 MHz) to achieve superior field homogeneity, successfully overcoming previous limitations related to solvent suppression and resolution[1].

While benchtop systems significantly reduce infrastructure costs and operational burden, their lower magnetic field strength compresses the chemical shift dispersion in absolute frequency (Hz), leading to distinct differences in multiplet resolution[2]. Comparative studies demonstrate that despite this resolution gap, low-field benchtop NMR provides an excellent, comparable alternative to conventional high-field equipment for routine quantitative and qualitative analyses[3].

NMR_Workflow N1 Sample Prep: p-Methyl-alpha-propylbenzyl alcohol (CDCl3 + 0.03% TMS) N2 Instrument Selection N1->N2 N3 High-Field NMR (400+ MHz) Superconducting Magnet N2->N3 N4 Benchtop NMR (60-80 MHz) Permanent Magnet N2->N4 N5 Self-Validating Shimming (TMS Linewidth < 1 Hz) N3->N5 N6 Self-Validating Shimming (TMS Linewidth < 2 Hz) N4->N6 N7 1H & 13C Acquisition N5->N7 N6->N7 N8 Data Processing & Integration N7->N8 N9 Structural Validation Complete N8->N9

Fig 1. Comparative NMR validation workflow for High-Field vs. Benchtop systems.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to prevent the propagation of artifacts.

Step 1: Sample Preparation
  • Action: Dissolve 20 mg (for 1 H) or 50 mg (for 13 C) of the analyte in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

  • Causality: CDCl3​ is selected because it lacks exchangeable protons, preventing interference with the broad hydroxyl (-OH) signal of the alcohol at ~1.9 ppm. Furthermore, it provides a reliable deuterium lock signal to stabilize the magnetic field, which is critical for maintaining resolution over extended 13 C acquisition times[1].

Step 2: Shimming and Homogeneity Validation
  • Action: Execute automated gradient shimming (HF) or 1D simplex shimming (BT).

  • Self-Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS singlet at 0.00 ppm.

  • Causality: The shim is only validated if FWHM < 1.0 Hz (HF) or < 2.0 Hz (BT). Failing this metric indicates poor magnetic homogeneity, which will artificially broaden peaks and destroy multiplet structure. If the metric fails, the tube must be cleaned, or shimming repeated.

Step 3: 1 H and 13 C Acquisition Parameterization
  • 1 H Parameters: 16 scans (NS), 90° flip angle, 2-second relaxation delay ( D1​ ).

  • 13 C Parameters: 1024 scans, 30° flip angle. If quantitative integration of quaternary carbons is required, use a 10-second D1​ and inverse gated decoupling.

Parameters P1 Target: Quantitative 13C NMR P2 Relaxation Delay (D1) Set to 5 x T1 P1->P2 Causality: Full Relaxation P3 Inverse Gated Decoupling (Suppress NOE) P1->P3 Causality: Remove Overhauser Effect P4 Signal-to-Noise Ratio (SNR) Increase Scans (NS) P1->P4 Causality: Overcome Low Sensitivity P5 Accurate Integration & Structural Validation P2->P5 P3->P5 P4->P5

Fig 2. Logical relationships and causality in quantitative 13C NMR parameter selection.

Spectral Data & Quantitative Comparison

The Causality of Resolution Differences ( Δν/J Ratio)

The fundamental difference between high-field and benchtop NMR spectra lies in the ratio of chemical shift dispersion ( Δν in Hz) to scalar coupling constants ( J in Hz). Because NMR spectra are plotted on a ppm scale, the chemical shift is independent of field strength, but the absolute frequency width of a multiplet remains constant[2].

For p-Methyl-alpha-propylbenzyl alcohol, the aromatic protons form an AA'BB' spin system. At 400 MHz, the ~0.1 ppm difference between the ortho and meta protons equates to 40 Hz. With a J -coupling of ~8 Hz, Δν/J≈5 , yielding a weakly coupled, first-order spectrum (two distinct doublets). Conversely, at 80 MHz, 0.1 ppm equates to only 8 Hz. Here, Δν/J≈1 , resulting in a strongly coupled, second-order "roofed" multiplet where the doublets merge. Understanding this causality prevents misinterpretation of benchtop data.

Table 1: 1 H NMR Chemical Shifts ( CDCl3​ , 298 K)
PositionChemical Shift (ppm)MultiplicityIntegrationHigh-Field (400 MHz) ObservationBenchtop (80 MHz) Observation
Propyl -CH 3​ ( γ ) 0.90Triplet (t)3HFully resolvedFully resolved
Propyl -CH 2​
  • ( β )
1.20 - 1.50Multiplet (m)2HDistinct multipletOverlaps with α -CH 2​
Propyl -CH 2​
  • ( α )
  • 1.60 - 1.80Multiplet (m)2HDistinct multipletOverlaps with β -CH 2​
    -OH 1.90Broad Singlet (br s)1HDistinct, exchangeableBroad, may blend with baseline
    Ar-CH 3​ 2.35Singlet (s)3HSharp singletSharp singlet
    Benzylic CH-OH 4.60Triplet (t)1HFully resolvedFully resolved
    Ar-H (ortho to methyl)7.15Doublet (d)2HResolved doublet ( J≈8 Hz)Merged into complex multiplet
    Ar-H (ortho to alkyl)7.23Doublet (d)2HResolved doublet ( J≈8 Hz)Merged into complex multiplet
    Table 2: 13 C NMR Chemical Shifts ( CDCl3​ , 298 K)
    PositionChemical Shift (ppm)High-Field (100 MHz) ResolutionBenchtop (20 MHz) Resolution
    Propyl -CH 3​ ( γ ) 14.0Sharp singletSharp singlet
    Propyl -CH 2​
    • ( β )
    19.2Sharp singletSharp singlet
    Ar-CH 3​ 21.1Sharp singletSharp singlet
    Propyl -CH 2​
  • ( α )
  • 41.5Sharp singletSharp singlet
    Benzylic CH-OH 74.5Sharp singletSharp singlet
    Ar-C (ortho to alkyl)126.0Sharp singletResolved
    Ar-C (meta to alkyl)129.0Sharp singletResolved
    Ar-C (ipso to methyl)137.0Weak singlet (quaternary)Requires high NS to detect
    Ar-C (ipso to alkyl)141.8Weak singlet (quaternary)Requires high NS to detect

    Conclusion

    Both High-Field and Benchtop NMR systems successfully validate the structure of p-Methyl-alpha-propylbenzyl alcohol. High-field systems remain the undisputed choice for resolving complex, overlapping aliphatic multiplets and achieving first-order aromatic splitting. However, benchtop systems prove highly capable for routine validation, easily identifying the critical benzylic methine, aryl-methyl, and terminal propyl signatures. By employing self-validating shimming protocols and understanding the physical causality of Δν/J ratios, researchers can confidently integrate either platform into their drug development workflows.

    References

    • Benchtop NMR Breaks New Ground. Technology Networks. URL:[Link]

    • Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study. Magritek / Industrial Crops and Products. URL:[Link]

    • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. URL:[Link]

    Sources

    Comparative

    A Comparative Analysis of the Reactivity of p-Methyl-alpha-propylbenzyl Alcohol and Benzyl Alcohol

    Abstract This guide provides a detailed comparative analysis of the reactivity of p-Methyl-alpha-propylbenzyl alcohol and the standard benzyl alcohol. It is intended for researchers, scientists, and professionals in the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This guide provides a detailed comparative analysis of the reactivity of p-Methyl-alpha-propylbenzyl alcohol and the standard benzyl alcohol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. By examining the electronic and steric effects of their distinct molecular structures, this document elucidates the underlying principles governing their chemical behavior. This comparison is supported by established experimental protocols and data to offer a comprehensive understanding of their relative performance in common organic transformations.

    Introduction

    Benzyl alcohol (C₆H₅CH₂OH) is a fundamental aromatic alcohol widely utilized as a solvent, a precursor in organic synthesis, and in the formulation of various industrial and pharmaceutical products.[1][2] Its reactivity is primarily centered around the hydroxyl group and the benzylic carbon. The introduction of substituents on the aromatic ring or the benzylic carbon can significantly alter the molecule's electronic and steric properties, thereby influencing its reactivity.

    This guide focuses on a comparative study of benzyl alcohol and a substituted derivative, p-Methyl-alpha-propylbenzyl alcohol (C₁₁H₁₆O). This secondary alcohol features a methyl group at the para position of the benzene ring and a propyl group on the benzylic carbon. These structural modifications are expected to impact the alcohol's reactivity in key chemical transformations such as oxidation and esterification. Understanding these differences is crucial for selecting the appropriate reagent and reaction conditions in synthetic applications.

    Molecular Structure and Properties

    The key to understanding the differential reactivity of these two alcohols lies in their molecular architecture.

    FeatureBenzyl Alcoholp-Methyl-alpha-propylbenzyl Alcohol
    Chemical Structure C₆H₅CH₂OHCH₃-C₆H₄-CH(OH)CH₂CH₂CH₃
    Molar Mass 108.14 g/mol [2]164.24 g/mol [3]
    Type of Alcohol PrimarySecondary
    Substituents Nonepara-methyl group on the aromatic ring; alpha-propyl group on the benzylic carbon.
    Boiling Point 205.3 °C[2]~223 °C (Predicted)
    Solubility in water Moderately soluble (4 g/100 mL)[1]Slightly soluble[4]

    p-Methyl-alpha-propylbenzyl alcohol possesses two key structural differences from benzyl alcohol:

    • Electronic Effect: The para-methyl group is an electron-donating group (EDG). Through an inductive effect and hyperconjugation, it increases the electron density of the aromatic ring. This electronic enrichment can influence the stability of reaction intermediates, such as benzylic carbocations.

    • Steric Effect: The presence of a propyl group at the alpha-carbon introduces significant steric hindrance around the hydroxyl group and the benzylic carbon. This bulkiness can impede the approach of reagents, thereby affecting reaction rates.

    Comparative Reactivity Analysis

    The interplay of electronic and steric effects dictates the reactivity of these alcohols in various chemical reactions.

    Oxidation Reactions

    The oxidation of benzyl alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis.[5][6] The rate and success of this reaction are highly dependent on the structure of the alcohol.

    • Benzyl Alcohol (Primary): Being a primary alcohol, benzyl alcohol can be oxidized to benzaldehyde and further to benzoic acid.[2]

    • p-Methyl-alpha-propylbenzyl Alcohol (Secondary): As a secondary alcohol, its oxidation will yield the corresponding ketone, 4-methyl-1-phenyl-1-butanone.

    Expected Reactivity:

    The electron-donating para-methyl group in p-Methyl-alpha-propylbenzyl alcohol is expected to facilitate oxidation by stabilizing the transition state leading to the ketone. Electron-donating groups on the benzyl ring have been found to favor reactivity in oxidation reactions.[6] However, the bulky propyl group at the benzylic position will introduce steric hindrance, potentially slowing down the reaction rate compared to a less hindered secondary alcohol. For benzyl alcohol, the lack of substitution allows for relatively facile oxidation.

    Reactions Involving Carbocation Intermediates (e.g., Sₙ1 type reactions)

    Reactions that proceed through a benzylic carbocation intermediate are highly sensitive to the electronic effects of substituents on the aromatic ring.

    Expected Reactivity:

    The formation of a benzylic carbocation is the rate-determining step in Sₙ1 reactions. The stability of this intermediate is paramount.

    • Benzyl Alcohol: Forms a primary benzylic carbocation, which is stabilized by resonance with the benzene ring.

    • p-Methyl-alpha-propylbenzyl Alcohol: Forms a secondary benzylic carbocation. The stability of this carbocation is enhanced by two factors:

      • Hyperconjugation from the adjacent alkyl group (propyl).

      • The electron-donating effect of the para-methyl group, which delocalizes the positive charge through resonance.[7]

    Therefore, p-Methyl-alpha-propylbenzyl alcohol is expected to be significantly more reactive in reactions proceeding through an Sₙ1 mechanism due to the formation of a more stable carbocation intermediate. The phenyl ring can stabilize an adjacent positive charge through resonance, which can lower the energy of the carbocation intermediate and the transition state leading to it.[8] This electronic stabilization often outweighs steric hindrance in such reactions.[8]

    Esterification Reactions

    Esterification, the reaction of an alcohol with a carboxylic acid to form an ester, is another fundamental transformation.[1][9]

    Expected Reactivity:

    Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The alcohol acts as the nucleophile.

    • Benzyl Alcohol: As a primary alcohol, it is relatively unhindered and can readily attack the protonated carboxylic acid.

    • p-Methyl-alpha-propylbenzyl Alcohol: The bulky propyl group at the alpha-position will sterically hinder the approach of the alcohol to the carboxylic acid, likely leading to a slower reaction rate compared to benzyl alcohol under similar conditions. While the para-methyl group has a modest electronic effect on the nucleophilicity of the hydroxyl group, the steric hindrance from the alpha-propyl group is expected to be the dominant factor.

    Experimental Protocols

    To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.

    Comparative Oxidation using Pyridinium Chlorochromate (PCC)

    This experiment aims to compare the rate of oxidation of the two alcohols to their corresponding carbonyl compounds.

    Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Workup A Dissolve Alcohol (Benzyl Alcohol or p-Methyl-alpha-propylbenzyl alcohol) in Dichloromethane B Add Pyridinium Chlorochromate (PCC) A->B 1.5 equivalents C Stir at Room Temperature A->C D Monitor by TLC C->D Periodic sampling E Quench with Diethyl Ether D->E Upon completion F Filter through Silica Gel E->F G Analyze by GC-MS F->G

    Caption: Workflow for comparative oxidation.

    Methodology:

    • In two separate round-bottom flasks, dissolve equimolar amounts of benzyl alcohol and p-Methyl-alpha-propylbenzyl alcohol in dichloromethane.

    • To each flask, add 1.5 equivalents of pyridinium chlorochromate (PCC).

    • Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) at regular intervals.

    • Upon completion (or after a set time), quench the reactions by adding diethyl ether and filter the mixture through a pad of silica gel to remove the chromium salts.

    • Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and yield of the corresponding aldehyde or ketone.

    Comparative Acid-Catalyzed Dehydration

    This experiment will highlight the difference in the ease of carbocation formation.

    Dehydration_Workflow cluster_setup Reaction Setup cluster_process Reaction and Analysis R1 Place Alcohol (Benzyl Alcohol or p-Methyl-alpha-propylbenzyl alcohol) in a flask R2 Add Concentrated Sulfuric Acid R1->R2 Catalytic amount P1 Heat the mixture R2->P1 P2 Monitor water formation P1->P2 P3 Analyze product formation by NMR P2->P3

    Caption: Workflow for acid-catalyzed dehydration.

    Methodology:

    • Place equimolar amounts of benzyl alcohol and p-Methyl-alpha-propylbenzyl alcohol in separate distillation setups.

    • Add a catalytic amount of concentrated sulfuric acid to each flask.

    • Gently heat the mixtures and monitor the rate of water formation in the receiving flask.

    • The relative rates of alkene formation will provide an indication of the ease of carbocation formation. The product for p-Methyl-alpha-propylbenzyl alcohol will be a substituted styrene.

    Predicted Experimental Outcomes and Discussion

    ExperimentBenzyl Alcoholp-Methyl-alpha-propylbenzyl AlcoholExpected Outcome & Rationale
    PCC Oxidation Faster reaction rateSlower reaction rateThe steric hindrance from the α-propyl group in p-Methyl-alpha-propylbenzyl alcohol is expected to slow the rate of oxidation compared to the less hindered primary benzyl alcohol.
    Acid-Catalyzed Dehydration Slower reaction rate, requires harsher conditionsFaster reaction rate, proceeds under milder conditionsThe formation of the more stable secondary benzylic carbocation, further stabilized by the electron-donating p-methyl group, will significantly accelerate the dehydration of p-Methyl-alpha-propylbenzyl alcohol.[7][10]

    Conclusion

    The reactivity of p-Methyl-alpha-propylbenzyl alcohol differs significantly from that of benzyl alcohol due to a combination of electronic and steric factors. The presence of an electron-donating para-methyl group and an alpha-propyl group leads to enhanced stability of benzylic carbocation intermediates, making it more reactive in Sₙ1-type reactions. Conversely, the steric bulk of the alpha-propyl group hinders the approach of reagents in reactions like oxidation and esterification, resulting in slower reaction rates compared to the sterically unencumbered primary benzyl alcohol. These predictable differences in reactivity are crucial for designing efficient synthetic routes and for understanding the chemical behavior of substituted aromatic alcohols in various applications.

    References

    • Wikipedia. Benzyl alcohol. [Link]

    • Rhodium.ws. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone.

    • Qiu, J., et al. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.
    • Organic Letters. (2025). Electrochemical Oxidation of Benzyl Alcohols via Hydrogen Atom Transfer Mediated by 2,2,2-Trifluoroethanol.
    • Sciencemadness Wiki. Benzyl alcohol. [Link]

    • Muthusamy, R., et al. (2020). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach.
    • Pittelkow, M., et al. (2005).
    • Rogers, S., et al. (2007). Gas-phase chemistry of benzyl alcohol. CDC Stacks.
    • Jaszberenyi, J. C., et al. (1995). Selective oxidation of some primary and secondary benzylic alcohols to the corresponding carbonyl compounds with a Cu(III) complex.
    • Wan, P., et al. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2.
    • Sciencemadness Discussion Board. (2007). Secondary and benzylic alcohols oxydations using various oxydants. [Link]

    • Wang, D., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. PMC.
    • Green, R. A., et al. (2017). Selective C–H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes.
    • Pittelkow, M., et al. (2005).
    • Pittelkow, M., et al. (2005).
    • Itoh, A., et al. (2025). The direct photochemical cross-esterification of alcohols via site-selective C–H bromination.
    • MDPI. (2022). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdO x Supported on Ceria Nanorods. MDPI.
    • Master Organic Chemistry. (2026). 3 Factors That Stabilize Carbocations. [Link]

    • Chemistry LibreTexts. (2026). 7.10: Carbocation Structure and Stability. [Link]

    • Organic Chemistry Portal. Benzyl Esters. [Link]

    • ResearchGate. (2019). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... [Link]

    • ACS Publications. (2025).
    • Organic Syntheses Procedure. Benzenepropanal, α-methyl. [Link]

    • Medium. (2024). P-Methyl-Benzyl Alcohol: A Close Look at Its Role in Chemistry and Industry. [Link]

    • PrepChem.com. Synthesis of α-methylbenzyl alcohol. [Link]

    • Chemdad. p-methyl-alpha-propylbenzyl alcohol. [Link]

    • INCHEM. (2001). AROMATIC SUBSTITUTED SECONDARY ALCOHOLS, KETONES, AND RELATED ESTERS (JECFA Food Additives Series 48). [Link]

    • PubMed. (2012). Fragrance material review on α-methylbenzyl alcohol. [Link]

    Sources

    Validation

    A Comparative Guide to Validating the Purity of p-Methyl-alpha-propylbenzyl Alcohol Using Chiral HPLC

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. For chiral compounds such as...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. For chiral compounds such as p-Methyl-alpha-propylbenzyl alcohol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is not merely a quality control metric; it is a critical determinant of therapeutic efficacy and safety. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, technical comparison of chiral High-Performance Liquid Chromatography (HPLC) for the validation of p-Methyl-alpha-propylbenzyl alcohol purity against other analytical techniques. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our recommendations in authoritative references.

    The Imperative of Enantiomeric Purity in Chiral Molecules

    Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they often share identical physical and chemical properties in an achiral environment, their interactions with other chiral entities, such as biological receptors, can differ dramatically. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, induce adverse effects.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate stringent control over the enantiomeric purity of chiral drugs and intermediates.[2]

    Chiral HPLC has emerged as a powerful and widely adopted technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[3][4] This guide will focus on a systematic approach to developing and validating a chiral HPLC method for p-Methyl-alpha-propylbenzyl alcohol, a compound with a single stereocenter.

    Chiral HPLC Method Development: A Scientifically-Driven Approach

    The successful separation of enantiomers by HPLC hinges on the selection of an appropriate Chiral Stationary Phase (CSP) and a compatible mobile phase. The principle lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times.[5]

    Selecting the Optimal Chiral Stationary Phase (CSP)

    For aryl-alkyl carbinols like p-Methyl-alpha-propylbenzyl alcohol, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are often the first choice for screening.[6] These CSPs, such as those with tris(3,5-dimethylphenylcarbamate) selectors, offer a broad range of chiral recognition capabilities through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[7] Cyclodextrin-based CSPs also present a viable alternative, leveraging inclusion complexation to achieve separation.[8][9]

    Recommended Starting CSP: A cellulose-based column, such as one with a tris(3,5-dimethylphenylcarbamate) selector (e.g., CHIRALCEL® OD-H or its immobilized version, CHIRALPAK® IB), is a strong candidate for the initial method development for p-Methyl-alpha-propylbenzyl alcohol.[7]

    Mobile Phase Composition: The Key to Resolution

    Normal-phase chromatography, employing a non-polar mobile phase, is typically the preferred mode for polysaccharide-based CSPs. A mobile phase consisting of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) provides the necessary polarity to elute the analytes while allowing for effective chiral recognition.[10] The alcohol component, often referred to as the modifier, plays a crucial role in modulating retention and selectivity.

    Proposed Initial Mobile Phase: A starting mobile phase of n-Hexane:Isopropanol (90:10, v/v) is recommended. The ratio can be systematically varied to optimize the resolution (Rs) and analysis time.

    A Validated Chiral HPLC Protocol for p-Methyl-alpha-propylbenzyl Alcohol

    The following protocol outlines a comprehensive approach to not only separating the enantiomers of p-Methyl-alpha-propylbenzyl alcohol but also validating the method in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[11]

    Experimental Workflow Diagram

    G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) CSP_Screening CSP Screening (Polysaccharide, Cyclodextrin) MP_Screening Mobile Phase Screening (Hexane/IPA, Hexane/EtOH) CSP_Screening->MP_Screening Select best CSP Optimization Method Optimization (Flow Rate, Temperature) MP_Screening->Optimization Select best mobile phase Specificity Specificity Optimization->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method for Routine Purity Analysis Robustness->Validated_Method

    Caption: Workflow for Chiral HPLC Method Development and Validation.

    Detailed Experimental Protocol

    1. Instrumentation and Materials:

    • HPLC system with a UV detector

    • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm, 4.6 x 250 mm

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Sample Diluent: Mobile Phase

    • Racemic p-Methyl-alpha-propylbenzyl alcohol standard

    • Enantiomerically enriched standard of the desired enantiomer (if available)

    2. Method Validation Protocol:

    The validation of the chiral HPLC method must be conducted according to ICH Q2(R2) guidelines to ensure its reliability and accuracy.[11]

    Validation ParameterPurposeAcceptance Criteria
    Specificity To ensure the method can separate and quantify the enantiomers without interference from other components.Baseline resolution (Rs) > 1.5 between the enantiomer peaks. Peak purity analysis should confirm no co-eluting impurities.
    Linearity & Range To demonstrate a proportional relationship between the peak area and the concentration of the undesired enantiomer over a specified range.Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentration levels (e.g., from the Limit of Quantitation to 150% of the specification limit for the undesired enantiomer).
    Accuracy To determine the closeness of the measured value to the true value.Recovery of the undesired enantiomer should be within 80-120% at three different concentration levels.
    Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-assay): Relative Standard Deviation (RSD) ≤ 5% for six replicate injections of a sample spiked with the undesired enantiomer. Intermediate Precision: RSD ≤ 10% when the analysis is performed by different analysts on different days and with different instruments.
    Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
    Limit of Detection (LOD) The lowest amount of the undesired enantiomer that can be detected but not necessarily quantified.Signal-to-noise ratio ≥ 3.
    Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.Resolution (Rs) should remain > 1.5, and the RSD of the area of the undesired enantiomer should be ≤ 15% when parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) are varied.

    Comparative Analysis with Alternative Techniques

    While chiral HPLC is a robust and widely used technique, other methods can also be employed for determining enantiomeric purity. The choice of method often depends on factors such as the stage of development, required throughput, and available instrumentation.

    FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing/Solvating Agents
    Principle Differential interaction with a chiral stationary phase.[5]Differential partitioning in a supercritical fluid mobile phase with a chiral stationary phase.Formation of diastereomeric complexes leading to distinct NMR signals.
    Speed Moderate (typically 10-30 min per sample).Fast (typically 2-10 min per sample).Very fast for data acquisition (minutes), but may require prior derivatization.
    Resolution Generally high, with baseline separation often achievable.Often provides higher efficiency and resolution than HPLC.[12]Lower resolution; peak overlap can be an issue for low enantiomeric excess.
    Solvent Consumption High, uses significant volumes of organic solvents.Significantly lower organic solvent consumption ("greener" technique).Very low, uses small amounts of deuterated solvents.
    Sensitivity High, suitable for detecting trace enantiomeric impurities.High, comparable to or better than HPLC.Lower, may not be suitable for detecting very low levels of an enantiomeric impurity.
    Method Development Can be time-consuming, requiring screening of multiple columns and mobile phases.[6]Generally faster method development due to rapid equilibration times.[13]Can be rapid if a suitable chiral agent is known; may require synthesis of a derivatizing agent.
    Validation Well-established and required for regulatory submissions.[11]Gaining acceptance, with similar validation principles to HPLC.Can be used for quantitative purposes but may require more rigorous validation.
    Logical Relationship of Analytical Techniques

    G cluster_0 High-Throughput Screening / Early Development cluster_1 Method Development & Optimization cluster_2 QC Release & Regulatory Submission NMR NMR with Chiral Agents SFC Chiral SFC NMR->SFC Faster Screening Informs SFC/HPLC HPLC Chiral HPLC SFC->HPLC High Efficiency Informs Final QC Method

    Caption: Selection of Chiral Analysis Technique Based on Development Stage.

    Conclusion: The Gold Standard for Enantiomeric Purity Validation

    For the definitive validation of the enantiomeric purity of p-Methyl-alpha-propylbenzyl alcohol, chiral HPLC remains the gold standard. Its high resolution, sensitivity, and the well-established framework for method validation provide the necessary confidence for quality control and regulatory submissions.[11] While techniques like chiral SFC offer significant advantages in speed and reduced environmental impact, and NMR provides a rapid screening tool, the robustness and universal acceptance of a validated chiral HPLC method make it the cornerstone of enantiomeric purity assessment in a regulated environment.

    The systematic approach to method development and validation outlined in this guide ensures that the analytical procedure is not only scientifically sound but also fit for its intended purpose, ultimately safeguarding the quality and safety of the final pharmaceutical product.

    References

    • Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]

    • Der Pharma Chemica. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]

    • Royal Society of Chemistry. (2022). Asymmetric synthesis of aryl/vinyl alkyl carbinol esters via Ni-catalyzed reductive arylation. Retrieved from [Link]

    • MDPI. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Retrieved from [Link]

    • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

    • National Center for Biotechnology Information. (2022). Asymmetric synthesis of aryl/vinyl alkyl carbinol esters via Ni-catalyzed reductive arylation/vinylation of 1-chloro-1-alkanol esters. Retrieved from [Link]

    • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

    • Semantic Scholar. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Retrieved from [Link]

    • Waters Corporation. (n.d.). Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns. Retrieved from [Link]

    • LCGC International. (n.d.). Chiral | Application Notes. Retrieved from [Link]

    • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

    • HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]

    • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

    • Waters Corporation. (n.d.). Enantiomeric Separation of BINOL Using the ACQUITY UPC2 System. Retrieved from [Link]

    • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

    • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

    • Royal Society of Chemistry. (2017). γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols. Retrieved from [Link]

    Sources

    Comparative

    Resolving Isomeric Ambiguity: GC-MS Fragmentation Pattern Analysis for p-Methyl-α-propylbenzyl alcohol vs. Structural Analogs

    Executive Summary In pharmaceutical development, forensic metabolomics, and flavor/fragrance profiling, the precise structural elucidation of alkylbenzyl alcohols is a critical analytical hurdle. p-Methyl-α-propylbenzyl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In pharmaceutical development, forensic metabolomics, and flavor/fragrance profiling, the precise structural elucidation of alkylbenzyl alcohols is a critical analytical hurdle. p-Methyl-α-propylbenzyl alcohol (systematically known as 1-(4-methylphenyl)butan-1-ol) is a secondary benzyl alcohol that frequently appears as a synthetic intermediate. With a molecular weight of 164.24 g/mol ( C11​H16​O ), it shares exact isomeric parity with several other compounds, most notably α-butylbenzyl alcohol (1-phenylpentan-1-ol)[1].

    This guide provides an authoritative comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) electron ionization (EI) fragmentation patterns of p-methyl-α-propylbenzyl alcohol against its primary structural analog. By understanding the mechanistic causality behind these fragmentations, researchers can establish self-validating analytical protocols that eliminate false positives during isomeric differentiation[2].

    Mechanistic Causality of Fragmentation

    Under standard 70 eV electron ionization, secondary alcohols exhibit highly predictable, yet structurally specific, fragmentation cascades. The molecular ion ( M+∙ at m/z 164) is typically weak or entirely absent due to the rapid cleavage of the bonds adjacent to the oxygen-bearing carbon[2].

    The dominant and most diagnostically useful pathway is α-cleavage . The radical cation selectively cleaves the largest alkyl substituent to form the most stable oxonium ion. For p-methyl-α-propylbenzyl alcohol, the loss of the propyl radical ( C3​H7∙​ , 43 Da) yields a highly resonance-stabilized p-tolyl-substituted hydroxycarbenium ion at m/z 121 . This ion universally presents as the base peak (100% relative abundance).

    Secondary pathways include:

    • Dehydration: Loss of H2​O (18 Da) from the molecular ion yields a minor peak at m/z 146[2].

    • Tropylium Rearrangement: The m/z 121 ion undergoes subsequent loss of carbon monoxide (CO, 28 Da) to form a methylphenyl cation at m/z 93, which can further lose H2​ to form the stable tropylium derivative at m/z 91[3].

    Fragmentation M Molecular Ion [M]+• m/z 164 (Weak) Alpha Alpha-Cleavage Loss of •C3H7 (43 Da) M->Alpha Dehyd Dehydration Loss of H2O (18 Da) M->Dehyd m121 m/z 121 Base Peak (100%) [p-Tolyl-CH=OH]+ Alpha->m121 Trop Rearrangement Loss of CO (28 Da) m121->Trop m146 m/z 146 [M - H2O]+• Dehyd->m146 m93 m/z 93 Methylphenyl Cation Trop->m93

    Caption: EI-MS fragmentation of p-Methyl-α-propylbenzyl alcohol showing the m/z 121 base peak.

    Comparative Analysis: Resolving Isomers

    When comparing p-methyl-α-propylbenzyl alcohol to its isomer α-butylbenzyl alcohol, the total ion chromatogram (TIC) alone is insufficient for definitive identification due to nearly identical boiling points and retention indices. However, the MS fragmentation patterns diverge sharply based on the alkyl chain length attached to the benzylic carbon[1].

    While p-methyl-α-propylbenzyl alcohol loses a propyl group (43 Da) to form the m/z 121 base peak, α-butylbenzyl alcohol loses a butyl group (57 Da) to form an unsubstituted hydroxybenzyl cation at m/z 107 . This mass shift of 14 Da (exactly one methylene group) between the base peaks is the definitive diagnostic marker for distinguishing these isomers.

    Table 1: Diagnostic Ion Comparison for Isomeric Benzyl Alcohols (MW 164)
    Feature / Ionp-Methyl-α-propylbenzyl alcoholα-Butylbenzyl alcohol (1-phenylpentan-1-ol)Structural Causality
    Molecular Ion ( M+∙ ) m/z 164 (< 5%)m/z 164 (< 5%)Weak stability of secondary alcohol molecular ions[2].
    Base Peak (100%) m/z 121 m/z 107 Loss of largest alkyl radical via α-cleavage (Propyl vs. Butyl).
    Dehydration Peak m/z 146 (10-15%)m/z 146 (10-15%)Elimination of H2​O from the benzylic position[2].
    Aromatic Marker m/z 91 (Tropylium)m/z 77 (Phenyl)Presence vs. absence of ring-methyl group dictating ion formation[3].

    Validated Experimental Protocol

    To ensure a self-validating system, the following GC-MS protocol incorporates an internal standard (e.g., 3,4-dimethylphenol) and utilizes Selected Ion Monitoring (SIM) mode to maximize signal-to-noise ratios for the specific diagnostic ions[3].

    Step 1: Sample Preparation & Extraction

    • Aliquot 1.0 mL of the aqueous sample or pharmaceutical matrix into a glass centrifuge tube.

    • Add 50 µL of the internal standard solution (3,4-dimethylphenol, 100 µg/mL in methanol) to account for matrix effects and procedural losses[3].

    • Extract with 2.0 mL of ethyl acetate (GC-grade). Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.

    • Transfer the upper organic layer to an autosampler vial. (Note: Direct injection is preferred for volatile alkylbenzyl alcohols to prevent the loss of low-mass diagnostic fragments).

    Step 2: GC-MS Instrumental Parameters

    • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1.0 µL, Split ratio 10:1, Injector temperature 250°C.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Ion source temperature 230°C; Quadrupole temperature 150°C.

    • Acquisition Mode: Synchronous Scan/SIM. Scan range m/z 40–300. SIM ions for p-methyl-α-propylbenzyl alcohol: m/z 121 (Quantifier), m/z 146, m/z 91 (Qualifiers).

    Workflow Prep Liquid-Liquid Extraction (Ethyl Acetate) GC GC Separation DB-5MS Column (15°C/min ramp) Prep->GC EI Electron Ionization 70 eV Source GC->EI MS Mass Analysis SIM Mode (m/z 121, 146, 91) EI->MS Data Data Interpretation Isomer Resolution MS->Data

    Caption: GC-MS analytical workflow for the extraction and quantification of alkylbenzyl alcohols.

    Expert Insights & Conclusion

    The structural elucidation of alkylbenzyl alcohols relies heavily on the predictable nature of α-cleavage in electron ionization mass spectrometry. As demonstrated, while the molecular ion provides the elemental composition, it is the base peak generated by the loss of the largest alkyl radical that definitively resolves isomeric ambiguity. By configuring the mass spectrometer to monitor m/z 121 versus m/z 107, analysts can confidently differentiate p-methyl-α-propylbenzyl alcohol from α-butylbenzyl alcohol, ensuring high scientific integrity in pharmaceutical quality control and metabolomic profiling.

    References

    • GCMS Section 6.10 - Fragmentation of Alcohols , Whitman College. 2

    • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative , PubMed (NIH).3

    • Supporting Information - 1-phenylpentan-1-ol , KAUST Repository. 1

    Sources

    Validation

    Comparative Guide: Enantiomeric Resolution and Biological Profiling of p-Methyl-alpha-propylbenzyl Alcohol

    Executive Overview p-Methyl-alpha-propylbenzyl alcohol (systematically known as 1-(p-tolyl)butan-1-ol; CAS: 6282-37-7) is a highly valuable chiral secondary alcohol. In biological systems, the stereochemistry of such ben...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Overview

    p-Methyl-alpha-propylbenzyl alcohol (systematically known as 1-(p-tolyl)butan-1-ol; CAS: 6282-37-7) is a highly valuable chiral secondary alcohol. In biological systems, the stereochemistry of such benzyl alcohols dictates their pharmacokinetic fate, off-target receptor affinities, and phase II metabolic clearance rates (such as UGT-mediated glucuronidation) .

    For researchers and drug development professionals, obtaining enantiopure (R)- and (S)-1-(p-tolyl)butan-1-ol is a critical prerequisite for structure-activity relationship (SAR) profiling. This guide objectively compares the two most robust biocatalytic pathways for accessing these enantiomers: Lipase-Mediated Kinetic Resolution versus Alcohol Dehydrogenase (ADH) Asymmetric Reduction , providing field-proven protocols and comparative data to guide your experimental design.

    Molecular Profile & Biological Significance

    The chirality of 1-(p-tolyl)butan-1-ol arises from the stereocenter at the C1 position, flanked by a bulky para-tolyl group and a medium-sized propyl chain.

    • Metabolic Divergence: In mammalian biological systems, the enantiomers of chiral secondary alcohols often exhibit divergent metabolic pathways. The (S)-enantiomer is frequently oxidized back to the prochiral ketone by hepatic dehydrogenases at a faster rate than the (R)-enantiomer, while the (R)-enantiomer may undergo preferential phase II glucuronidation.

    • Receptor Interaction: The spatial orientation of the hydroxyl group relative to the hydrophobic p-tolyl and propyl moieties determines binding affinity in chiral biological environments, making enantiopurity (>99% ee) essential for accurate toxicokinetic profiling.

    Biocatalytic Strategies: Lipase vs. Dehydrogenase

    To access the pure enantiomers, researchers typically employ one of two self-validating enzymatic systems.

    Strategy A: Kinetic Resolution via Candida antarctica Lipase B (CALB)

    CALB is the industry standard for the kinetic resolution of racemic secondary alcohols. Following Kazlauskas' rule , the enzyme's active site contains a "large" and a "medium" binding pocket. The bulky p-tolyl group is forced into the large pocket, orienting the (R)-enantiomer perfectly for nucleophilic attack on the acyl donor, while the (S)-enantiomer is sterically hindered .

    • Causality in Design: We utilize vinyl acetate as the acyl donor. The byproduct, vinyl alcohol, rapidly tautomerizes into acetaldehyde. This irreversible tautomerization prevents the reverse reaction, driving the acylation of the (R)-enantiomer to completion.

    Strategy B: Asymmetric Reduction via Alcohol Dehydrogenases (ADH)

    Unlike kinetic resolution (which yields a maximum of 50% per enantiomer), ADH-mediated reduction of the prochiral ketone (1-(p-tolyl)butan-1-one) can theoretically achieve 100% yield of a single enantiomer.

    • Causality in Design: By selecting stereocomplementary enzymes—such as a Prelog ADH (e.g., Thermoanaerobacter ethanolicus SADH) versus an anti-Prelog ADH (e.g., Lactobacillus brevis ADH)—researchers can dictate the absolute configuration of the product . This requires a coupled cofactor regeneration system (e.g., isopropanol/NADP+) to maintain the hydride supply .

    Quantitative Performance Comparison
    ParameterCALB Kinetic ResolutionADH Asymmetric Reduction
    Starting Material Racemic 1-(p-tolyl)butan-1-olProchiral 1-(p-tolyl)butan-1-one
    Theoretical Max Yield 50% per enantiomer100% for targeted enantiomer
    Enantiomeric Excess (ee) >99% (for both R-acetate and S-alcohol)>99% (enzyme-dependent)
    Stereochemical Control Fixed (R-selective acylation)Tunable (Prelog vs. anti-Prelog ADHs)
    Cofactor Requirement None (Solvent/Acyl donor only)NAD(P)H recycling system required
    Scalability Excellent (Immobilized enzyme, Novozym 435)Moderate (Requires whole-cell or coupled enzymes)

    Pathway Visualization

    G Racemic Racemic 1-(p-tolyl)butan-1-ol (R/S-mixture) CALB Kinetic Resolution (CALB) + Vinyl Acetate Racemic->CALB Acylation Ketone 1-(p-tolyl)butan-1-one (Prochiral Ketone) ADH_R Asymmetric Reduction anti-Prelog ADH Ketone->ADH_R NADPH ADH_S Asymmetric Reduction Prelog ADH Ketone->ADH_S NADPH R_Acetate (R)-Acetate Intermediate CALB->R_Acetate Fast (E > 200) S_Alcohol (S)-Alcohol (Unreacted) CALB->S_Alcohol Slow R_Alcohol_Pure (R)-1-(p-tolyl)butan-1-ol (Enantiopure) ADH_R->R_Alcohol_Pure >99% ee S_Alcohol_Pure (S)-1-(p-tolyl)butan-1-ol (Enantiopure) ADH_S->S_Alcohol_Pure >99% ee R_Acetate->R_Alcohol_Pure Hydrolysis S_Alcohol->S_Alcohol_Pure Isolation

    Comparative workflows for isolating enantiomers of 1-(p-tolyl)butan-1-ol via CALB and ADH.

    Validated Experimental Protocol: CALB-Mediated Kinetic Resolution

    This protocol utilizes immobilized CALB (Novozym 435) to resolve the racemic mixture. It is designed as a self-validating system: by calculating the Enantiomeric Ratio (E-value) via HPLC, you can mathematically verify the thermodynamic efficiency of the resolution.

    Step-by-Step Methodology

    Step 1: Reaction Assembly

    • Dissolve 10.0 mmol of racemic 1-(p-tolyl)butan-1-ol in 50 mL of anhydrous methyl tert-butyl ether (MTBE). Note: MTBE is chosen over hexane to improve the solubility of the bulky substrate while maintaining enzyme rigidity.

    • Add 30.0 mmol of vinyl acetate (3 equivalents).

    Step 2: Enzymatic Transesterification

    • Add 100 mg of immobilized CALB (Novozym 435) to the solution.

    • Incubate the suspension in an orbital shaker at 40°C and 200 rpm. Causality: 40°C provides optimal kinetic energy without denaturing the lipase or causing unwanted thermal racemization.

    Step 3: Reaction Monitoring & Self-Validation

    • Withdraw 50 µL aliquots at 2-hour intervals. Evaporate the solvent, reconstitute in the HPLC mobile phase, and analyze via Chiral HPLC (see Section 6).

    • Calculate the conversion ( c ) and the enantiomeric excess of the substrate ( ees​ ) and product ( eep​ ).

    • Critical Stop Point: Terminate the reaction exactly when conversion reaches ~49-50%. Allowing the reaction to proceed beyond 50% will result in the enzyme slowly acylating the (S)-enantiomer, degrading the ees​ .

    Step 4: Downstream Processing & Hydrolysis

    • Filter the reaction mixture to recover the immobilized enzyme (which can be washed with MTBE and reused for up to 5 cycles).

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted (S)-1-(p-tolyl)butan-1-ol and the formed (R)-1-(p-tolyl)butyl acetate using silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1).

    • Hydrolyze the (R)-acetate intermediate using K₂CO₃ in Methanol/Water to yield the pure (R)-1-(p-tolyl)butan-1-ol.

    Analytical Methodologies (Chiral Chromatography)

    To validate the enantiomeric excess, chiral high-performance liquid chromatography (HPLC) is mandatory.

    • Column: Chiralcel OD-H (or equivalent amylose-based chiral stationary phase).

    • Mobile Phase: Hexane / Isopropanol (95:5 v/v). Isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (leveraging the chromophore of the p-tolyl group).

    • Elution Order: Typically, the sterically less hindered (R)-acetate elutes first, followed by the (R)-alcohol, and finally the (S)-alcohol. Baseline resolution must be confirmed using a racemic standard prior to analyzing reaction aliquots.

    References

    • Enzymatic synthesis of enantiopure alcohols: current state and perspectives. RSC Advances. Available at:[Link]

    • Candida antarctica Lipase B: A Tool for the Preparation of Optically Active Alcohols. Springer Nature. Available at:[Link]

    • Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols. National Institutes of Health (PMC). Available at:[Link]

    • Catalytic Asymmetric Reduction of Difficult-to-Reduce Ketones: Triple-Code Saturation Mutagenesis of an Alcohol Dehydrogenase. ACS Catalysis. Available at:[Link]

    Comparative

    A Comparative Guide to FTIR Spectroscopy Methods for the Confirmation of Hydroxyl Groups in p-Methyl-alpha-propylbenzyl Alcohol

    This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectroscopy methods for the robust confirmation of hydroxyl (-OH) functional groups in p-Methyl-alpha-propylbenzyl alcohol. Desig...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectroscopy methods for the robust confirmation of hydroxyl (-OH) functional groups in p-Methyl-alpha-propylbenzyl alcohol. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

    The Analytical Imperative: Why Confirm the Hydroxyl Group?

    In the context of pharmaceutical development and chemical synthesis, the precise confirmation of functional groups is paramount. For a molecule like p-Methyl-alpha-propylbenzyl alcohol, the hydroxyl group is the primary site of reactivity for subsequent synthetic steps (e.g., esterification, etherification) and is critical to its pharmacological and toxicological profile. An unambiguous confirmation of its presence and an understanding of its molecular environment are essential for quality control, reaction monitoring, and structural elucidation. FTIR spectroscopy stands out as a rapid, non-destructive, and highly informative technique for this purpose.[1][2]

    The Spectroscopic Signature of the Hydroxyl Group

    Infrared spectroscopy is a powerful analytical technique that identifies functional groups in compounds based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds.[3][4] The hydroxyl group offers a distinct and readily identifiable signature in the IR spectrum.

    The O-H Stretching Vibration: A Tale of Two Peaks

    The most prominent feature of an alcohol in an IR spectrum is the O-H stretching vibration.[3] Its appearance is profoundly influenced by hydrogen bonding:

    • Hydrogen-Bonded O-H: In a neat (pure) liquid sample of p-Methyl-alpha-propylbenzyl alcohol, the hydroxyl groups of adjacent molecules will interact, forming extensive intermolecular hydrogen bonds. This interaction weakens the O-H covalent bond, causing it to absorb energy at a lower frequency.[5] The result is a characteristic strong and broad absorption band typically observed in the 3200-3550 cm⁻¹ region .[5][6][7] The breadth of the peak arises from the sample containing a population of molecules with a wide range of hydrogen bond strengths at any given moment.[4]

    • "Free" O-H: If the alcohol is analyzed in a very dilute solution using a non-polar solvent (e.g., carbon tetrachloride), intermolecular hydrogen bonding is minimized. Under these conditions, a sharp, weaker band appears at a higher frequency, typically between 3600-3650 cm⁻¹ .[5][8] The presence of both a broad band in the neat sample and a sharp band in a dilute sample is conclusive evidence of a hydroxyl group.

    The C-O Stretching Vibration: A Secondary Confirmation

    Further evidence for the hydroxyl group comes from the C-O stretching vibration, which appears in the fingerprint region of the spectrum (1500-600 cm⁻¹).[9] For a secondary alcohol like p-Methyl-alpha-propylbenzyl alcohol, this bond vibration gives rise to a strong absorption band in the 1260–1000 cm⁻¹ range .[8][10] Identifying this peak alongside the O-H stretch provides a robust confirmation of the alcohol functional group.

    Comparative Analysis of FTIR Sampling Techniques

    The choice of sampling technique is critical for obtaining a high-quality, reproducible spectrum. While several methods exist, their applicability varies significantly based on the sample's physical state. For a liquid analyte like p-Methyl-alpha-propylbenzyl alcohol, the following comparison is essential.

    TechniquePrincipleSample PreparationEase of UseKey AdvantagesKey DisadvantagesSuitability for p-Methyl-alpha-propylbenzyl alcohol
    Attenuated Total Reflectance (ATR) An IR beam is guided through a high-refractive-index crystal. An evanescent wave penetrates a small distance into the sample placed in direct contact with the crystal, and the attenuated energy is measured.[11][12]Minimal; place one drop of liquid directly on the crystal.[13]Very HighRapid analysis, minimal sample prep, easy to clean, excellent reproducibility.[1][14]Lower sensitivity for trace components compared to transmission; potential for spectral artifacts if contact is poor.Excellent (Recommended Method)
    Transmission (Liquid Cell) The IR beam passes directly through a thin layer of the liquid sample held between two IR-transparent salt plates (e.g., NaCl, KBr).Moderate; requires careful assembly of the liquid cell, injection of the sample, and can be difficult to clean.ModerateHigh sensitivity, "gold standard" for library matching, adheres well to Beer-Lambert law for quantitative analysis.[15]Salt plates are fragile and sensitive to moisture; sample volatility can be an issue; requires more sample volume.Good (Viable Alternative)
    Transmission (KBr Pellet) A solid sample is ground with potassium bromide (KBr) powder and pressed into a transparent pellet through which the IR beam passes.[16][17]Extensive; requires precise grinding, mixing, and pressing under high pressure.[18]LowHigh sensitivity for solid samples.[15]Labor-intensive, KBr is hygroscopic (absorbs water), not suitable for liquids.[16][18]Not Applicable
    Diffuse Reflectance (DRIFTS) The IR beam is focused onto a powdered sample, and the diffusely scattered light is collected and analyzed.[19][20]Minimal for powders; often requires dilution with a non-absorbing matrix like KBr.[21]HighExcellent for analyzing powdered or rough-surfaced solids without extensive preparation.[22][23]Not designed for liquid samples; results are highly dependent on particle size and packing.[19]Not Applicable

    Based on this analysis, Attenuated Total Reflectance (ATR) is the superior method for routine confirmation of the hydroxyl group in liquid p-Methyl-alpha-propylbenzyl alcohol due to its unparalleled ease of use, speed, and minimal sample preparation.[14][24]

    Recommended Protocol: Hydroxyl Group Confirmation by ATR-FTIR

    This protocol describes a self-validating system for the analysis of p-Methyl-alpha-propylbenzyl alcohol using a modern FTIR spectrometer equipped with a diamond ATR accessory.

    Materials
    • FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal).[3]

    • Sample: p-Methyl-alpha-propylbenzyl alcohol.

    • Solvent for cleaning: Isopropanol or ethanol.

    • Lint-free wipes.

    Experimental Workflow Diagram

    FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Analysis prep_inst 1. Instrument & ATR Warm-up clean_crystal_before 2. Clean ATR Crystal Surface prep_inst->clean_crystal_before collect_bkg 3. Collect Background Spectrum clean_crystal_before->collect_bkg apply_sample 4. Apply Liquid Sample to Crystal collect_bkg->apply_sample collect_smp 5. Collect Sample Spectrum apply_sample->collect_smp clean_crystal_after 6. Clean ATR Crystal Surface collect_smp->clean_crystal_after analyze_data 7. Analyze & Interpret Spectrum clean_crystal_after->analyze_data

    Caption: Experimental workflow for ATR-FTIR analysis.

    Step-by-Step Methodology
    • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines. This ensures a stable instrumental baseline.

    • Clean Crystal: Before any measurements, clean the ATR crystal surface meticulously. Wipe with a lint-free tissue dampened with isopropanol and allow it to fully evaporate.

    • Acquire Background Spectrum: With the clean, empty ATR crystal, acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This critical step measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.[3] This ensures that the final spectrum contains only information from the sample.

    • Sample Application: Place a single drop of p-Methyl-alpha-propylbenzyl alcohol directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered to achieve a strong, high-quality signal.

    • Acquire Sample Spectrum: Using the same acquisition parameters as the background, collect the sample spectrum. The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using a lint-free wipe and isopropanol. A clean crystal is essential for the integrity of the next measurement.

    • Data Analysis:

      • Examine the region between 4000 cm⁻¹ and 3000 cm⁻¹. Identify the strong, broad absorption band characteristic of the hydrogen-bonded O-H stretch, expected between 3200-3550 cm⁻¹.[7][25]

      • Examine the fingerprint region. Locate the strong C-O stretching band for a secondary alcohol, expected around 1100 cm⁻¹.[8]

      • Correlate these findings with other expected peaks for the molecule, such as aromatic C-H stretches (>3000 cm⁻¹) and C=C stretches (~1600-1450 cm⁻¹), to build a complete and self-consistent structural confirmation.

    Logical Framework for Method Selection

    The decision to use a specific FTIR technique is a logical process dictated by the sample's properties.

    Method_Selection cluster_state cluster_liquid_methods cluster_solid_methods start Analyze p-Methyl-alpha-propylbenzyl alcohol is_liquid Is the sample a liquid? start->is_liquid Yes is_solid Is the sample a solid? start->is_solid No atr ATR-FTIR (Recommended) - Fast, easy, reproducible is_liquid->atr trans_cell Transmission Cell (Alternative) - Higher sensitivity, more complex is_liquid->trans_cell kbr KBr Pellet (Not Applicable) - For solids only is_solid->kbr drifts DRIFTS (Not Applicable) - For powders only is_solid->drifts

    Caption: Decision tree for selecting an appropriate FTIR method.

    Conclusion

    For the confirmation of hydroxyl groups in liquid p-Methyl-alpha-propylbenzyl alcohol, ATR-FTIR spectroscopy is the most efficient, reliable, and practical method. Its primary advantages of speed, ease of use, and minimal sample preparation make it ideal for high-throughput screening, quality control, and routine research applications.[13][14] The definitive identification is achieved by observing the characteristic broad O-H stretching band around 3200-3550 cm⁻¹ in conjunction with the C-O stretching vibration in the fingerprint region. While transmission spectroscopy remains a viable alternative, the operational simplicity of ATR makes it the recommended choice for modern analytical laboratories.

    References

    • Wikipedia. Diffuse reflectance infrared Fourier transform spectroscopy. [Link]
    • Hadjiivanov, K. I. (2014). Identification and Characterization of Surface Hydroxyl Groups by Infrared Spectroscopy.
    • Bruker. Attenuated Total Reflectance (ATR). [Link]
    • Intertek. Diffuse Reflectance Infrared Fourier Transform Spectroscopy Analysis. [Link]
    • Southwest Research Institute. DRIFTS - Diffuse Reflectance Infrared Fourier Transform Spectroscopy. [Link]
    • Southwest Research Institute. Diffuse Reflectance Infrared Fourier Transform Spectroscopy | SwRI. [Link]
    • NanoFASE. drift. [Link]
    • Wikipedia. Attenuated total reflectance. [Link]
    • AZoOptics. How to Interpret FTIR Results: A Beginner's Guide. [Link]
    • Agilent. (2011). Quantitative analysis using ATR-FTIR Spectroscopy. [Link]
    • National Institutes of Health (NIH). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC. [Link]
    • Prime Scholars. FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. [Link]
    • MDPI. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. [Link]
    • JoVE. (2024). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. [Link]
    • MDPI. Impact of O-H···π Hydrogen Bond on IR and NMR Parameters of Cannabidiol: Theoretical and Experimental Study. [Link]
    • University of Calgary. IR Spectroscopy of Hydrocarbons. [Link]
    • ACS Omega. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. [Link]
    • ResearchGate. FTIR spectra of O-H stretching vibrations in the region located between.... [Link]
    • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
    • OSTI.gov. Determination of Hydroxyl Groups in Biorefinery Resources via Quantitative. [Link]
    • American Mineralogist. (2024). The OH-stretching region in infrared spectra of the apatite OH-Cl binary system. [Link]
    • Redalyc. Evaluation of Techniques for Determination of Hydroxyl Value in Materials for Different Industrial Applications. [Link]
    • Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. [Link]
    • OuluREPO. Determination of Phenolic Hydroxyl Groups in Technical Lignins by Ionization Difference Ultraviolet Spectrophotometry (∆ε). [Link]
    • Agilent. Alcohol Levels Determination in Hand Sanitizers by FTIR - Instruction Sheet. [Link]
    • Notulae Botanicae Horti Agrobotanici Cluj-Napoca. (2013). Rapid Quantitative Analysis of Ethanol and Prediction of Methanol Content in Traditional Fruit Brandies from Romania, using FTIR. [Link]
    • International Journal of Multidisciplinary Research and Development. Studying the composition of alcohols using IR spectroscopy. [Link]
    • Shimadzu. KBr Pellet Method. [Link]
    • University of California, Los Angeles. Sample preparation for FT-IR. [Link]
    • Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]
    • University of Helsinki. Quick User Guide for FT-IR. [Link]

    Sources

    Validation

    A Senior Application Scientist's Guide to the Mass Spectrometry of p-Methyl-alpha-propylbenzyl Alcohol and its Analogs

    For researchers and professionals in drug development and chemical analysis, understanding the mass spectral behavior of related compounds is paramount for identification, differentiation, and quantitation. This guide pr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and professionals in drug development and chemical analysis, understanding the mass spectral behavior of related compounds is paramount for identification, differentiation, and quantitation. This guide provides a detailed comparative analysis of the mass spectrometry data for p-Methyl-alpha-propylbenzyl alcohol and its structural analogs. By examining the subtle yet significant differences in their fragmentation patterns, we can elucidate the underlying principles of their behavior under electron ionization and develop robust analytical methods.

    Introduction: The Significance of Substituent Effects in Mass Spectrometry

    Benzyl alcohols are a class of compounds frequently encountered in pharmaceutical and industrial settings. Their analysis by mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone of quality control and research. The fragmentation patterns of these molecules under electron ionization (EI) are highly informative, revealing key structural motifs. The addition of alkyl substituents, both on the aromatic ring and at the alpha-carbon, introduces predictable yet distinct changes in these patterns. This guide will delve into these changes, providing a framework for identifying and differentiating these analogs.

    The primary fragmentation pathways for benzylic alcohols are alpha-cleavage and dehydration (loss of water)[1][2]. Alpha-cleavage involves the breaking of a bond adjacent to the carbon bearing the hydroxyl group, often leading to the formation of a stable, resonance-stabilized cation[2]. Dehydration is another common route, resulting in a molecular ion that has lost a water molecule (M-18)[1]. The relative abundance of the fragment ions resulting from these pathways is heavily influenced by the nature and position of substituents.

    Predicted Mass Spectrum and Fragmentation of p-Methyl-alpha-propylbenzyl alcohol

    While a publicly available mass spectrum for p-Methyl-alpha-propylbenzyl alcohol (also known as 1-(4-methylphenyl)butan-1-ol) is not readily found in common databases, we can predict its fragmentation pattern based on the established principles of mass spectrometry and data from its analogs.

    p-Methyl-alpha-propylbenzyl alcohol (MW: 164.24 g/mol )

    • Molecular Ion (M+) : A peak at m/z 164 would be expected, although it may be of low intensity, as is common for alcohols[1].

    • Alpha-Cleavage : The most likely fragmentation pathway is the cleavage of the bond between the alpha-carbon and the propyl group. This would result in the loss of a propyl radical (•C3H7) and the formation of a resonance-stabilized p-methylbenzoyl cation at m/z 121 . This is predicted to be the base peak.

    • Dehydration (M-18) : Loss of a water molecule would lead to a fragment ion at m/z 146 .

    • Benzylic/Tropylium Ion : Cleavage of the entire side chain could result in a p-methylbenzyl or tropylium-like ion at m/z 105 .

    • Further Fragmentation : The p-methylbenzoyl cation (m/z 121) could potentially lose carbon monoxide (CO) to form a fragment at m/z 93 .

    Comparative Analysis with Structural Analogs

    To understand the influence of the methyl and propyl groups, we will compare the predicted fragmentation of p-Methyl-alpha-propylbenzyl alcohol with the known mass spectra of its key analogs.

    Table 1: Key Mass Spectral Data of p-Methyl-alpha-propylbenzyl Alcohol and its Analogs
    Compound NameMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z] (Relative Intensity)
    p-Methyl-alpha-propylbenzyl alcohol (Predicted) 164.24164 (low)121146, 105, 93
    alpha-Propylbenzyl alcohol (1-Phenyl-1-butanol) 150.22150 (very low)10779, 77, 132 (M-18)[3]
    2-Methyl-1-phenyl-1-butanol 164.24164 (low)107135, 91, 77[4]
    Benzyl Alcohol 108.14108 (moderate)10779, 77[5]
    p-Methylbenzyl alcohol 122.16122 (strong)10791, 79, 77[6]

    Discussion of Fragmentation Patterns

    The Influence of the alpha-Propyl Group

    Comparing the predicted spectrum of p-Methyl-alpha-propylbenzyl alcohol with alpha-propylbenzyl alcohol (1-phenyl-1-butanol) highlights the effect of the p-methyl group. The base peak for 1-phenyl-1-butanol is at m/z 107, resulting from alpha-cleavage and loss of the propyl group[3]. The addition of a methyl group to the phenyl ring in the para position is expected to shift this base peak by 14 mass units (the mass of a CH2 group, though in this case, it's the addition of a methyl group to the aromatic ring) to m/z 121.

    The Influence of the p-Methyl Group

    The effect of the p-methyl group can be further understood by comparing benzyl alcohol and p-methylbenzyl alcohol. In benzyl alcohol, the base peak is at m/z 107, which is the M-1 peak[5]. For p-methylbenzyl alcohol, the molecular ion at m/z 122 is strong, and a prominent fragment is seen at m/z 107, corresponding to the loss of a methyl group[6]. This indicates that the p-methyl group can influence which fragmentation pathways are favored.

    Isomeric Effects: A Comparison with 2-Methyl-1-phenyl-1-butanol

    2-Methyl-1-phenyl-1-butanol is an isomer of our target compound. Its mass spectrum shows a base peak at m/z 107, with other significant fragments at m/z 135 and 91[4]. The base peak at m/z 107 suggests that the loss of the entire substituted butyl group is a favored fragmentation pathway. This contrasts with the predicted fragmentation of the p-methyl isomer, where alpha-cleavage of just the propyl group is expected to be dominant. This highlights how the position of substituents can dramatically alter the fragmentation landscape.

    Experimental Protocol: GC-MS Analysis of Benzyl Alcohol Analogs

    This section provides a detailed methodology for the comparative analysis of p-Methyl-alpha-propylbenzyl alcohol and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS).

    Objective: To separate and identify p-Methyl-alpha-propylbenzyl alcohol and its structural analogs, and to compare their electron ionization (EI) mass spectra.

    Materials:

    • p-Methyl-alpha-propylbenzyl alcohol and its analogs (analytical standard grade)

    • Methanol or Dichloromethane (HPLC grade)

    • GC-MS system equipped with an autosampler and an EI source

    Procedure:

    • Standard Preparation:

      • Prepare individual stock solutions of each analog at a concentration of 1 mg/mL in a suitable solvent like methanol or dichloromethane.

      • Prepare a mixed standard solution containing all analogs at a concentration of 10 µg/mL each by diluting the stock solutions.

    • GC-MS Instrumentation and Conditions:

      • Gas Chromatograph:

        • Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

        • Inlet Temperature: 250 °C

        • Injection Volume: 1 µL

        • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

        • Oven Temperature Program:

          • Initial temperature: 80 °C, hold for 2 minutes.

          • Ramp to 280 °C at a rate of 10 °C/min.

          • Hold at 280 °C for 5 minutes.

      • Mass Spectrometer:

        • Ionization Mode: Electron Ionization (EI) at 70 eV.

        • Source Temperature: 230 °C

        • Quadrupole Temperature: 150 °C

        • Scan Range: m/z 40-400.

    • Data Acquisition and Analysis:

      • Inject the mixed standard solution into the GC-MS system.

      • Acquire the total ion chromatogram (TIC) and the mass spectrum for each separated peak.

      • Identify each compound based on its retention time and by comparing its mass spectrum with a reference library (if available) or by manual interpretation.

      • Tabulate the retention times and the m/z values and relative abundances of the key fragment ions for each analog.

    Visualizing Workflows and Fragmentation

    Diagram 1: GC-MS Analytical Workflow

    GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare Individual and Mixed Standards (10 µg/mL) GC_Injection Inject 1 µL into GC Standard_Prep->GC_Injection Autosampler GC_Separation Chromatographic Separation (DB-5MS Column) GC_Injection->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization Transfer Line MS_Detection Mass Analysis (m/z 40-400) MS_Ionization->MS_Detection TIC_Acquisition Acquire Total Ion Chromatogram (TIC) MS_Detection->TIC_Acquisition Spectrum_Extraction Extract Mass Spectrum for each peak TIC_Acquisition->Spectrum_Extraction Data_Comparison Compare Fragmentation Patterns Spectrum_Extraction->Data_Comparison

    Caption: A typical workflow for the comparative analysis of benzyl alcohol analogs using GC-MS.

    Diagram 2: Predicted Fragmentation of p-Methyl-alpha-propylbenzyl alcohol

    Fragmentation_pMe_alphaPr_BzOH M_plus p-Methyl-alpha-propylbenzyl alcohol [M]+• m/z 164 M_minus_H2O [M-H2O]+• m/z 146 M_plus->M_minus_H2O - H2O alpha_cleavage [M-C3H7]+ m/z 121 (Base Peak) M_plus->alpha_cleavage - •C3H7 (Alpha-cleavage) tropylium [C8H9]+ m/z 105 M_plus->tropylium - C4H9O• further_frag [C7H5O]+ m/z 93 alpha_cleavage->further_frag - CO

    Caption: Predicted major fragmentation pathways for p-Methyl-alpha-propylbenzyl alcohol under electron ionization.

    Conclusion

    The mass spectral analysis of p-Methyl-alpha-propylbenzyl alcohol and its analogs reveals a rich tapestry of fragmentation behavior that is highly dependent on the substitution pattern. While a definitive experimental spectrum for the primary target compound remains to be published in accessible databases, a robust predictive model based on the well-established principles of mass spectrometry and comparative data from its analogs can be constructed. The dominant fragmentation pathway is predicted to be alpha-cleavage, leading to a characteristic base peak at m/z 121. This guide provides a comprehensive framework, including a detailed experimental protocol and visual aids, to assist researchers in the identification and characterization of this important class of compounds. The principles and methodologies outlined herein are broadly applicable to the analysis of other substituted benzyl alcohols, underscoring the power of a systematic, comparative approach in mass spectrometry.

    References

    • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. [Link]

    • LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

    • National Center for Biotechnology Information. (n.d.). PubChem. National Institutes of Health. [Link]

    • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. [Link]

    • NIST. (n.d.). 2-Methyl-1-phenyl-1-butanol. In NIST Chemistry WebBook. Retrieved from [Link]

    • PubChem. (n.d.). 1-(4-Methylphenyl)-3-buten-1-ol. National Center for Biotechnology Information. [Link]

    • NIST. (n.d.). Benzenemethanol, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

    • MassBank. (n.d.). MassBank Consortium. [Link]

    • J-Stage. (n.d.). Mass Spectra of α-Substituted o-Methoxybenzyl Alcohols. The Mass Spectrometry Society of Japan. [Link]

    • mzCloud. (n.d.). HighChem LLC. [Link]

    • Pires, W., et al. (2018). Electron impact ionization of 1-butanol: I. Mass spectra and partial ionization cross sections. Journal of Physics: Conference Series, 1085(1), 012001. [Link]

    • Singh, S., & Singh, V. (2013). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library. [Link]

    • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

    • Brown, P. (2026, March 3). Mass spectrum of butan-1-ol. Doc Brown's Chemistry. [Link]

    • Stenutz, R. (n.d.). 1-(4-methylphenyl)butan-1-one. Stenutz. [Link]

    • LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

    • Chalmers University of Technology. (n.d.). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Condition. Chalmers Research. [Link]

    • Shimadzu. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Gcms.cz. [Link]

    • PubChem. (n.d.). 2'-Methylbutyrophenone. National Center for Biotechnology Information. [Link]

    • PubChem. (n.d.). 1-Phenyl-1-butanol. National Center for Biotechnology Information. [Link]

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    Safety & Regulatory Compliance

    Safety

    p-Methyl-alpha-propylbenzyl alcohol proper disposal procedures

    Comprehensive Safety and Disposal Protocol for p-Methyl-alpha-propylbenzyl alcohol As a Senior Application Scientist, I recognize that laboratory safety extends far beyond regulatory compliance; it is the foundation of r...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Disposal Protocol for p-Methyl-alpha-propylbenzyl alcohol

    As a Senior Application Scientist, I recognize that laboratory safety extends far beyond regulatory compliance; it is the foundation of reproducible science and operational excellence. Handling specialty organics like p-Methyl-alpha-propylbenzyl alcohol (also known as 1-(p-Tolyl)butan-1-ol; CAS: 6282-37-7) requires a rigorous, mechanistic understanding of its physicochemical properties to ensure safe and environmentally responsible disposal[1][2].

    This guide provides a self-validating, step-by-step operational plan for the proper segregation, containment, and disposal of this compound, designed specifically for researchers and drug development professionals.

    Section 1: Chemical Profiling & Hazard Assessment

    To design an effective disposal protocol, we must first understand the causality behind the chemical's behavior. p-Methyl-alpha-propylbenzyl alcohol is a substituted aromatic alcohol. The presence of the lipophilic propyl chain and the para-methylbenzyl ring renders this compound highly hydrophobic.

    Causality in Disposal: Because of its near-zero aqueous solubility, this chemical will phase-separate if introduced into aqueous waste streams, creating concentrated, combustible organic layers that complicate waste processing. Furthermore, as a secondary alcohol, it is susceptible to exothermic oxidation if inadvertently mixed with strong oxidizing agents (e.g., nitric acid, perchlorates) in a waste carboy. Therefore, strict segregation into dedicated organic waste streams is non-negotiable[3][4].

    Table 1: Physicochemical Properties & Operational Disposal Impact

    PropertyValue / CharacteristicOperational Disposal Impact
    Chemical Formula C₁₁H₁₆OContains only C, H, and O. Must be routed to Non-Halogenated organic waste unless mixed with halogenated solvents.
    Aqueous Solubility Extremely LowProhibits sink disposal. Must be captured in dedicated organic liquid waste containers to prevent environmental toxicity.
    Reactivity Combustible; OxidizableMust be strictly segregated from strong oxidizers (e.g., HNO₃, KMnO₄) to prevent exothermic reactions in waste carboys.
    Physical State Liquid / Low-melting solidRequires leak-proof, chemically compatible containers (HDPE or PTFE-lined glass) for accumulation.

    Section 2: Waste Routing & Segregation Logic

    A self-validating safety system relies on clear, binary decision-making. The primary decision point for disposing of p-Methyl-alpha-propylbenzyl alcohol is determining whether the waste matrix contains halogenated solvents (e.g., dichloromethane, chloroform) from your experimental workflow. Mixing non-halogenated waste into a halogenated stream drastically increases incineration costs and the risk of toxic dioxin formation during disposal[5].

    WasteRouting Start Waste Generation: p-Methyl-alpha-propylbenzyl alcohol CheckHalogen Mixed with Halogenated Solvents? Start->CheckHalogen NonHalogenated Route to: Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogenated No Halogenated Route to: Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes Storage Secondary Containment (Satellite Accumulation Area) NonHalogenated->Storage Halogenated->Storage Disposal High-Temperature Incineration (Licensed TSDF) Storage->Disposal EH&S Pickup

    Decision matrix for routing p-Methyl-alpha-propylbenzyl alcohol waste streams.

    Section 3: Step-by-Step Disposal Methodology

    The following protocol ensures compliance with the EPA's Resource Conservation and Recovery Act (RCRA)[5] and aligns with the American Chemical Society (ACS) guidelines for laboratory safety[3][4].

    Phase 1: Pre-Disposal Preparation & PPE
    • Engineering Controls: Perform all waste transfers inside a certified chemical fume hood to mitigate inhalation risks from associated solvent vapors.

    • Personal Protective Equipment (PPE): Don standard organic-handling PPE: splash-resistant safety goggles, a flame-resistant lab coat, and standard nitrile gloves (double-gloving is recommended if handling high volumes).

    Phase 2: Waste Segregation & Bottling
    • Verify Compatibility: Ensure the receiving waste container is made of High-Density Polyethylene (HDPE) or glass with a PTFE-lined cap.

    • Check the Matrix: Confirm that the waste carboy does not contain aqueous acids, bases, or oxidizers. Self-Validation Step: Check the existing waste log attached to the carboy before opening the cap.

    • Transfer: Use a chemically compatible funnel to pour the p-Methyl-alpha-propylbenzyl alcohol waste into the "Non-Halogenated Organic Waste" container. Leave at least 10-20% headspace to accommodate vapor expansion.

    • Seal: Immediately securely cap the container. Never leave waste funnels resting in open carboys, as this violates EPA open-container regulations[5].

    Phase 3: Labeling & Documentation
    • GHS Compliance: Attach a globally harmonized system (GHS) compliant hazardous waste tag immediately upon the first drop of waste entering the container, as mandated by the OSHA Hazard Communication Standard (29 CFR 1910.1200)[6][7][8].

    • Nomenclature: Write out the full chemical name: "p-Methyl-alpha-propylbenzyl alcohol" or "1-(p-Tolyl)butan-1-ol". Do not use abbreviations, acronyms, or structural formulas, as emergency responders cannot reliably interpret them during an incident.

    • Hazard Checkboxes: Mark the "Flammable/Combustible" and "Toxic" checkboxes on the waste tag.

    Phase 4: Storage & Transport
    • Satellite Accumulation Area (SAA): Place the sealed, labeled container in a designated SAA at or near the point of generation.

    • Secondary Containment: The container must sit inside a secondary containment bin capable of holding 110% of the volume of the largest container, preventing environmental release in the event of a primary vessel failure.

    • EH&S Pickup: Once the container is 80-90% full, or reaches the regulatory time limit (typically 90 days or 180 days depending on your facility's generator status), submit a waste pickup request to your Environmental Health and Safety (EH&S) department for final high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).

    Section 4: Spill Response & Emergency Logistics

    Even with robust protocols, accidental releases can occur. The following steps dictate the immediate operational response to a spill of p-Methyl-alpha-propylbenzyl alcohol:

    • Isolate & Evacuate: Immediately alert personnel in the vicinity. If the spill is large (>1 Liter) or mixed with highly volatile/flammable solvents, extinguish all ignition sources and evacuate the lab.

    • Containment: For manageable bench-scale spills, surround the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized universal spill pads). Do not use combustible materials like paper towels for large spills.

    • Absorption & Cleanup: Work from the perimeter of the spill toward the center to prevent spreading. Once the liquid is fully absorbed, use a non-sparking scoop to transfer the saturated absorbent into a heavy-duty hazardous waste bag or a dedicated solid-waste pail.

    • Final Decontamination: Wipe down the affected surface with a mild detergent and water, followed by an alcohol wipe (e.g., isopropanol) to remove any residual lipophilic film. Dispose of all cleanup materials as hazardous waste following the steps in Section 3.

    References

    • OSHA Hazard Communication Standard (HazCom) . Occupational Safety and Health Administration (OSHA), 29 CFR 1910.1200. Available at:[Link]

    • EPA Resource Conservation and Recovery Act (RCRA) Regulations . Environmental Protection Agency (EPA), 40 CFR 261 - Identification and Listing of Hazardous Waste. Available at:[Link]

    • ACS Guidelines for Chemical Laboratory Safety in Academic Institutions . American Chemical Society (ACS) Committee on Chemical Safety, 2016. Available at:[Link]

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